molecular formula C9H20O2 B023697 8-Methoxyoctan-1-ol CAS No. 51308-90-8

8-Methoxyoctan-1-ol

Cat. No.: B023697
CAS No.: 51308-90-8
M. Wt: 160.25 g/mol
InChI Key: MWOSHTQWZMBEDU-UHFFFAOYSA-N
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Description

8-Methoxyoctan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-11-9-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSHTQWZMBEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525148
Record name 8-Methoxyoctan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51308-90-8
Record name 8-Methoxyoctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyoctan-1-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methoxyoctan-1-ol is a bifunctional organic molecule featuring both a primary alcohol and a methyl ether within its eight-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a subject of interest in materials science, specialty chemical formulation, and as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and essential safety protocols. The content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for laboratory and industrial applications.

Molecular Structure and Chemical Identity

This compound is a linear C8 alkyl chain functionalized with a hydroxyl group at the C1 position and a methoxy group at the C8 position. This arrangement positions the two oxygen-containing functional groups at opposite ends of the molecule, a key feature influencing its chemical behavior and physical properties.

The molecule's identity is defined by the following identifiers:

  • Chemical Name: this compound[1]

  • Synonyms: 8-methoxy-1-octanol, 8-Methoxyoctanol[1][2]

  • CAS Number: 51308-90-8[1][3]

  • Molecular Formula: C₉H₂₀O₂[1][2][3]

  • Molecular Weight: 160.25 g/mol [1][2]

Caption: Molecular structure of this compound.

Physicochemical Properties

The combination of a polar alcohol head and a less polar ether tail on a lipophilic carbon backbone results in balanced properties suitable for various applications. The terminal hydroxyl group is capable of hydrogen bonding, which influences its boiling point and solubility, while the ether group provides a second site for hydrogen bond acceptance.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Density 0.886 g/cm³[1]
Boiling Point 236.78 °C[1]
Flash Point 65.09 °C[1]
Refractive Index 1.433[1]
XLogP3 1.97[1]
Topological Polar Surface Area 29.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 8[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups. While specific spectra for this exact compound are not widely published, a theoretical analysis based on established principles provides a reliable characterization framework.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

  • ~3.64 ppm (triplet): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

  • ~3.41 ppm (triplet): Protons on the carbon adjacent to the ether oxygen (-CH₂OCH₃).

  • ~3.35 ppm (singlet): Protons of the methoxy group (-OCH₃).

  • ~1.2-1.6 ppm (multiplets): Protons of the six methylene groups in the central alkyl chain (- (CH₂)₆ -).

  • Variable (broad singlet): The hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clear map of the nine unique carbon atoms:

  • ~62 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

  • ~72 ppm: Carbon attached to the ether oxygen (-CH₂OCH₃).

  • ~59 ppm: Carbon of the methoxy group (-OCH₃).

  • ~25-33 ppm: Carbons of the internal alkyl chain, with distinct signals for each due to their differing distances from the functional groups.

Infrared (IR) Spectroscopy

IR analysis is used to confirm the presence of the key functional groups:[6]

  • Broad peak, ~3300-3400 cm⁻¹: O-H stretching vibration from the terminal alcohol group, indicative of hydrogen bonding.

  • Sharp peaks, ~2850-2950 cm⁻¹: C-H stretching vibrations from the alkyl chain and methoxy group.

  • Strong peak, ~1100-1120 cm⁻¹: C-O stretching vibration, characteristic of both the primary alcohol and the ether linkage.

Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation patterns:[6]

  • Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways would include the loss of water (m/z = 142), loss of a methoxy group (m/z = 129), and alpha-cleavage adjacent to the alcohol, leading to a fragment at m/z = 31 (-CH₂OH⁺).

Synthesis and Manufacturing

While multiple synthetic routes to this compound are conceivable, a common and logical laboratory-scale approach involves the selective monofunctionalization of a symmetric precursor like 1,8-octanediol. The Williamson ether synthesis is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis via Monomethylation of 1,8-Octanediol

This protocol describes a self-validating system where the progress of each step can be monitored by techniques like Thin Layer Chromatography (TLC).

Step 1: Monoprotection of 1,8-Octanediol

  • Causality: To prevent the methylation of both hydroxyl groups, one must be selectively protected. A bulky protecting group like trityl chloride is ideal as it reacts preferentially with the less-hindered primary alcohol and its removal is straightforward.

  • Dissolve 1,8-octanediol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trityl chloride (1 equivalent) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion via TLC.

  • Upon completion, quench with water and perform a standard aqueous workup. Purify the crude product via column chromatography to isolate the mono-protected diol.

Step 2: Methylation of the Free Hydroxyl Group (Williamson Ether Synthesis)

  • Causality: The free hydroxyl group is deprotonated with a strong base to form an alkoxide, which acts as a potent nucleophile to attack a methylating agent.

  • Dissolve the mono-tritylated octanediol (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) carefully at 0°C.

  • Stir for 30 minutes to allow for complete deprotonation.

  • Add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

  • Stir at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by adding saturated ammonium chloride solution. Extract the product with ethyl acetate and purify by chromatography.

Step 3: Deprotection to Yield this compound

  • Causality: The trityl group is acid-labile and can be removed under mild acidic conditions without cleaving the newly formed methyl ether.

  • Dissolve the protected ether in a mixture of DCM and methanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Perform an aqueous workup and purify the final product, this compound, by flash column chromatography or distillation.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups.

Caption: Key reactive sites of this compound.

  • Alcohol Group: The primary alcohol can be readily oxidized to 8-methoxyoctanal or further to 8-methoxyoctanoic acid using appropriate oxidizing agents. It can also undergo esterification with carboxylic acids or their derivatives, and be converted to an alkyl halide.

  • Ether Group: The methyl ether is chemically robust and stable to most reaction conditions, except for strong protic acids like HBr or HI, which can cleave the ether bond.

Potential Applications:

  • Specialty Solvent: Its amphiphilic nature could make it a useful solvent for processes requiring the solubilization of both polar and non-polar reagents.

  • Surfactant Precursor: The structure is ideal for modification into non-ionic surfactants or other surface-active agents.

  • Pharmaceutical Intermediate: As a functionalized alkyl chain, it serves as a valuable building block for synthesizing more complex active pharmaceutical ingredients (APIs).

  • Research Chemical: It is used as a biochemical for proteomics research.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, detailed safety data sheet (SDS) is not widely available, general precautions for aliphatic alcohols and ethers should be strictly followed.[7][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

This compound is a structurally well-defined bifunctional molecule with a clear set of physicochemical and spectroscopic properties. Its synthesis is achievable through established organic chemistry methodologies, offering access to a versatile building block for further chemical innovation. Its balanced properties make it a compound of interest for applications ranging from materials science to pharmaceutical development. Adherence to standard safety protocols is essential for its handling and use in a research or industrial setting.

References

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Methanex Corporation. (2013, December 5). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methoxynaphthalene-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. Retrieved from [Link]

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  • ResearchGate. (2015, December 1). Reaction of 8,8-diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile with Ketoximes. Retrieved from [Link]

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  • PubChem. (n.d.). 8-Methoxyoctan-4-yloxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Introduction: Elucidating the Bifunctional Architecture of 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methoxyoctan-1-ol

This compound (C₉H₂₀O₂) is a linear-chain organic compound featuring two distinct oxygen-containing functional groups: a terminal primary alcohol (-OH) and a terminal methoxy ether (-OCH₃). This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the creation of specialized polymers, surfactants, and complex molecules where differential reactivity of the two termini is desired.

The unambiguous confirmation of its structure and the assessment of its purity are paramount for its application in research and development. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is designed to not only present the data but to explain the underlying principles and the rationale behind the observed spectral features, reflecting a field-proven approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy is the cornerstone of molecular structure determination, offering precise information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the carbon backbone and the placement of the functional groups.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR is the initial and most informative experiment. The choice of a standard high-field instrument (e.g., 400 MHz or higher) ensures sufficient signal dispersion to resolve the multiplets of the long alkyl chain. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and its residual peak is well-documented. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing. The addition of a drop of D₂O in a subsequent experiment is a classic technique to unequivocally identify the labile hydroxyl proton through H/D exchange.[1][2]

Experimental Protocol: Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

  • Standard Addition: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Acquisition: Acquire the spectrum using standard pulse programs. For D₂O exchange, add one drop of D₂O, shake the tube vigorously for 30 seconds, allow the layers to settle, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.[1]

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methoxy group, the protons adjacent to the two oxygen atoms, the hydroxyl proton, and the methylene chain.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
a~3.642HTriplet (t)-CH₂OH (C1-H)
b~3.382HTriplet (t)-CH₂OCH₃ (C8-H)
c~3.313HSinglet (s)-OCH₃
d~1.574HMultiplet (m)-CH₂CH₂OH & -CH₂CH₂OCH₃ (C2-H, C7-H)
e~1.338HMultiplet (m)-(CH₂)₄- (C3-H, C4-H, C5-H, C6-H)
f~1.6 (variable)1HSinglet (broad)-OH
  • Downfield Signals (a, b, c): The protons on carbons directly attached to oxygen atoms are deshielded and thus appear at the lowest field.[3][4] The protons on C1 (-CH₂OH) at ~3.64 ppm and C8 (-CH₂OCH₃) at ~3.38 ppm both appear as triplets because they are coupled to the two protons on their respective adjacent carbons (C2 and C7). The methoxy protons (-OCH₃) at ~3.31 ppm are chemically unique and have no adjacent protons, resulting in a sharp singlet with an integration of 3H.

  • Alkyl Chain Signals (d, e): The methylene protons of the long alkyl chain (C2 through C7) are shielded relative to the termini and appear in the typical alkane region of ~1.3-1.6 ppm. The signals for the C2/C7 and C3-C6 protons overlap to form complex multiplets.

  • Hydroxyl Proton (f): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[2] It typically appears as a broad singlet and will disappear upon shaking the sample with D₂O.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment. This directly confirms the number of chemically distinct carbons. Further insight is gained from a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. A DEPT-135 experiment is particularly useful as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[5]

Data Interpretation and Analysis

The molecule has nine carbon atoms, all of which are chemically inequivalent, leading to nine distinct signals in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~72.9NegativeC8 (-CH₂OCH₃)
~63.1NegativeC1 (-CH₂OH)
~58.5PositiveC9 (-OCH₃)
~32.8NegativeC2
~29.7NegativeC7
~29.5NegativeC4 or C5
~29.4NegativeC5 or C4
~26.2NegativeC6
~25.7NegativeC3
  • Deshielded Carbons: As with the proton spectrum, carbons bonded to oxygen are the most deshielded, appearing furthest downfield.[4][6] C8 (~72.9 ppm) and C1 (~63.1 ppm) are clearly distinguished from the rest of the alkyl chain. The methoxy carbon (C9) appears at ~58.5 ppm.

  • Alkyl Chain Carbons: The remaining six methylene carbons of the chain appear in the narrow range of ~25-33 ppm, which is typical for an aliphatic chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Principle & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, the two most critical absorptions are from the alcohol O-H bond and the C-O bonds of both the alcohol and ether moieties.

Experimental Protocol: Neat Sample Analysis

  • Sample Preparation: Place one drop of neat (undiluted) this compound onto the surface of a salt (NaCl or KBr) plate.

  • Assembly: Place a second salt plate on top, spreading the liquid into a thin film.

  • Acquisition: Mount the plates in the spectrometer and acquire the spectrum.

  • Cleaning: After analysis, thoroughly clean the salt plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) to prevent damage.

Data Interpretation and Analysis

The IR spectrum provides definitive evidence for both the alcohol and ether functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3600 - 3200Strong, BroadO-H Stretch (H-bonded)Alcohol (-OH)
2925 & 2855Strong, SharpC-H Stretch (sp³)Alkyl Chain
~1115Strong, SharpC-O StretchEther (C-O-C)
~1055Strong, SharpC-O StretchPrimary Alcohol
  • O-H Stretch: The most prominent feature is the very broad, strong absorption band in the 3600-3200 cm⁻¹ region.[2][4] This is the classic signature of a hydrogen-bonded alcohol O-H stretch. The broadness is a direct result of the varying degrees of hydrogen bonding between molecules in the liquid state.[2][7]

  • C-H Stretch: The sharp, strong peaks just below 3000 cm⁻¹ (typically around 2925 and 2855 cm⁻¹) are characteristic of sp³ C-H stretching from the methylene and methyl groups of the alkyl chain.[8]

  • C-O Stretches (Fingerprint Region): The fingerprint region contains crucial information. Ethers show a characteristic C-O-C stretching absorption between 1050 and 1150 cm⁻¹.[6][9] Primary alcohols exhibit a strong C-O stretch between 1075 and 1000 cm⁻¹.[10] For this compound, these two strong bands are clearly visible around 1115 cm⁻¹ (ether) and 1055 cm⁻¹ (alcohol), confirming the presence of both functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Rationale: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight from the molecular ion (M⁺) and structural clues from the fragmentation pattern.

Experimental Protocol: Electron Ionization

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument.

  • Ionization: The sample is vaporized and enters an ionization chamber where it is bombarded with a 70 eV electron beam.

  • Acceleration & Separation: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their m/z ratio.

  • Detection: Ions are detected, and the data is plotted as relative abundance versus m/z.

Data Interpretation and Analysis

The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the structure of a long-chain alkoxy alcohol. The molecular formula C₉H₂₀O₂ corresponds to a molecular weight of 160.25 g/mol .[11]

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
160[C₉H₂₀O₂]⁺Molecular Ion (M⁺) - often weak or absent
142[C₉H₁₈O]⁺Loss of H₂O (M-18)
129[C₈H₁₇O]⁺Loss of -OCH₃ (M-31)
45[C₂H₅O]⁺Cleavage of C7-C8 bond, [CH₂OCH₃ + H]⁺
31[CH₃O]⁺Alpha-cleavage at C1, [CH₂OH]⁺
  • Molecular Ion (M⁺): For long-chain alcohols and ethers, the molecular ion peak at m/z 160 can be weak or entirely absent due to rapid fragmentation.[12][13]

  • Loss of Water (M-18): A peak at m/z 142 is characteristic of alcohols, resulting from the dehydration of the molecular ion.[14][15]

  • Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[4][12]

    • Cleavage of the C1-C2 bond (alpha to the alcohol) results in a resonance-stabilized ion at m/z 31 ([CH₂=OH]⁺), which is a hallmark of primary alcohols.[4]

    • Cleavage of the C7-C8 bond (beta to the ether oxygen) can lead to the formation of a fragment at m/z 45 ([CH₂=OCH₃]⁺).

  • Loss of Alkoxy Group: Cleavage of the C8-O bond can result in the loss of a methoxy radical (·OCH₃), leading to a peak at m/z 129.

Visualization of Key Fragmentation Pathways

G cluster_alpha α-Cleavage cluster_loss Neutral Loss M [CH₃O(CH₂)₈OH]⁺• m/z 160 F31 [CH₂OH]⁺ m/z 31 M->F31 - •(CH₂)₇OCH₃ F45 [CH₂OCH₃]⁺• m/z 45 M->F45 - •(CH₂)₆CH₂OH F142 [C₉H₁₈O]⁺• m/z 142 M->F142 - H₂O

Caption: Primary fragmentation pathways of this compound in EI-MS.

Safety and Handling

As a laboratory chemical, this compound requires standard safety protocols.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[16][17]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][18] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the essential alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation. This multi-technique approach represents a robust, self-validating system for the characterization of bifunctional molecules, ensuring material integrity for researchers, scientists, and drug development professionals.

References

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A Technical Guide to the Biological Investigation of 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unexplored Potential of 8-Methoxyoctan-1-ol

In the vast landscape of chemical entities, this compound stands as a molecule of untapped potential. A literature review reveals a conspicuous absence of dedicated research into its biological activities. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, strategic approach. As a Senior Application Scientist, my objective is to provide a comprehensive framework for the systematic investigation of this compound. We will leverage our understanding of structurally related molecules to build a logical and scientifically rigorous research plan. This document serves not as a mere compilation of existing data, but as a technical manual to unlock the potential biological significance of this compound.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These characteristics influence its solubility, membrane permeability, and potential interactions with biological systems.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₂₀O₂[2]

  • Molecular Weight: 160.25 g/mol [1]

  • Structure: A linear eight-carbon chain with a terminal hydroxyl group (-OH) at position 1 and a methoxy group (-OCH₃) at position 8.

This bifunctional nature, possessing both a hydrophilic alcohol head and a lipophilic methoxy-terminated alkyl chain, suggests potential amphipathic properties that are crucial for biological interactions.

Physicochemical Data Summary:

PropertyValueSource
Molecular Weight 160.25 g/mol [1]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 8[1]
Boiling Point 236.78 °C[1]
Density 0.886 g/cm³[1]
Refractive Index 1.433[1]

The XLogP3 value of 1.9 suggests a moderate lipophilicity, which is a key determinant for predicting a compound's ability to cross cellular membranes.

A Hypothesis-Driven Approach to Biological Activity

Given the lack of direct data, we must infer potential biological activities from structurally analogous compounds. The molecular architecture of this compound, a long-chain alcohol, points towards several plausible areas of investigation.

Antimicrobial and Antifungal Activity

Rationale: Long-chain fatty alcohols are known to possess significant antimicrobial properties.[3][4][5][6] Their efficacy is often correlated with the length of their aliphatic carbon chain, which allows them to intercalate into and disrupt the integrity of microbial cell membranes.[3][5] For instance, alcohols with chain lengths from C9 to C13 have demonstrated bactericidal activity against pathogens like Staphylococcus aureus and mycobacteria.[5][6][7] The primary mechanism is believed to be the permeabilization of the cell membrane, leading to the leakage of intracellular components and eventual cell death.[3][5]

Hypothesis for this compound: The C8 alkyl chain of this compound, coupled with its amphipathic nature, makes it a prime candidate for investigation as an antimicrobial agent. It may act by disrupting the lipid bilayer of bacterial or fungal cell membranes.

Cytotoxicity and Potential Anticancer Effects

Rationale: Compounds that disrupt cellular membranes can exhibit non-specific cytotoxicity.[8] This property, while a concern for general therapeutic use, can be harnessed in the context of oncology. The altered membrane composition and fluidity of cancer cells can sometimes render them more susceptible to membrane-active agents.

Hypothesis for this compound: At certain concentrations, this compound is likely to exhibit cytotoxicity against various cell lines. A key aspect of the investigation will be to determine its therapeutic index—the concentration at which it is toxic to cancer cells versus healthy, non-cancerous cells.

Anti-inflammatory Properties

Rationale: Inflammation is a complex process involving the activation of immune cells and the release of pro-inflammatory mediators. Some amphipathic molecules can modulate the activity of membrane-bound enzymes or receptors involved in inflammatory signaling pathways.

Hypothesis for this compound: this compound may modulate inflammatory responses in immune cells, such as macrophages. This could occur through the inhibition of pro-inflammatory mediator production, such as nitric oxide (NO) or cytokines.[9][10]

A Phased Experimental Framework for Biological Characterization

A systematic, multi-tiered approach is essential to efficiently characterize the biological profile of this compound. The following workflow is proposed, starting with broad screening assays and progressing to more specific, mechanism-of-action studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Activity Confirmation & Expansion cluster_2 Phase 3: Mechanistic Investigation A Cytotoxicity Profiling (MTT/LDH Assays) C Therapeutic Index Determination (Cancer vs. Normal Cell Lines) A->C Determine IC50 B Antimicrobial Screening (Broth Microdilution) D Broad-Spectrum Antimicrobial Testing (Agar Diffusion, Time-Kill Assays) B->D Confirm MIC F Mechanism of Cell Death (Annexin V/PI Staining) C->F G Membrane Permeability Assays D->G E Anti-inflammatory Screening (Griess Assay for NO) H Cytokine Profiling (ELISA) E->H I Receptor Binding Studies (If specific target is hypothesized) H->I

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[11]

Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[11] Replace the old medium with the medium containing the various concentrations of the compound.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Methodology:

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Serial Dilution: Add 50 µL of a stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Positive Control: A known antibiotic (e.g., ampicillin).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[13]

Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)

Principle: The Griess assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9][10]

Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9] Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineTypeIC₅₀ (µM) after 48h
HeLa Cervical Cancer25.5 ± 2.1
MCF-7 Breast Cancer32.8 ± 3.5
HEK293 Non-cancerous Kidney> 100
Doxorubicin Positive Control (HeLa)0.8 ± 0.1

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus Gram-positive64
Escherichia coli Gram-negative128
Candida albicans Fungi256
Ampicillin Positive Control (S. aureus)0.5

Visualizing Mechanistic Pathways

Diagrams are essential for illustrating complex biological processes. The following diagram depicts a hypothesized mechanism of membrane disruption.

G cluster_0 Cellular Membrane cluster_1 Mechanism of Action membrane Hydrophilic Heads Hydrophobic Tails Hydrophilic Heads compound compound A 1. Intercalation into Lipid Bilayer compound->A Partitioning B 2. Disruption of Membrane Fluidity A->B C 3. Increased Permeability (Pore Formation) B->C D 4. Leakage of Intracellular Contents C->D E 5. Cell Lysis D->E

Caption: Hypothesized mechanism of membrane disruption by this compound.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial biological characterization of this compound. The outlined experimental protocols, from broad screening to mechanistic studies, offer a clear path for researchers to follow. The preliminary hypotheses, based on the activities of structurally similar long-chain alcohols, suggest that antimicrobial and cytotoxic activities are the most promising avenues for initial investigation.[3][5][6] Should these foundational screenings yield positive results, further studies into specific mechanisms, in vivo efficacy, and safety profiling will be warranted. This systematic approach will ensure that the potential therapeutic value of this compound is thoroughly and efficiently explored.

References

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Unlocking the Potential of 8-Methoxyoctan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. This guide delves into the untapped potential of 8-Methoxyoctan-1-ol, a bifunctional long-chain alcohol, presenting a forward-looking perspective on its applications in organic synthesis, drug delivery, and materials science. While direct research on this specific molecule is nascent, its structural attributes suggest a wealth of possibilities for scientific exploration. This document serves as a technical primer, offering both foundational knowledge and hypothetical, yet scientifically grounded, experimental frameworks to inspire further investigation.

Molecular Profile of this compound

This compound is a linear C8 alcohol functionalized with a terminal methoxy group. This unique combination of a primary alcohol and a terminal ether imparts amphiphilic character, suggesting its utility in a range of applications where interfacial activity and hydrogen bonding are crucial.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H20O2PubChem[1]
Molecular Weight 160.25 g/mol PubChem[1]
CAS Number 51308-90-8ECHEMI[2]
Boiling Point 236.78 °CECHEMI[2]
Flash Point 65.09 °CECHEMI[2]
Density 0.886 g/cm³ECHEMI[2]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) in a flexible eight-carbon chain makes this compound an intriguing candidate for molecular self-assembly and as a versatile building block in organic synthesis.[1]

Potential Research Applications

The true potential of this compound lies in its application as a versatile tool for researchers. The following sections outline several promising avenues for investigation, complete with hypothetical experimental designs.

A Novel Building Block in Organic Synthesis

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules.[3] The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the terminal methoxy group can be cleaved under specific conditions to reveal a second hydroxyl group. This allows for selective modification at either end of the molecule.

A bolaamphiphile is a molecule with hydrophilic groups at both ends of a hydrophobic chain. These molecules are of interest for their ability to form unique self-assembled structures, such as vesicles and nanotubes. This compound can serve as a precursor for a novel bolaamphiphile.

Experimental Protocol:

  • Oxidation of the Alcohol: Dissolve this compound in dichloromethane. Add pyridinium chlorochromate (PCC) in portions and stir at room temperature for 2 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel to remove the chromium salts and evaporate the solvent to yield 8-methoxyoctanal.

  • Wittig Reaction: Prepare a solution of the phosphonium ylide from (3-carboxypropyl)triphenylphosphonium bromide and a strong base like sodium hydride in dry THF. Add the 8-methoxyoctanal dropwise to the ylide solution at 0°C and allow the reaction to warm to room temperature overnight. Quench the reaction with water, extract with ether, and purify by column chromatography to obtain the unsaturated carboxylic acid.

  • Hydrogenation: Dissolve the unsaturated carboxylic acid in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture at 50 psi for 4 hours. Filter off the catalyst and remove the solvent to yield the final saturated bolaamphiphile.

DOT Script for Synthetic Workflow:

G This compound This compound 8-Methoxyoctanal 8-Methoxyoctanal This compound->8-Methoxyoctanal PCC, DCM Unsaturated Carboxylic Acid Unsaturated Carboxylic Acid 8-Methoxyoctanal->Unsaturated Carboxylic Acid Wittig Reagent Saturated Bolaamphiphile Saturated Bolaamphiphile Unsaturated Carboxylic Acid->Saturated Bolaamphiphile H2, Pd/C

Caption: Synthetic pathway for a novel bolaamphiphile.

Component in Advanced Drug Delivery Systems

Long-chain fatty alcohols are known to be valuable components in drug delivery systems, acting as penetration enhancers, co-surfactants, and building blocks for prodrugs and nanoassemblies.[4][5] The unique structure of this compound, with its terminal methoxy group, could offer advantages in tuning the hydrophobicity and release characteristics of such systems.[6]

Nanoemulsions are promising vehicles for the delivery of hydrophobic drugs like docetaxel.[7] this compound could function as a co-surfactant, stabilizing the oil-water interface and potentially enhancing the solubility of the drug.[8]

Experimental Protocol:

  • Oil Phase Preparation: Dissolve docetaxel and this compound in a suitable oil phase (e.g., medium-chain triglycerides).

  • Aqueous Phase Preparation: Dissolve a primary surfactant (e.g., Tween 80) in deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization.

  • Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index, zeta potential, drug loading, and in vitro drug release.

Table 2: Hypothetical Nanoemulsion Formulation

ComponentFunctionProposed Concentration (w/w %)
DocetaxelActive Pharmaceutical Ingredient0.5
Medium-Chain TriglyceridesOil Phase10
Tween 80Surfactant15
This compoundCo-surfactant5
Deionized WaterAqueous Phase69.5

DOT Script for Nanoemulsion Structure:

G cluster_oil_droplet Oil Droplet cluster_interface Interface Docetaxel Docetaxel MCT MCT Tween 80 Tween 80 MCT->Tween 80 This compound This compound Aqueous Phase Aqueous Phase This compound->Aqueous Phase

Caption: Schematic of a drug-loaded nanoemulsion.

Co-surfactant in Microemulsion Systems for Enhanced Oil Recovery

Microemulsions are thermodynamically stable mixtures of oil, water, and surfactants that have applications in various fields, including enhanced oil recovery (EOR).[9][10] Co-surfactants, often medium-chain alcohols, are crucial for reducing interfacial tension and forming stable microemulsions.[8] this compound, with its amphiphilic nature, is a prime candidate for investigation as a co-surfactant in EOR applications.

Experimental Protocol:

  • Stock Solutions: Prepare stock solutions of a primary surfactant (e.g., sodium dodecyl sulfate) in brine, and a hydrocarbon oil (e.g., dodecane).

  • Sample Preparation: In a series of glass vials, mix varying ratios of the surfactant solution, brine, oil, and this compound as the co-surfactant.

  • Equilibration: Gently agitate the vials and allow them to equilibrate at a constant temperature for several days.

  • Phase Behavior Observation: Visually inspect the vials to identify the number and type of phases present (e.g., single-phase microemulsion, two-phase system with microemulsion in equilibrium with excess oil or water, three-phase system with microemulsion in equilibrium with both excess oil and water).

  • Phase Diagram Construction: Plot the compositions on a ternary or pseudo-ternary phase diagram to map out the different phase regions.

DOT Script for a Hypothetical Phase Diagram:

Caption: Hypothetical microemulsion phase diagram.

Future Directions and Conclusion

The potential applications of this compound presented in this guide are just the beginning. Further research could explore its use in:

  • Structure-Activity Relationship (SAR) Studies: As a molecular scaffold to investigate the impact of the methoxy-terminated alkyl chain on biological activity.[6]

  • Polymer Chemistry: As a monomer or chain-transfer agent in polymerization reactions.

  • Cosmetic Formulations: As an emollient or solubilizer.

References

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  • National Institutes of Health. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. [Link]

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  • PubMed. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. [Link]

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The Research Roadmap: Investigating 8-Methoxyoctan-1-ol as a Potential Insect Pheromone

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Ecologists and Pest Management Professionals

Abstract

The identification of novel insect pheromones is a critical driver of innovation in sustainable pest management. This guide outlines a comprehensive, technically grounded framework for the investigation of candidate semiochemicals, using 8-Methoxyoctan-1-ol as a hypothetical subject. While not currently established as a known insect pheromone, its chemical properties warrant a systematic evaluation. This document provides a roadmap for researchers, detailing the logical progression from initial discovery through chemical characterization, synthesis, and rigorous bioassays to validate potential pheromonal activity. The protocols and experimental designs described herein are intended to serve as a self-validating system, ensuring scientific integrity and reproducibility in the quest for new, effective, and environmentally benign pest control solutions.

Introduction: The Imperative for Novel Pheromone Discovery

Insect pheromones are chemical signals that mediate intraspecific communication, governing behaviors such as mating, aggregation, and trail-following.[1] Their species-specificity and high potency make them invaluable tools in integrated pest management (IPM) programs, where they are employed for population monitoring, mating disruption, and mass trapping.[2] The discovery of new pheromone components is essential for developing control strategies for a wider range of agricultural and public health pests.

This guide puts forth a hypothetical research program to investigate this compound as a potential, yet undiscovered, insect pheromone component. We will proceed as if this compound has been tentatively identified from an insect extract and requires comprehensive validation. The ensuing sections will provide a detailed, step-by-step approach that is broadly applicable to the study of any candidate semiochemical.

Chemical Profile: this compound

A thorough understanding of the candidate molecule's physicochemical properties is fundamental to its study.

PropertyValueSource
Molecular Formula C9H20O2PubChem
Molecular Weight 160.25 g/mol PubChem
Structure CH3O(CH2)8OHPubChem
Boiling Point Not available
Vapor Pressure Not available
Solubility Not available

A comprehensive literature search did not yield specific data on the boiling point, vapor pressure, or solubility of this compound. These parameters would need to be determined experimentally to inform its handling, formulation, and delivery in bioassays.

The Investigative Workflow: A Roadmap to Pheromone Validation

The process of validating a candidate pheromone is a multi-stage endeavor, requiring a logical and systematic progression of experiments. The following workflow represents a robust and self-validating approach.

Pheromone_Validation_Workflow cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: Electrophysiological Screening cluster_2 Phase 3: Behavioral Bioassays A Putative Identification in Insect Extract (GC-MS) B Chemical Synthesis of Authentic Standard A->B C Structural Confirmation (NMR, IR) B->C D Electroantennography (EAG) C->D Validated Synthetic Compound E Gas Chromatography-Electroantennographic Detection (GC-EAD) D->E F Wind Tunnel Assays E->F Confirmed Antennal Activity G Field Trapping Experiments F->G H Pheromone Component Confirmed G->H Ecological Relevance & Application

Caption: A logical workflow for the validation of a candidate insect pheromone component.

Phase 1: Identification and Synthesis

3.1.1. Putative Identification from Insect Extracts

The initial step in discovering a new pheromone component is its detection in an extract from the target insect species. This is typically achieved using gas chromatography-mass spectrometry (GC-MS).[2]

Protocol: Extraction and GC-MS Analysis

  • Insect Rearing and Collection: Rear the target insect species under controlled conditions. Collect the body parts known to produce pheromones (e.g., abdominal tips of female moths) at the time of peak pheromone production.

  • Solvent Extraction: Extract the collected tissues with a non-polar solvent such as hexane for a predetermined period.

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into a GC-MS system. The resulting chromatogram will separate the individual components of the extract, and the mass spectrometer will provide fragmentation patterns for each component, allowing for putative identification by comparison to spectral libraries. It is at this stage that a novel peak corresponding to the mass spectrum of this compound would be hypothetically identified.

3.1.2. Chemical Synthesis of an Authentic Standard

To confirm the identity of the putative pheromone and to obtain sufficient quantities for bioassays, a synthetic route must be developed. The synthesis of insect pheromones often involves stereoselective methods to produce the correct isomer, as biological activity is frequently isomer-specific.[3][4]

Hypothetical Synthesis of this compound:

While a specific, published synthesis for this compound in the context of pheromone research is not available, a plausible route could involve:

  • Starting Material: 1,8-Octanediol.

  • Monoprotection: Selectively protect one of the hydroxyl groups.

  • Methylation: Methylate the unprotected hydroxyl group to form the methoxy ether.

  • Deprotection: Remove the protecting group to yield this compound.

The purity and structural integrity of the synthesized compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]

Phase 2: Electrophysiological Screening

Electrophysiological assays provide a direct measure of the insect's olfactory response to a chemical stimulus.

3.2.1. Electroantennography (EAG)

EAG measures the overall electrical response of the insect antenna to a puff of odorant.[5][6] It is a rapid screening tool to determine if a compound is detected by the insect's olfactory system.[7]

Protocol: EAG Bioassay

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two electrodes using conductive gel.[5]

  • Stimulus Preparation: Prepare serial dilutions of the synthesized this compound in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution to a filter paper strip.

  • Stimulus Delivery: Deliver a puff of air over the filter paper, carrying the volatilized compound to the antennal preparation.

  • Data Recording and Analysis: Record the resulting depolarization of the antenna. Compare the amplitude of the response to that of a positive control (a known pheromone component for the species) and a negative control (solvent only).

3.2.2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector.[8][9] This allows for the identification of biologically active compounds within a complex mixture.[10][11]

Protocol: GC-EAD Analysis

  • System Setup: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID), while the other is passed over an antennal preparation.[9]

  • Sample Injection: Inject either the natural insect extract or a synthetic blend containing this compound.

  • Data Acquisition: Simultaneously record the output from the FID and the EAG.

  • Data Analysis: Align the two chromatograms. A peak in the EAG trace that corresponds in retention time to a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active. For our hypothetical case, a significant EAG response at the retention time of this compound would provide strong evidence of its role as a semiochemical.

Phase 3: Behavioral Bioassays

While electrophysiological assays confirm that a compound is detected, behavioral bioassays are necessary to determine its effect on the insect's behavior.[8]

3.3.1. Wind Tunnel Assays

Wind tunnels provide a controlled environment to study the flight behavior of insects in response to an odor plume.[12][13]

Protocol: Wind Tunnel Bioassay

  • Tunnel Setup: Establish a laminar airflow in the wind tunnel. Place a dispenser containing the synthetic this compound at the upwind end of the tunnel.

  • Insect Release: Release insects at the downwind end of the tunnel.

  • Behavioral Observation: Record key behaviors such as activation, upwind flight, casting, and landing at the source.[14]

  • Data Analysis: Compare the behavioral responses to this compound with those to a positive control and a negative control.

3.3.2. Field Trapping Experiments

The ultimate validation of a pheromone component's activity comes from demonstrating its effectiveness in the field.[15]

Protocol: Field Trapping Study

  • Trap and Lure Preparation: Prepare insect traps baited with lures containing synthetic this compound. Lures should be formulated to ensure a consistent release rate.

  • Experimental Design: Deploy traps in the field in a randomized block design. Include traps with different doses of the candidate compound, a positive control, and a negative control (unbaited trap).

  • Trap Monitoring: Regularly check the traps and record the number of target insects captured.

  • Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in captures between the treatments.

Potential Applications in Pest Management

Should this compound be validated as a pheromone component for a key pest species, it could be integrated into IPM programs in several ways:

  • Monitoring: Baited traps can be used to detect the presence and monitor the population density of the pest, informing the timing of control measures.[16]

  • Mass Trapping: Deploying a high density of traps can remove a significant number of individuals from the population, reducing crop damage.[17]

  • Mating Disruption: Permeating the atmosphere with the synthetic pheromone can confuse males and prevent them from locating females, thereby reducing mating success.

Conclusion

The investigation of novel compounds like this compound as potential insect pheromones is a scientifically rigorous process that holds significant promise for the development of next-generation pest management tools. The workflow and protocols outlined in this guide provide a comprehensive and self-validating framework for such research. By adhering to these principles of scientific integrity, researchers can confidently identify and validate new semiochemicals, contributing to a more sustainable and environmentally responsible approach to agriculture and public health.

References

  • Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
  • Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics by Science.gov. Retrieved from [Link]

  • Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
  • Wikipedia. (2024, November 26). Insect pheromones. Retrieved from [Link]

  • Srinivasan, R., & Sridhar, V. (2021). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 12(5), 449.
  • Baker, T. C., & Cardé, R. T. (1984). Wind Tunnels in Pheromone Research. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research (pp. 73-90). Springer.
  • Growing Produce. (2010, April 1). Insect Monitoring Project Using Pheromone Traps. Retrieved from [Link]

  • JoVE. (2021, March 10). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupled gas chromatography-electroantennographic detection (GC-EAD) chromatograms showing the responses from an antenna of a male Stenotus rubrovittatus (top trace) to a crude extract of unmated females. Retrieved from [Link]

  • Cossé, A. A., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Organic & Biomolecular Chemistry, 21(7), 1436-1447.
  • Li, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11425.
  • Frontiers in Ecology and Evolution. (2022, December 4). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Retrieved from [Link]

  • University of Kentucky Entomology. (n.d.). Using Pheromone Traps in Field Crops. Retrieved from [Link]

  • bioRxiv. (2023, April 21). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. Retrieved from [Link]

  • Journal of Oil Palm Research. (2016). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Retrieved from [Link]

  • Plantix. (2023, July 5). How to make Pheromone traps for insect control in field crops. Retrieved from [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • USDA ARS. (n.d.). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. Retrieved from [Link]

  • Alberts, B. (n.d.). INSECT PHEROMONES. Retrieved from [Link]

  • Biodiversity Heritage Library. (n.d.). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Retrieved from [Link]

  • Research Trend. (2022, June 17). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Retrieved from [Link]

  • YouTube. (2023, February 8). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. Retrieved from [Link]

  • JoVE. (2012, May 6). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Retrieved from [Link]

  • New Era Agriculture Magazine. (2024, January). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. Retrieved from [Link]

  • ePrints Soton. (2022, July 4). Isolation and identification of insect pheromones. Retrieved from [Link]

  • ResearchGate. (2016, February 20). (PDF) Identification and Synthesis of New Pheromones. Retrieved from [Link]

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Investigating the Potential Natural Occurrence of 8-Methoxyoctan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential natural occurrence of 8-methoxyoctan-1-ol. While direct evidence for the natural existence of this molecule is currently limited in publicly accessible literature, this document outlines a systematic and scientifically rigorous approach to its investigation. We will delve into hypothesized biosynthetic pathways, strategic selection of potential natural sources, and detailed methodologies for extraction, purification, and structural elucidation.

Introduction: The Case for Investigating this compound

This compound (C₉H₂₀O₂) is a long-chain bifunctional organic molecule.[1][2][3] Its structure, featuring a primary alcohol at one end and a methoxy group at the other, suggests potential roles in signaling, membrane structure, or as a precursor to more complex lipids. While its synthetic counterparts and similar structures have applications, the question of its natural origin remains unanswered. The discovery of novel natural products is a cornerstone of drug discovery and biotechnology, and a systematic search for this compound could unveil new biochemical pathways and bioactive compounds.

This guide is structured to provide a logical workflow for the investigation, from initial hypothesis to final structural confirmation.

Hypothetical Biosynthesis and Potential Natural Sources

The absence of direct evidence for the biosynthesis of this compound necessitates a theoretical approach to guide the search for its natural sources. We can hypothesize its formation through modifications of common fatty acid or polyketide biosynthetic pathways.

Hypothesized Biosynthetic Pathways

A plausible biosynthetic route to this compound could involve the following key steps:

  • Fatty Acid Synthesis: The backbone of the molecule, an eight-carbon chain, is likely derived from the fatty acid synthesis pathway, starting from acetyl-CoA and malonyl-CoA.

  • Reduction: The terminal carboxylic acid of an octanoic acid precursor would be reduced to a primary alcohol, a common enzymatic reaction in many organisms.

  • Hydroxylation and Methylation: The introduction of the methoxy group at the C8 position likely proceeds through a two-step enzymatic process:

    • Hydroxylation: A hydroxyl group is introduced at the C8 position by a cytochrome P450 monooxygenase or a similar enzyme.

    • Methylation: A methyltransferase enzyme would then catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxyl group, forming the methoxy ether linkage.

The following diagram illustrates this hypothetical biosynthetic workflow:

G cluster_0 Fatty Acid Biosynthesis cluster_1 Terminal Modifications cluster_2 Functionalization at C8 Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Octanoyl-CoA Octanoyl-CoA Malonyl-CoA->Octanoyl-CoA Octanoic Acid Octanoic Acid Octanoyl-CoA->Octanoic Acid Thioesterase Octan-1-ol Octan-1-ol Octanoic Acid->Octan-1-ol Carboxylate Reductase Octane-1,8-diol Octane-1,8-diol Octan-1-ol->Octane-1,8-diol Hydroxylase (e.g., P450) This compound This compound Octane-1,8-diol->this compound O-Methyltransferase (SAM-dependent)

Caption: Hypothetical biosynthetic pathway for this compound.

Targeted Selection of Natural Sources

Based on the hypothetical biosynthesis, the search for this compound should focus on organisms known for producing a diverse array of lipids and secondary metabolites. Potential sources include:

  • Plants: Many plants produce long-chain fatty alcohols and their derivatives as components of waxes, cutin, and suberin. Families such as Brassicaceae and Apiaceae are known for producing modified fatty acids. The presence of 1-isothiocyanato-8-(methylthio)octane in Arabidopsis thaliana and Nasturtium officinale suggests that functionalization at the C8 position of an octane derivative occurs in these plants.[4]

  • Fungi: Fungi are prolific producers of a vast array of secondary metabolites, including polyketides and modified fatty acids. Genera such as Aspergillus and Penicillium are excellent candidates for investigation. The related compound 8-methoxynaphthalene-1-ol has been reported in Aspergillus glaucus.[5]

  • Bacteria: Soil and marine bacteria, particularly Actinomycetes, are well-known for their complex lipid metabolism and production of bioactive compounds.

  • Marine Organisms: Sponges, corals, and algae are rich sources of novel lipids and other natural products.

Experimental Approach: A Step-by-Step Guide

The following sections detail a comprehensive experimental workflow for the extraction, isolation, and identification of this compound from natural sources.

Extraction and Fractionation

The choice of extraction method will depend on the selected natural source. A general workflow is presented below:

Protocol 1: General Extraction and Fractionation

  • Sample Preparation: Fresh or lyophilized biological material is ground to a fine powder.

  • Solvent Extraction: A multi-step solvent extraction is recommended to isolate compounds of medium polarity like this compound.

    • Step 1 (Defatting): Macerate the powdered material with a nonpolar solvent like hexane to remove highly nonpolar lipids.

    • Step 2 (Extraction of Target Compound): Extract the residue with a solvent of intermediate polarity, such as dichloromethane (DCM) or ethyl acetate.

    • Step 3 (Polar Compound Extraction): Finally, extract with a polar solvent like methanol to remove highly polar compounds.

  • Fractionation: The DCM or ethyl acetate extract is concentrated under reduced pressure. The crude extract is then fractionated using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

The following diagram illustrates the extraction and fractionation workflow:

G Ground Biological Material Ground Biological Material Hexane Extraction Hexane Extraction Ground Biological Material->Hexane Extraction Defatting DCM/Ethyl Acetate Extraction DCM/Ethyl Acetate Extraction Hexane Extraction->DCM/Ethyl Acetate Extraction Residue Methanol Extraction Methanol Extraction DCM/Ethyl Acetate Extraction->Methanol Extraction Residue Crude Extract Crude Extract DCM/Ethyl Acetate Extraction->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fractions Fractions Silica Gel Column Chromatography->Fractions

Caption: General workflow for extraction and fractionation.

Purification and Isolation

Fractions showing promising spots on TLC (visualized with a suitable stain like vanillin-sulfuric acid) are further purified using High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Purification

  • Column Selection: A reversed-phase C18 column is suitable for separating compounds of medium polarity.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Detection: A Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) can be used for detection.

  • Fraction Collection: Fractions corresponding to individual peaks are collected for structural elucidation.

Structural Elucidation

The definitive identification of this compound requires a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Structural Elucidation of this compound

TechniqueExpected DataInterpretation
Mass Spectrometry (MS) Molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) corresponding to the exact mass of C₉H₂₀O₂.Confirms the molecular formula.
¹H NMR Signals corresponding to a methoxy group (~3.3 ppm), a methylene group adjacent to the alcohol (~3.6 ppm), and other methylene groups in the alkyl chain.Provides information on the proton environment and connectivity.
¹³C NMR Signals for the methoxy carbon (~59 ppm), the carbon bearing the alcohol (~63 ppm), and the carbons of the alkyl chain.Determines the number and types of carbon atoms.
2D NMR (COSY, HSQC, HMBC) Correlation signals that establish the connectivity between protons and carbons.Confirms the complete structure of the molecule.

A comparison with a synthetic standard of this compound is the gold standard for unambiguous identification.

Conclusion

The investigation into the natural occurrence of this compound represents a frontier in natural product research. While its existence in nature is yet to be confirmed, the hypothetical biosynthetic pathways and the presence of structurally related compounds in various organisms provide a strong rationale for a targeted search. The methodologies outlined in this guide, from strategic source selection to rigorous structural elucidation, provide a robust framework for researchers to undertake this exciting scientific endeavor. The discovery of this compound as a natural product would not only add to our knowledge of biodiversity but could also pave the way for the development of new bioactive compounds for various applications.

References

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An In-Depth Technical Guide to the Synthesis and Characterization of 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 8-Methoxyoctan-1-ol, a valuable bifunctional molecule with applications in various fields of chemical research and development. The methodologies presented herein are grounded in established chemical principles and validated through rigorous analytical techniques, offering researchers and drug development professionals a reliable framework for its preparation and quality assessment.

Introduction: The Significance of this compound

This compound is a primary alcohol featuring a terminal methoxy group. This unique structure, combining a hydrophilic alcohol and a lipophilic methoxy-terminated alkyl chain, makes it an interesting building block in organic synthesis. Its utility spans the creation of specialized surfactants, the development of novel drug delivery systems, and the synthesis of complex organic molecules where precise control over polarity and reactivity is paramount. The presence of two distinct functional groups allows for selective modification, providing a versatile platform for molecular design.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound can be efficiently achieved through a variety of synthetic routes. A common and reliable method involves the Williamson ether synthesis, a classic and robust method for forming ethers.[1][2] This approach is favored for its high yields and the ready availability of starting materials.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is an S(_N)2 reaction where an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide to form an ether.[2][3] In the context of synthesizing this compound, a diol is first monoprotected or reacted with a reagent that allows for the selective formation of a methoxy group at one end, leaving the other hydroxyl group free or to be deprotected in a subsequent step. A more direct approach, which we will detail, involves the reaction of a halo-alcohol with sodium methoxide.

The chosen strategy for this guide is the reaction of 8-bromo-1-octanol with sodium methoxide. This pathway is advantageous as it directly installs the desired methoxy group at the terminal position of the C8 chain.

Reaction Scheme

The overall reaction is as follows:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 8-bromo-1-octanol Br-(CH₂)₈-OH This compound CH₃O-(CH₂)₈-OH 8-bromo-1-octanol->this compound NaOCH₃, THF, Reflux Sodium_Methoxide NaOCH₃ Sodium_Methoxide->this compound Sodium_Bromide NaBr

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Bromo-1-octanol211.1310.0 g0.047
Sodium Methoxide54.023.0 g0.056
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated Ammonium Chloride (aq)-50 mL-
Diethyl Ether-150 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 8-bromo-1-octanol and anhydrous THF.

  • Addition of Base: Sodium methoxide is added portion-wise to the stirred solution at room temperature. The use of a strong base like sodium methoxide is crucial to deprotonate the alcohol, forming the alkoxide, which is a much stronger nucleophile.[1]

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. This step neutralizes any unreacted base.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by vacuum distillation or column chromatography on silica gel to afford pure this compound.[4] The choice between distillation and chromatography depends on the scale of the reaction and the nature of any impurities.[4] For long-chain alcohols, vacuum distillation is often an effective purification method.[4]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are vital for the characterization of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64t2H-CH₂OH
~3.38t2HCH₃O-CH₂-
~3.30s3HCH₃O-
~1.56m4H-CH₂CH₂OH, CH₃OCH₂CH₂-
~1.30m8H-(CH₂)₄-

The triplet at ~3.64 ppm corresponds to the protons of the methylene group adjacent to the hydroxyl group, while the triplet at ~3.38 ppm is assigned to the methylene group next to the methoxy group. The sharp singlet at ~3.30 ppm is characteristic of the methoxy protons.[5] The multiplets in the aliphatic region correspond to the remaining methylene protons of the octyl chain.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~72.0CH₃O-CH₂-
~63.0-CH₂OH
~59.0CH₃O-
~32.5-CH₂CH₂OH
~29.5CH₃OCH₂CH₂-
~29.3 (multiple peaks)-(CH₂)₄-
~26.0-CH₂CH₂CH₂OH
~25.5CH₃OCH₂CH₂CH₂-

The signals at ~72.0 ppm and ~63.0 ppm are characteristic of the carbons attached to the oxygen atoms of the ether and alcohol functionalities, respectively.[6][7] The peak at ~59.0 ppm is assigned to the methoxy carbon. The remaining signals in the upfield region correspond to the carbons of the alkyl chain.[6][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (alcohol)
2930, 2855StrongC-H stretch (alkane)
1120StrongC-O stretch (ether)
1060StrongC-O stretch (alcohol)

The broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl group.[9][10] The strong C-H stretching vibrations around 2930 and 2855 cm⁻¹ are characteristic of the alkyl chain.[11] The presence of strong C-O stretching bands around 1120 cm⁻¹ and 1060 cm⁻¹ confirms the presence of both the ether and primary alcohol functionalities, respectively.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z = 160.26. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12] Common fragmentation patterns for long-chain alcohols and ethers would also be expected, which can provide further structural confirmation.

Purification Workflow

A robust purification strategy is critical to obtain this compound of high purity, suitable for demanding applications.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Quenching & Extraction) A->B 1. Quench with aq. NH₄Cl 2. Extract with Diethyl Ether C Drying of Organic Phase (Anhydrous MgSO₄) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification of Crude Product D->E F Vacuum Distillation E->F For larger scale G Column Chromatography E->G For smaller scale or difficult separations H Pure this compound F->H G->H

Caption: General purification workflow for this compound.

Conclusion

This technical guide has detailed a reliable and well-characterized method for the synthesis of this compound via the Williamson ether synthesis. The provided experimental protocol, coupled with a comprehensive analytical characterization workflow, offers researchers and scientists a solid foundation for the preparation and validation of this versatile chemical building block. The insights into the causality behind experimental choices and the detailed spectroscopic data serve to ensure both the efficiency of the synthesis and the integrity of the final product.

References

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8-Methoxyoctan-1-ol: A Versatile Precursor for the Synthesis of Novel Bioactive and Industrial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 8-Methoxyoctan-1-ol, a seemingly simple C9 aliphatic alcohol, presents itself as a highly versatile and underutilized precursor for the synthesis of a diverse array of novel compounds. Its unique bifunctional nature, possessing both a primary alcohol and a terminal methyl ether, offers orthogonal reactivity that can be selectively manipulated to generate a variety of valuable derivatives.

This technical guide will serve as a comprehensive resource for researchers and drug development professionals, exploring the untapped potential of this compound as a foundational building block. We will delve into its chemical properties, detail key synthetic transformations, and propose pathways to novel compounds with potential applications in pharmaceuticals, fragrance, and material science. The protocols and strategies outlined herein are designed to be both informative and actionable, providing a solid framework for innovation.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful synthetic design.

PropertyValueSource
Molecular Formula C9H20O2
Molecular Weight 160.25 g/mol
Boiling Point 236.78 °C
Density 0.886 g/cm³
Refractive Index 1.433
Solubility Insoluble in water

The primary alcohol provides a reactive handle for a multitude of transformations, while the chemically robust methyl ether at the opposing terminus offers a stable, lipophilic domain. This structural dichotomy is the key to its utility as a precursor.

Synthetic Transformations of this compound: A Gateway to Novelty

The true potential of this compound is unlocked through the selective modification of its functional groups. This section will detail key synthetic pathways, providing both the "how" and the "why" behind each experimental choice.

Pathway 1: Functionalization of the Hydroxyl Group

The primary alcohol is the more reactive of the two functional groups and serves as the initial point of diversification.

Esterification is a fundamental transformation that can convert this compound into a range of esters with potential applications as bioactive lipids or fragrance molecules. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this purpose.

Protocol: Synthesis of 8-Methoxyoctyl Acetate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 120-130 °C) and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed successively with saturated sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 8-methoxyoctyl acetate.

Causality of Experimental Choices: The use of excess acetic acid drives the equilibrium towards the product side, as esterification is a reversible reaction[1]. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity[1]. The aqueous work-up is crucial for removing the unreacted acid and the catalyst.

This protocol can be adapted for a wide range of carboxylic acids to generate a library of novel 8-methoxyoctyl esters for screening in various applications.

The conversion of the hydroxyl group to a leaving group, such as a halide, opens up a vast array of possibilities for introducing new functionalities through nucleophilic substitution.

Protocol: Synthesis of 8-Methoxy-1-bromooctane

  • Reaction Setup: In a well-ventilated fume hood, a mixture of this compound (1.0 eq) and 48% hydrobromic acid (2.0 eq) is placed in a round-bottom flask with a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux for 12-18 hours. The reaction progress can be monitored by GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The crude 8-methoxy-1-bromooctane is then dried over anhydrous calcium chloride and purified by vacuum distillation.

Causality of Experimental Choices: Strong acids like HBr are required to protonate the hydroxyl group, converting it into a good leaving group (water)[2]. The subsequent SN2 attack by the bromide ion yields the desired alkyl halide. The purification steps are essential to remove unreacted starting material and acidic impurities.

Pathway 2: Oxidation of the Hydroxyl Group

Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, both of which are valuable synthetic intermediates.

Protocol: PCC Oxidation

  • Reaction Setup: To a stirred solution of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask, a solution of this compound (1.0 eq) in DCM is added dropwise at room temperature.

  • Reaction Conditions: The reaction is stirred for 2-4 hours at room temperature.

  • Work-up and Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude aldehyde can be purified by column chromatography.

Causality of Experimental Choices: PCC is a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. DCM is an inert solvent that is suitable for this reaction.

Protocol: Jones Oxidation

  • Reaction Setup: this compound (1.0 eq) is dissolved in acetone in a flask cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise with vigorous stirring.

  • Reaction Conditions: The reaction is typically exothermic and the temperature should be maintained below 20 °C. The reaction is complete when the orange-brown color of the Jones reagent persists.

  • Work-up and Purification: The excess oxidant is quenched by the addition of isopropanol. The mixture is then partitioned between ether and water. The organic layer is extracted with aqueous sodium hydroxide. The aqueous extracts are then acidified with concentrated HCl and the product is extracted with ether. The combined ether extracts are dried and the solvent is evaporated to yield 8-methoxyoctanoic acid.

Causality of Experimental Choices: Jones reagent is a strong oxidizing agent that will convert a primary alcohol to a carboxylic acid. The basic extraction is used to separate the acidic product from any neutral starting material or byproducts.

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_start Starting Material cluster_path1 Hydroxyl Group Functionalization cluster_path2 Oxidation of Hydroxyl Group This compound This compound 8-Methoxyoctyl Esters 8-Methoxyoctyl Esters This compound->8-Methoxyoctyl Esters Esterification (RCOOH, H+) 8-Methoxy-1-halooctane 8-Methoxy-1-halooctane This compound->8-Methoxy-1-halooctane Halogenation (HX) 8-Methoxyoctanal 8-Methoxyoctanal This compound->8-Methoxyoctanal Mild Oxidation (PCC) 8-Methoxyoctanoic Acid 8-Methoxyoctanoic Acid This compound->8-Methoxyoctanoic Acid Strong Oxidation (Jones Reagent) 8-Methoxyoctanal->8-Methoxyoctanoic Acid Further Oxidation

Caption: Synthetic pathways from this compound.

Potential Applications of Novel Derivatives

The synthetic intermediates and final products derived from this compound have a wide range of potential applications.

Compound ClassPotential ApplicationsRationale
8-Methoxyoctyl Esters Fragrance components, Bioactive lipidsLong-chain esters are commonly used in the fragrance industry for their characteristic scents[3]. The fatty acid moiety can be varied to tune the odor profile. Certain fatty acid esters also exhibit biological activity, such as anti-inflammatory or antimicrobial properties.
8-Methoxy-1-halooctanes Synthetic intermediatesThese compounds are versatile building blocks for introducing the 8-methoxyoctyl moiety into larger molecules through nucleophilic substitution reactions.
8-Methoxyoctanal Precursor for fragrance aldehydes, Aldol condensation reactionsAldehydes are important components of many fragrances. 8-Methoxyoctanal can also serve as a substrate for aldol and other carbon-carbon bond-forming reactions to create more complex structures.
8-Methoxyoctanoic Acid Synthesis of bioactive amides and esters, Polymer building blockThe carboxylic acid can be converted to a variety of derivatives, including amides and esters with potential biological activity. It can also be used as a monomer in the synthesis of polyesters and polyamides.

Conclusion: A Precursor with Untapped Potential

This compound represents a valuable and versatile precursor for the synthesis of a wide range of novel compounds. Its bifunctional nature allows for selective chemical modifications, leading to the generation of diverse molecular architectures with potential applications in the pharmaceutical, fragrance, and materials science industries. The synthetic pathways and protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this promising building block. By leveraging the strategies outlined herein, the scientific community can unlock new avenues for innovation and discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemguide. MAKING HALOGENOALKANES (haloalkanes or alkyl halides). [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of odorants in flow and their applications in perfumery. [Link]

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Unveiling the Enigma: A Technical Guide to Investigating the Role of 8-Methoxyoctan-1-ol in Chemical Ecology

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Hypothetical Exploration into a Novel Semiochemical

In the intricate world of chemical ecology, organisms communicate through a complex language of chemical cues. While many semiochemicals have been identified and their roles elucidated, countless others remain undiscovered. This guide embarks on a hypothetical exploration of one such molecule: 8-Methoxyoctan-1-ol. To date, the role of this compound in mediating interactions between organisms is not documented in scientific literature. However, its structure, a C8 alcohol with a terminal methoxy group, is suggestive of a potential role as a semiochemical, possibly a pheromone or an allelochemical.

This document serves as a comprehensive technical guide for researchers aiming to investigate the potential significance of this compound in chemical ecology. We will delve into the established methodologies for identifying and characterizing novel semiochemicals, framing them within the context of a focused investigation into this intriguing molecule. From extraction and analytical identification to electrophysiological and behavioral bioassays, this guide provides a roadmap for uncovering the potential ecological functions of this compound.

Section 1: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate semiochemical is fundamental to designing appropriate experimental protocols for its extraction, analysis, and delivery in bioassays.

PropertyValueReference
Molecular Formula C9H20O2[1][2]
Molecular Weight 160.25 g/mol [1][2]
Boiling Point 236.777 °C[1]
Refractive Index 1.433[1]
Rotatable Bond Count 8[1][2]

Section 2: A Methodical Approach to Identification and Characterization

The journey to confirming the role of a novel semiochemical like this compound is a multi-step process that begins with its detection in a biological source and culminates in the demonstration of its behavioral activity.

Extraction of Volatiles: Capturing the Chemical Message

The initial step involves the collection of volatile or semi-volatile compounds from the organism of interest. The choice of extraction technique is critical and depends on the nature of the source.

Protocol: Headspace Volatile Collection from Insects

  • Insect Rearing: Maintain a healthy colony of the target insect species under controlled conditions (temperature, humidity, photoperiod) to ensure consistent physiological states.

  • Collection Chamber: Place a group of insects (e.g., 10-20 individuals of the same sex and age) in a clean, airtight glass chamber.

  • Airflow: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-200 mL/min).

  • Adsorbent Trap: Pass the effluent air through a trap containing a suitable adsorbent material (e.g., Porapak Q, Tenax TA) to capture the volatile organic compounds.

  • Elution: After a set collection period (e.g., 4-8 hours), elute the trapped compounds from the adsorbent using a minimal volume of a high-purity solvent (e.g., hexane, dichloromethane).

  • Concentration: Carefully concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 50-100 µL).

Analytical Identification: Deciphering the Molecular Structure

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds in a complex mixture.

Protocol: GC-MS Analysis

  • Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Separation: Employ a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) and a suitable temperature program to achieve optimal separation of the compounds.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and their mass-to-charge ratios are recorded, generating a mass spectrum for each compound.

  • Identification: Compare the obtained mass spectrum and retention time of a peak of interest with those of an authentic synthetic standard of this compound. Confirmation is achieved when both the mass spectra and retention times match.

Electrophysiological Bioassays: Probing the Antennal Response

Electroantennography (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) are powerful techniques to determine which of the identified compounds are detected by the insect's antennae.[3]

Protocol: GC-EAD Analysis

  • GC Effluent Splitting: The effluent from the GC column is split, with one portion directed to the GC's detector (e.g., Flame Ionization Detector - FID) and the other to the insect antenna preparation.

  • Antennal Preparation: An excised antenna from the target insect is mounted between two electrodes.

  • Signal Recording: The electrical potential changes across the antenna (the EAG signal) are recorded simultaneously with the FID signal.

  • Data Analysis: Peaks in the FID chromatogram that consistently elicit a simultaneous depolarization in the EAG recording are identified as antennally active compounds.

GCEAD_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_Data Data Acquisition Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAD Electroantennographic Detector (EAD) (Insect Antenna) Splitter->EAD DataSystem Data Acquisition System FID->DataSystem EAD->DataSystem FID_Signal FID Chromatogram DataSystem->FID_Signal EAG_Signal EAG Signal DataSystem->EAG_Signal

Caption: Gas Chromatography-Electroantennographic Detection (GC-EAD) Workflow.

Behavioral Bioassays: Confirming the Ecological Role

The ultimate confirmation of a semiochemical's function lies in its ability to elicit a behavioral response in the target organism. Wind tunnel and olfactometer assays are commonly used for this purpose.

Protocol: Wind Tunnel Bioassay

  • Assay Arena: A glass or acrylic wind tunnel with a controlled, laminar airflow is used.

  • Odor Source: A synthetic sample of this compound, dissolved in a suitable solvent, is applied to a filter paper or other release device and placed at the upwind end of the tunnel. A solvent-only control is used for comparison.

  • Insect Release: Insects are released individually at the downwind end of the tunnel.

  • Behavioral Observation: The behavior of each insect is recorded, noting responses such as activation, upwind flight, casting (zigzagging flight), and contact with the odor source.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to the test compound and the control are compared statistically.

Section 3: A Hypothetical Biosynthetic Pathway for this compound

While the specific biosynthetic pathway for this compound is unknown, we can propose a hypothetical pathway based on the well-established principles of fatty acid metabolism in insects.[4][5] Many insect pheromones are derived from fatty acids.[3][6]

Biosynthesis_Pathway AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase (FAS) AcetylCoA->FattyAcidSynthase MalonylCoA Malonyl-CoA MalonylCoA->FattyAcidSynthase C8_AcylCoA Octanoyl-CoA FattyAcidSynthase->C8_AcylCoA FattyAcylCoAReductase Fatty Acyl-CoA Reductase (FAR) C8_AcylCoA->FattyAcylCoAReductase Octan_1_ol Octan-1-ol FattyAcylCoAReductase->Octan_1_ol Methyltransferase O-Methyltransferase Octan_1_ol->Methyltransferase FinalProduct This compound Methyltransferase->FinalProduct

Caption: Hypothetical Biosynthesis of this compound.

Section 4: Proposed Mode of Action: From Receptor to Behavior

The perception of a semiochemical begins with its interaction with odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) in the insect's antennae.

Signaling_Pathway cluster_Antenna Antennal Sensillum cluster_Brain Insect Brain Molecule This compound OBP Odorant Binding Protein (OBP) Molecule->OBP OR Odorant Receptor (OR) OBP->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Opening AntennalLobe Antennal Lobe ORN->AntennalLobe Action Potential MushroomBody Mushroom Body (Learning & Memory) AntennalLobe->MushroomBody LateralHorn Lateral Horn (Innate Behavior) AntennalLobe->LateralHorn Behavior Behavioral Response MushroomBody->Behavior LateralHorn->Behavior

Caption: Proposed Olfactory Signaling Pathway for this compound.

Section 5: Synthesis and Potential Applications

The availability of a reliable synthetic route for this compound is crucial for conducting detailed bioassays and for any potential future applications. Several chemical suppliers list this compound, indicating its accessibility for research purposes.

Should this compound be identified as a potent attractant, it could be developed into a valuable tool for integrated pest management (IPM) programs. Potential applications include:

  • Monitoring: Lures baited with this compound could be used in traps to monitor the population dynamics of a target pest species.

  • Mass Trapping: High densities of baited traps could be deployed to remove a significant portion of the pest population from a given area.

  • Mating Disruption: The widespread dissemination of this compound in an agricultural setting could interfere with the ability of males to locate females, thereby disrupting mating and reducing the next generation's population.

Conversely, if it is found to be a repellent, it could be formulated into products to protect plants or animals from unwanted insect attention.

Conclusion

The field of chemical ecology is ripe with opportunities for the discovery of novel semiochemicals that mediate critical ecological interactions. While the role of this compound remains to be elucidated, its chemical structure warrants investigation. This guide has provided a comprehensive, albeit hypothetical, framework for such an endeavor. By following the detailed protocols for extraction, identification, and bioassays, researchers can systematically probe the potential functions of this and other candidate semiochemicals. The insights gained from such studies will not only advance our fundamental understanding of chemical communication but may also pave the way for the development of innovative and environmentally benign strategies for managing insect populations.

References

  • Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor. (2012). PLoS ONE. [Link]

  • Examples of insect pheromones and their function in social behaviors. (n.d.). ResearchGate. [Link]

  • Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea virescens. (2018). ResearchGate. [Link]

  • Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. (2021). PubMed. [Link]

  • Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. (2021). PMC. [Link]

  • This compound. (n.d.). PubChem. [Link]

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Preliminary Toxicological Evaluation of 8-Methoxyoctan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early-Stage Toxicological Profiling

8-Methoxyoctan-1-ol (CAS No: 51308-90-8) is a linear C8 alcohol ether with potential applications as a solvent, fragrance component, or chemical intermediate. As with any novel chemical entity destined for industrial, commercial, or pharmaceutical use, a thorough evaluation of its potential human health hazards is a cornerstone of responsible product development and a prerequisite for regulatory acceptance. This guide outlines a strategic, tiered approach for the preliminary toxicological assessment of this compound, focusing on core endpoints: acute systemic toxicity, genotoxicity, and skin sensitization.

The methodologies presented herein are grounded in internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance. Our approach emphasizes a progressive, data-driven strategy, beginning with in chemico and in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) before proceeding to limited, well-defined in vivo studies. This document is intended for researchers, toxicologists, and drug development professionals to establish a foundational safety profile for this compound.

Prerequisite: Physicochemical Characterization

A comprehensive understanding of a compound's physical and chemical properties is the bedrock of any toxicological investigation. These properties dictate the substance's behavior in biological systems and inform the practical design of toxicity assays, including vehicle selection and dose preparation.

For this compound, the following parameters are critical:

PropertyValue/InformationSignificance for Toxicological Testing
Molecular Formula C₉H₂₀O₂Provides basic identity of the test substance.
Molecular Weight 160.25 g/mol [1]Used for molar concentration calculations in in vitro assays.
Physical State Liquid (at standard conditions)Determines the route of administration (e.g., gavage for liquids).
Boiling Point 236.8 °C[1]Indicates low volatility, suggesting inhalation exposure is less of a concern under normal handling conditions.
Water Solubility Data not found; assumed to be low based on structure.Critical for selecting appropriate vehicles for dosing. If insoluble in aqueous media, an oil (e.g., corn oil) or other appropriate vehicle must be used.[1] The toxicological properties of the vehicle itself must be well-characterized.
Density 0.886 g/cm³[1]Necessary for accurate dose volume calculations.
Octanol-Water Partition Coefficient (XLogP3) 1.97[1]Suggests moderate lipophilicity. This value is below the threshold (log Kow > 3.5) where certain in vitro assays, like the h-CLAT, may have limitations due to poor aqueous solubility.[2]

A Tiered Strategy for Preliminary Toxicity Assessment

The assessment of this compound will follow a logical, tiered progression. This strategy prioritizes non-animal testing methods to screen for potential hazards. The results from each tier inform the decision to proceed to subsequent, more complex evaluations.

G cluster_0 Tier 1: In Chemico & In Vitro Screening cluster_1 Tier 2: Acute Systemic Toxicity cluster_2 Tier 3: Data Integration & Hazard Classification Genotox Genotoxicity Potential (Ames Test - OECD 471) Profile Preliminary Toxicological Profile (GHS Classification) Genotox->Profile SkinSens Skin Sensitization Potential (DPRA, KeratinoSens™, h-CLAT) SkinSens->Profile AcuteOral Acute Oral Toxicity (OECD 423 or 425) AcuteOral->Profile PhysChem Physicochemical Characterization PhysChem->Genotox Informs assay conditions PhysChem->SkinSens Informs vehicle selection & applicability PhysChem->AcuteOral Informs dose formulation

Figure 1: Tiered toxicological testing strategy for this compound.

Part 1: Genotoxicity Assessment - Bacterial Reverse Mutation Test (Ames Test)

Scientific Rationale: The Ames test is a cornerstone of genetic toxicology, serving as a rapid and reliable screen for a chemical's potential to induce gene mutations.[3][4] It utilizes several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[3][5] The assay detects mutagens that cause a secondary, "reverse" mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[6] The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as some chemicals only become mutagenic after being metabolized.[5][7]

Experimental Protocol: OECD Test Guideline 471
  • Strain Selection: Utilize a standard set of tester strains to detect various types of mutations, including base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., S. typhimurium TA98, TA1537).[4][5]

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • For each tester strain, prepare triplicate plates for each dose level, a negative (vehicle) control, and a positive control.

    • Perform the assay both with and without the S9 metabolic activation mix.

    • To molten top agar, add the bacterial culture, the test substance (this compound dissolved in a suitable solvent like DMSO) or control substance, and either S9 mix or a buffer.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection & Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control value for at least one strain.

G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Analysis Bacteria Bacterial Strains (e.g., TA98, TA100) Mix Combine Bacteria, Test Article, & Top Agar (with/without S9) Bacteria->Mix TestArticle This compound (in vehicle) TestArticle->Mix S9 Metabolic Activation (S9 Mix) S9->Mix Controls Negative & Positive Controls Controls->Mix Plate Pour onto Minimal Glucose Agar Plates Mix->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Compare to Controls (≥2-fold increase?) Count->Result G cluster_tests Corresponding In Vitro/In Chemico Assays MIE Key Event 1 (MIE) Covalent Binding to Skin Proteins KE2 Key Event 2 Keratinocyte Activation (ARE/Nrf2 Pathway) MIE->KE2 KE3 Key Event 3 Dendritic Cell Activation (CD54/CD86 Expression) KE2->KE3 AO Adverse Outcome Skin Sensitization (Allergic Contact Dermatitis) KE3->AO DPRA DPRA (OECD 442C) DPRA->MIE KeratinoSens KeratinoSens™ (OECD 442D) KeratinoSens->KE2 hCLAT h-CLAT (OECD 442E) hCLAT->KE3

Figure 3: The Adverse Outcome Pathway (AOP) for skin sensitization and corresponding assays.
Key Event 1: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Principle: This in chemico assay quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking its binding to skin proteins. [8][9]This is the molecular initiating event (MIE) of the AOP. [8]* Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Incubate the test solution with cysteine- and lysine-containing peptides for 24 hours.

    • Measure the remaining concentration of the peptides using High-Performance Liquid Chromatography (HPLC). [2] 4. Calculate the percentage of peptide depletion.

  • Interpretation: The average depletion of cysteine and lysine is used to classify the substance into reactivity classes (low, moderate, or high reactivity), which correlates with sensitization potential.

Key Event 2: KeratinoSens™ Assay - OECD TG 442D
  • Principle: This cell-based assay assesses the activation of keratinocytes, a key event in the inflammatory response. [8][9]It uses a modified human keratinocyte cell line that contains a luciferase gene under the control of the antioxidant response element (ARE). [8]Activation of the Keap1-Nrf2-ARE pathway by a sensitizer leads to the production of luciferase, which is measured by luminescence. [8]* Protocol:

    • Culture the KeratinoSens™ cells in 96-well plates.

    • Expose the cells to a range of concentrations of this compound for 48 hours.

    • Measure cell viability to ensure results are not confounded by cytotoxicity.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Interpretation: A substance is classified as a sensitizer if it induces a statistically significant gene induction of 1.5-fold or more at a concentration that maintains at least 70% cell viability.

Key Event 3: human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Principle: This assay models the activation of dendritic cells, which are responsible for presenting the antigen to T-cells. [10]It uses the THP-1 human monocytic cell line, which is treated with the test chemical. [9]The activation is measured by the upregulation of cell surface markers CD86 and CD54, quantified by flow cytometry. [8]* Protocol:

    • Culture THP-1 cells and expose them to various concentrations of this compound for 24 hours.

    • Determine the concentration that results in 75% cell viability (CV75).

    • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the expression levels of the markers using a flow cytometer.

  • Interpretation: A positive result is recorded if the expression of CD86 increases by ≥150% and/or CD54 increases by ≥200% relative to the vehicle control at a concentration that does not cause excessive cytotoxicity.

Part 3: Acute Oral Systemic Toxicity Assessment

Scientific Rationale: Acute oral toxicity testing provides information on the potential health hazards arising from a single, short-term oral exposure to a substance. [1]This data is crucial for classification and labeling according to the Globally Harmonised System (GHS) and for estimating a substance's median lethal dose (LD₅₀). [1][11]Modern methods, such as the Acute Toxic Class Method (OECD 423) and the Up-and-Down Procedure (OECD 425), are designed to estimate the LD₅₀ using a minimal number of animals. [11]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the dose for the next step.

  • Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard laboratory rodent strain (e.g., Wistar rat). Animals should be young, healthy adults.

  • Dose Formulation & Administration:

    • Animals should be fasted overnight prior to dosing.

    • Prepare a formulation of this compound in an appropriate vehicle (e.g., corn oil).

    • Administer a single dose via oral gavage. The volume should generally not exceed 1 mL/100g of body weight. [1]3. Stepwise Dosing Procedure:

    • Start with a group of 3 animals at a default starting dose (e.g., 300 mg/kg), or a dose selected based on available information.

    • Outcome 1: If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • Outcome 2: If 0 or 1 animal dies, proceed to the next step by dosing another 3 animals at a higher or lower fixed dose level (e.g., 2000 mg/kg or 50 mg/kg), depending on the specific outcome.

    • The procedure continues until a clear classification can be made based on the number of mortalities observed at specific dose levels.

  • Observations:

    • Observe animals closely for the first few hours after dosing and at least once daily for 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions).

    • Record body weights at regular intervals.

    • Note any mortalities and the time of death.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Data Integration and Preliminary Hazard Profile

The culmination of these studies provides a foundational toxicological profile for this compound.

  • Genotoxicity: A positive Ames test would classify this compound as a mutagen and trigger the need for further in vivo genotoxicity studies. A negative result provides a degree of confidence that it does not cause gene mutations under these conditions.

  • Skin Sensitization: Based on the "two out of three" approach, if two or more of the AOP-based assays (DPRA, KeratinoSens™, h-CLAT) are positive, the substance would be classified as a skin sensitizer. [10]If all three are negative, it is likely not a sensitizer. [8]* Acute Oral Toxicity: The results from the OECD 423 study will allow for the classification of this compound into a specific GHS category for acute toxicity, providing a critical parameter for safe handling and risk assessment.

This preliminary dataset is essential for guiding further development, establishing safe handling procedures, and forming the basis of a regulatory submission dossier. Based on these findings, subsequent studies such as repeat-dose toxicity or reproductive toxicity screening may be warranted.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002).
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987). Retrieved from [Link]

  • 3 Regulatory in vitro skin sensitisation tests explained. (2018, December 19). XCellR8. Retrieved from [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

  • Bacterial Reverse Mutation Test: Ames Test. (n.d.). PubMed. Retrieved from [Link]

  • The bacterial reverse mutation test. (n.d.). RE-Place. Retrieved from [Link]

  • Bacterial Reverse Mutation Test (Ames Test). (n.d.). Enamine.
  • In-vitro Skin sensitisation testing – What are the benefits/limitations. (2017, October 10).
  • Application of Defined Approaches for Skin Sensitization to Agrochemical Products. (2022, May 2). National Institutes of Health (NIH). Retrieved from [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (n.d.). Bulldog-Bio. Retrieved from [Link]

  • Skin Sensitization Testing Strategy and In-House Fit-For-Purpose Validations at Charles River Laboratories. (n.d.).
  • Non-Animal Skin Sensitisation Testing Overview. (2024, July 25). Gentronix. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 8-Methoxyoctan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

8-Methoxyoctan-1-ol is a long-chain functionalized alcohol with potential applications as a building block in the synthesis of more complex molecules, such as specialized polymers, surfactants, or pharmaceutical intermediates. Its structure, featuring a primary alcohol at one terminus and a methoxy ether at the other, makes it a valuable bifunctional synthon.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy employs a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] Specifically, the protocol involves the formation of a Grignard reagent from 1-bromo-6-methoxyhexane, followed by its nucleophilic addition to ethylene oxide. This approach is highly efficient for extending a carbon chain by two carbons while introducing a primary alcohol, making it a superior choice for this specific transformation.[3][4]

This document is intended for researchers and professionals in organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind each experimental choice to ensure reproducibility and safety.

Reaction Principle and Mechanism

The synthesis is a two-step process executed in a single pot: (1) the formation of the Grignard reagent, and (2) the nucleophilic ring-opening of ethylene oxide.

Step 1: Formation of (6-methoxyhexyl)magnesium bromide The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-6-methoxyhexane. This reaction transforms the electrophilic carbon of the alkyl halide into a highly nucleophilic, carbanionic carbon in the Grignard reagent.[2][5] Anhydrous ether, typically tetrahydrofuran (THF), is a critical solvent as it stabilizes the Grignard reagent by coordinating to the magnesium center.[5]

Step 2: Nucleophilic Attack on Ethylene Oxide The formed Grignard reagent acts as a potent nucleophile. It attacks one of the electrophilic carbons of the ethylene oxide ring in a classic SN2-type reaction.[6] This attack proceeds at the less sterically hindered carbon, leading to the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate.

Step 3: Acidic Workup The final step is the quenching of the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide to yield the final product, this compound, and water-soluble magnesium salts that can be easily removed during aqueous workup.[6]

Grignard Reaction Mechanism cluster_reactants Step 1: Grignard Formation cluster_reaction Step 2: Nucleophilic Attack cluster_workup Step 3: Acidic Workup RBr CH₃O-(CH₂)₆-Br (1-bromo-6-methoxyhexane) RMgX CH₃O-(CH₂)₆-MgBr (Grignard Reagent) RBr->RMgX + Mg⁰ (in THF) Mg Mg⁰ THF Anhydrous THF RMgX_copy CH₃O-(CH₂)₆-MgBr Epoxide Ethylene Oxide Alkoxide CH₃O-(CH₂)₈-OMgBr (Magnesium Alkoxide) Alkoxide_copy CH₃O-(CH₂)₈-OMgBr RMgX_copy->Alkoxide + Ethylene Oxide Product CH₃O-(CH₂)₈-OH (this compound) Alkoxide_copy->Product + H₃O⁺ (Workup) Experimental Workflow A 1. Apparatus Setup (Flame-dried glassware under N₂) B 2. Grignard Reagent Formation (Mg + 1-bromo-6-methoxyhexane in THF) A->B Add Mg, I₂ C 3. Reaction with Ethylene Oxide (Cool to 0°C, slow addition) B->C Control exotherm D 4. Reaction Quench (Slowly add to cold sat. NH₄Cl) C->D After 1 hr stirring E 5. Aqueous Workup (Extraction with Diethyl Ether) D->E Separate layers F 6. Drying & Solvent Removal (Dry with MgSO₄, Rotovap) E->F Collect organic phase G 7. Purification (Vacuum Distillation or Column Chromatography) F->G Obtain crude oil H 8. Product Analysis (NMR, IR, GC-MS) G->H Isolate pure product

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Grignard Reagent Formation

  • To the dry, inert 500 mL three-neck flask equipped with a stir bar, condenser, and dropping funnel, add the magnesium turnings (2.92 g).

  • Add a single crystal of iodine. The iodine helps activate the magnesium surface by etching away the passivating oxide layer. [7][8]3. In the dropping funnel, prepare a solution of 1-bromo-6-methoxyhexane (19.51 g) in 100 mL of anhydrous THF.

  • Add ~10 mL of the alkyl bromide solution to the magnesium turnings. The reaction may require gentle warming with a heat gun to initiate.

  • Causality: Successful initiation is indicated by the disappearance of the iodine color and the spontaneous, gentle refluxing of the THF solvent due to the exothermic nature of the reaction. [8][9]If the reaction does not start, cease heating and do not add more reagent until initiation is confirmed.

  • Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady but controlled reflux. This slow addition is crucial to prevent a runaway reaction. [10]7. After the addition is complete, gently heat the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear as a cloudy, grey-to-brown mixture.

Part B: Reaction with Ethylene Oxide

  • Remove the heat source and cool the Grignard solution to 0 °C using an ice-water bath.

  • Safety Insight: Ethylene oxide is a toxic, flammable gas (b.p. 10.7 °C). It should be handled in a well-ventilated fume hood with extreme care. Chilling it before use helps control its volatility.

  • In a separate, dry flask, prepare a solution of ethylene oxide (4.85 g) in 50 mL of cold, anhydrous THF. Draw this solution into a syringe for addition.

  • Slowly add the ethylene oxide solution to the stirred, cold Grignard reagent via syringe below the surface of the solution. Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 1 hour.

Part C: Quench and Workup

  • Prepare a 1 L beaker containing 200 mL of saturated aqueous ammonium chloride solution, chilled in an ice bath.

  • Trustworthiness: The quenching process must be done slowly and carefully. Add the reaction mixture to the cold NH₄Cl solution portion-wise with vigorous stirring. This is an exothermic process that can evolve flammable gases.

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as an oil.

Part D: Purification

  • The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.

Safety and Hazard Management

This procedure involves significant hazards and must be performed only by trained personnel with appropriate safety measures in place. [11]A thorough risk assessment should be conducted prior to starting. [9]

  • Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the laboratory. [7]The Grignard formation is exothermic and can cause the solvent to boil vigorously; maintain control via slow addition and have an ice bath ready. [10][9]* Reactivity Hazards: Grignard reagents are highly reactive with water, alcohols, and atmospheric moisture, which can lead to violent reactions. [12][11]Always work under a dry, inert atmosphere.

  • Chemical Toxicity: Ethylene oxide is a known carcinogen and is highly toxic and flammable. Handle only in a chemical fume hood with appropriate PPE. 1-bromo-6-methoxyhexane is an irritant.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory. [9]Nitrile gloves may be worn for dexterity, but fire-resistant Nomex gloves are recommended when handling the Grignard reagent itself. [9]* Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood. [10]A blast shield is advisable during the Grignard formation and quenching steps. [10]* Waste Disposal: Unreacted Grignard reagent must be carefully quenched before disposal. Slowly add the reagent to a solution of isopropanol in an inert solvent like toluene, followed by slow addition of water, and then a mild acid. All organic waste should be collected in an appropriate halogenated waste container.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations: Grignard Reactions. [Online] Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction Safety. [Online] Available at: [Link]

  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Organometallic Compounds (Grignards and Organolithiums). [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. [Online] Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Online] Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 25: The Grignard Reaction. [Online] Available at: [Link]

  • Agett, A. H. (1939). The Reaction of Ethylene Oxide with Various Grignard Reagents. Michigan State University. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2020). Synthesing tetrahydropyran from ethylene oxide. [Online] Available at: [Link]

  • Huston, R. C., & Agett, A. H. (1941). THE REACTION OF ETHYLENE OXIDE WITH GRIGNARD'S REAGENT. Journal of Organic Chemistry, 06, 123-133. [Online] Available at: [Link]

Sources

Application Note: A Strategic Approach to the Synthesis of 8-Methoxyoctan-1-ol via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyls and phosphorus ylides.[1][2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of 8-Methoxyoctan-1-ol, a bifunctional linear alcohol, using a strategy that highlights the Wittig reaction's role in complex molecule assembly.

The core of our synthetic strategy involves a convergent approach where the C8 backbone of the target molecule is assembled via a Wittig reaction between two functionalized C4 fragments. This method offers significant advantages over linear approaches, primarily in its efficiency and control. The overall workflow is designed in four distinct stages:

  • Preparation of the Aldehyde Fragment: Synthesis of 4-methoxybutanal.

  • Preparation of the Ylide Precursor: Synthesis of (4-(benzyloxy)butyl)triphenylphosphonium bromide, which incorporates a strategically chosen protecting group.

  • Key C-C Bond Formation: The Wittig olefination reaction between the aldehyde and the ylide derived from the phosphonium salt.

  • Final Product Formation: A tandem reaction involving catalytic hydrogenation to simultaneously reduce the newly formed alkene and deprotect the alcohol, yielding the final product.

This protocol is designed for researchers and professionals in drug development and chemical synthesis, with a focus on not just the procedural steps, but the underlying chemical principles and rationale that ensure a successful and reproducible outcome.

Overall Synthetic Workflow

The diagram below illustrates the convergent strategy employed in this protocol.

G cluster_0 Fragment A Preparation cluster_1 Fragment B Preparation cluster_2 Core Synthesis & Finalization A1 4-Bromobutan-1-ol A2 1-Bromo-4-(benzyloxy)butane A1->A2  BnBr, NaH A3 (4-(Benzyloxy)butyl)triphenylphosphonium Bromide A2->A3  PPh₃, Toluene C1 Wittig Ylide Generation A3->C1  n-BuLi, THF B1 4-Methoxybutan-1-ol B2 4-Methoxybutanal B1->B2  DMP / PCC C2 Wittig Reaction B2->C2 C1->C2 C3 1-(Benzyloxy)-8-methoxyoct-4-ene C2->C3  Workup & Purification C4 This compound (Final Product) C3->C4  H₂, Pd/C

Figure 1: Convergent synthesis workflow for this compound.

The Wittig Reaction: Mechanism and Rationale

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[4] This initial attack forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[5][6] This intermediate is unstable and spontaneously decomposes to yield the final alkene and triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion.[5][7]

G Ylide R'-CH⁻-P⁺Ph₃ (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R''-CHO (Aldehyde) Carbonyl->Oxaphosphetane Products R'-CH=CH-R'' (Alkene) + O=PPh₃ Oxaphosphetane->Products Cycloreversion

Caption: Simplified mechanism of the Wittig reaction.

Strategic Considerations:
  • Protecting Group: The use of a strong base like n-butyllithium (n-BuLi) for ylide generation is incompatible with acidic protons, such as those from alcohols.[8] Therefore, the hydroxyl group on our C4 fragment must be protected. A benzyl (Bn) ether is an ideal choice as it is robust under basic conditions and can be cleaved via hydrogenolysis—the same conditions used to reduce the alkene—making the final step highly efficient.[9][10]

  • Reagent Purity: The Wittig reaction, particularly the ylide generation step, is highly sensitive to moisture and atmospheric oxygen.[3] The use of anhydrous solvents and maintaining an inert nitrogen or argon atmosphere are critical for achieving high yields.

Materials and Reagents

ReagentFormulaMW ( g/mol )FormHazards
4-Bromobutan-1-olC₄H₉BrO153.02LiquidCorrosive, Irritant
Sodium Hydride (60% dispersion in mineral oil)NaH24.00SolidFlammable, Water-Reactive
Benzyl BromideC₇H₇Br171.03LiquidLachrymator, Corrosive, Toxic
TriphenylphosphineC₁₈H₁₅P262.29SolidIrritant
Toluene, AnhydrousC₇H₈92.14LiquidFlammable, Health Hazard
4-Methoxybutan-1-olC₅H₁₂O₂104.15LiquidIrritant
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14SolidOxidizer, Irritant
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93LiquidHealth Hazard
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06LiquidPyrophoric, Corrosive, Water-Reactive
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11LiquidFlammable, Peroxide-Former
Palladium on Carbon (10% Pd/C)Pd/C106.42 (Pd)SolidFlammable (especially when dry)
Hydrogen GasH₂2.02GasExtremely Flammable

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reactions involving pyrophoric or water-reactive reagents (NaH, n-BuLi) require strict anhydrous and inert atmosphere techniques.

Part A: Synthesis of (4-(Benzyloxy)butyl)triphenylphosphonium Bromide (Ylide Precursor)
  • Step A1: Benzyl Protection of 4-Bromobutan-1-ol

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (2.0 mL per mmol of alcohol).

    • Carefully add sodium hydride (1.2 eq., 60% dispersion) to the THF and cool the slurry to 0 °C.

    • Slowly add 4-bromobutan-1-ol (1.0 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-bromo-4-(benzyloxy)butane, which can be used in the next step after purification by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Step A2: Formation of the Phosphonium Salt

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-4-(benzyloxy)butane (1.0 eq.) and triphenylphosphine (1.05 eq.) in anhydrous toluene (3.0 mL per mmol of bromide).

    • Heat the mixture to reflux and maintain for 24-48 hours, during which the phosphonium salt will precipitate as a white solid.

    • Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials and dry under vacuum to yield pure (4-(benzyloxy)butyl)triphenylphosphonium bromide.

Part B: Synthesis of 4-Methoxybutanal
  • Step B1: Oxidation of 4-Methoxybutan-1-ol

    • To a flask containing anhydrous dichloromethane (DCM, 4.0 mL per mmol of alcohol) under a nitrogen atmosphere, add 4-methoxybutan-1-ol (1.0 eq.).

    • Add Dess-Martin periodinane (DMP) (1.2 eq.) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

    • Upon completion, dilute the reaction with diethyl ether and quench by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (note: the aldehyde product is volatile). The crude 4-methoxybutanal is used immediately in the next step.

Part C: The Wittig Reaction
  • Step C1: Ylide Generation and Olefination

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the phosphonium salt from Part A (1.1 eq.) and anhydrous THF (5.0 mL per mmol of salt).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe. A deep orange or red color will develop, indicating the formation of the phosphorus ylide.[5][11] Stir the mixture at 0 °C for 1 hour.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of crude 4-methoxybutanal from Part B (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The characteristic ylide color will fade as the reaction proceeds.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.[12]

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 1-(benzyloxy)-8-methoxyoct-4-ene. The product will be a mixture of (E)- and (Z)-isomers.

Part D: Tandem Hydrogenation-Deprotection
  • Step D1: Synthesis of this compound

    • Dissolve the alkene from Part C (1.0 eq.) in ethanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (approx. 5-10% by weight of the substrate) to the solution under a nitrogen atmosphere.

    • Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus).

    • Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature until the reaction is complete (monitor by TLC for disappearance of starting material and formation of a more polar product).

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Wash the filter pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purify by distillation or column chromatography if necessary.

Summary of Results

The described multi-step synthesis provides a reliable pathway to this compound. The following table outlines the expected outcomes for each stage of the synthesis.

StepKey TransformationTypical YieldNotes
Part A Phosphonium Salt Formation85-95%Product precipitates from the reaction mixture, simplifying purification.
Part B Oxidation to Aldehyde70-85%Product is volatile and should be used immediately without extensive purification.
Part C Wittig Olefination60-75%Yield is dependent on anhydrous conditions and purity of reagents. Produces a mix of E/Z isomers.
Part D Tandem Hydrogenation/Deprotection>95%A clean and high-yielding transformation. Proper handling of the Pd/C catalyst is critical.
Overall Total Synthesis 35-50% A respectable overall yield for a four-step synthetic sequence.

Troubleshooting and Key Insights

  • Low Yield in Wittig Reaction: This is almost always due to the presence of water or incomplete ylide formation. Ensure all glassware is flame-dried, solvents are freshly distilled and anhydrous, and the reaction is maintained under a positive pressure of inert gas. The quality of the n-BuLi is also paramount.

  • Incomplete Hydrogenation: If the reaction stalls, the catalyst may be poisoned or inactive. Filter the mixture (carefully!) and add fresh catalyst. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

  • Triphenylphosphine Oxide Removal: This byproduct from the Wittig reaction can be difficult to separate. It is moderately polar. Careful column chromatography is the most effective method for its removal. In some cases, it can be partially removed by crystallization from a non-polar solvent like hexanes/ether if the desired product is a liquid.[2]

References

  • Title: Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction Source: OpenStax, Organic Chemistry URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Wittig reaction Source: Wikipedia URL: [Link]

  • Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Colorado, Boulder - Department of Chemistry URL: [Link]

  • Title: The Wittig Reaction: Examples and Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Wittig Reaction Mechanism and Applications Source: Chemistry Notes URL: [Link]

  • Title: Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides Source: ACS Publications, Organic Letters URL: [Link]

  • Title: Alcohol Protecting Groups Source: Organic Chemistry Tutor URL: [Link]

  • Title: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Source: ResearchGate URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Chemistry Steps URL: [Link]

  • Title: Alcohol Protecting Groups Source: University of Windsor, Chemistry & Biochemistry URL: [Link]

  • Title: Protecting Groups Source: Slideshare URL: [Link]

  • Title: The Wittig Reaction Source: University of Pittsburgh, Department of Chemistry URL: [Link]

  • Title: Aldehydes and Ketones: Nucleophilic Addition Source: University of Calgary, Department of Chemistry URL: [Link]

  • Title: The Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Wittig & Wittig-Horner reactions Source: Organic-Synthesis.org URL: [Link]

Sources

A Detailed Guide to the Purification of 8-Methoxyoctan-1-ol via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preparative Purification of 8-Methoxyoctan-1-ol

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. This guide emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a detailed, step-by-step protocol for preparative-scale column chromatography. The causality behind experimental choices is explained to empower the user with a deeper understanding of the separation principles at play.

Introduction and Statement of Purpose

This compound is a bifunctional organic molecule featuring a primary alcohol and a terminal methyl ether.[1] Its structure, comprising a polar hydroxyl head and an eight-carbon chain with an ether linkage, imparts moderate polarity (XLogP3 ≈ 1.97).[2] This amphiphilic character makes it a valuable building block in the synthesis of more complex molecules, such as specialty surfactants, lubricants, and pharmaceutical intermediates.

The presence of unreacted starting materials, by-products, or residual solvents from synthesis necessitates a robust purification strategy to ensure the material's integrity for downstream applications. Normal-phase column chromatography is an ideal technique for this purpose, leveraging the differential adsorption of compounds onto a polar stationary phase.[3] This document provides an optimized and validated protocol for achieving >98% purity of this compound.

Principle of the Method: Normal-Phase Adsorption Chromatography

Column chromatography is a preparative separation technique where components of a mixture are partitioned between a stationary phase and a mobile phase.[4] In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), while the mobile phase is a non-polar or moderately polar organic solvent (the eluent).[3]

The separation mechanism relies on the principle of competitive adsorption. The surface of silica gel is rich in acidic silanol groups (Si-OH), which act as polar interaction sites. Molecules in the crude mixture are adsorbed onto these sites. A carefully selected mobile phase is then passed through the column. The solvent molecules compete with the adsorbed compounds for the polar sites on the silica gel.[3]

  • Non-polar impurities have weak interactions with the silica gel and are easily displaced by the eluent, causing them to travel quickly through the column and elute first.

  • Polar compounds , like this compound with its hydroxyl group, form stronger hydrogen bonds with the silanol groups. They are adsorbed more strongly and require a more polar mobile phase to be displaced and eluted from the column.[4]

By systematically increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be selectively eluted based on their polarity, resulting in an effective separation.[5]

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that predicts the separation behavior.[6] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.25 and 0.35.[6] An Rƒ in this range ensures good resolution from impurities and an efficient elution profile on the column.

Protocol: TLC Method Development
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Spotting: Dissolve a small amount of the crude this compound mixture in a volatile solvent like dichloromethane or ethyl acetate (approx. 1% concentration).[6] Using a glass capillary, spot a small, concentrated dot of this solution onto the origin line.

  • Solvent System Screening: Prepare a series of developing solvents (eluents) with varying polarities. A common and effective system for moderately polar compounds is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[8]

    • Test Eluents: Start with a low polarity mixture and incrementally increase the polar component.

      • 10% Ethyl Acetate / 90% Hexane (v/v)

      • 20% Ethyl Acetate / 80% Hexane (v/v)

      • 30% Ethyl Acetate / 70% Hexane (v/v)

  • Plate Development: Place a small amount of a test eluent (e.g., 20% EtOAc/Hexane) into a developing chamber with a piece of filter paper to saturate the atmosphere.[7] Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.[6]

  • Analysis and Rƒ Calculation: Once the solvent front has traveled to about 0.5 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots (e.g., using a potassium permanganate stain, as alcohols are often UV-inactive). Calculate the Rƒ value for each spot.[7]

    • Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rƒ of ~0.3. If the Rƒ is too low, increase the polarity (more ethyl acetate); if it is too high, decrease the polarity (more hexane).[9]

Detailed Protocol: Preparative Column Chromatography

This protocol assumes a starting crude sample of 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample sizes.

Materials and Equipment
Category Item Specifications
Stationary Phase Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)
Solvents Hexane, Ethyl Acetate, DichloromethaneHPLC Grade or Distilled
Glassware Chromatography Column (e.g., 40 cm x 4 cm)With stopcock
Erlenmeyer Flasks, BeakersVarious sizes
Round Bottom FlaskFor sample concentration
Test Tubes / Fraction VialsFor fraction collection
Equipment Fume Hood
Rotary Evaporator
TLC Plates, Chamber, and Capillaries
Consumables Cotton or Glass Wool
SandWashed, fine grain
Filter Paper
Step-by-Step Purification Workflow

Step 1: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing is the most reliable method for creating a homogenous, air-free column bed, which is essential for achieving high resolution.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet. Add a ~1 cm layer of sand on top.

  • In a beaker, measure approximately 30-50 times the sample weight of silica gel (e.g., 50 g of silica for 1 g of sample).

  • Create a slurry by adding the silica gel to a non-polar solvent (e.g., the initial, low-polarity eluent from your TLC development, or pure hexane). The consistency should be like a thin milkshake, easily pourable but not overly dilute.

  • With the column stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.

  • Continuously tap the side of the column gently to encourage even settling of the silica and dislodge any trapped air bubbles.

  • Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry. Add a final ~1 cm layer of sand on top of the silica bed to protect it during solvent and sample addition.

Step 2: Sample Loading

  • Rationale: The sample must be loaded in a highly concentrated, narrow band. A wide starting band leads to broad, poorly resolved elution bands.

  • Dissolve the crude this compound in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice for its volatility and solvating power).[8]

  • Drain the solvent in the column until it is level with the top layer of sand.

  • Carefully use a pipette to apply the concentrated sample solution evenly onto the sand layer.

  • Open the stopcock and allow the sample to absorb fully onto the silica bed. Rinse the flask and pipette with a tiny amount of solvent and add this to the column to ensure complete transfer. Drain again until the liquid is level with the sand.

Step 3: Elution and Fraction Collection

  • Rationale: Starting with a low-polarity eluent removes non-polar impurities first. Gradually increasing the polarity (gradient elution) then allows the target compound to move down the column and be collected in pure form.

  • Carefully fill the top of the column with the initial, low-polarity eluent determined by TLC (e.g., 10% EtOAc/Hexane).

  • Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the progress by spotting every few fractions onto a TLC plate.

  • Once the non-polar impurities have eluted, you can switch to the optimized elution solvent (the one giving an Rƒ of ~0.3, e.g., 20% EtOAc/Hexane). This can be done as a single "step" gradient.

  • Continue collecting fractions and monitoring by TLC. The fractions containing the pure this compound should show a single spot at the target Rƒ.

Step 4: Isolation of Pure Product

  • Analyze the TLC of all collected fractions.

  • Combine the fractions that contain only the pure product spot into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any final traces of solvent.

  • Weigh the flask to determine the yield of pure this compound and confirm its identity/purity via analytical methods (NMR, GC-MS).

Summary of Optimized Parameters

ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area for effective interaction with polar analytes.[3]
Sample Adsorbent Ratio 1:30 to 1:50 (w/w)Ensures sufficient stationary phase to achieve separation without overloading.
Mobile Phase (Eluent) Hexane / Ethyl AcetateTunable polarity, good solubility for the compound, and readily available.[8]
Optimal TLC Rƒ 0.25 - 0.35Provides the best balance between retention and elution time for column chromatography.[6]
Column Packing Slurry Packing MethodMinimizes air pockets and channeling, leading to superior separation efficiency.
Elution Method Step-Gradient ElutionEfficiently removes impurities with a low-polarity solvent before eluting the target compound with a higher-polarity solvent.[4]
Fraction Analysis Thin-Layer ChromatographyProvides rapid, real-time monitoring of the separation's progress.[10]

Workflow Visualization

Purification_Workflow cluster_prep Phase 1: Method Development cluster_main Phase 2: Preparative Column Chromatography cluster_post Phase 3: Product Isolation TLC_Prep Prepare Crude Sample & TLC Plate TLC_Screen Screen Solvent Systems (e.g., 10-30% EtOAc/Hexane) TLC_Prep->TLC_Screen Spot Plate TLC_Analyze Analyze TLC Plates (Visualize & Calculate Rf) TLC_Screen->TLC_Analyze Develop Plate TLC_Optimal Optimal Solvent System Found (Rf ≈ 0.3) TLC_Analyze->TLC_Optimal Identify System Col_Prep Prepare Slurry & Pack Column TLC_Optimal->Col_Prep Informs Protocol Sample_Load Load Concentrated Crude Sample Col_Prep->Sample_Load Elute Elute with Gradient & Collect Fractions Sample_Load->Elute Fraction_TLC Analyze Fractions by TLC Elute->Fraction_TLC Pool Pool Pure Fractions Fraction_TLC->Pool Identify Pure Fractions Rotovap Remove Solvent (Rotary Evaporator) Pool->Rotovap Final_Product Pure this compound Rotovap->Final_Product

Caption: Workflow for the purification of this compound.

References

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Pesek, J. J., Matyska, M. T. (2014). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Department of Chemistry, University of Colorado Boulder. Column Chromatography. [Link]

  • University of Alberta. Column chromatography. [Link]

  • BUCHI Corporation. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Queen's University. Thin Layer Chromatography (TLC). [Link]

  • Department of Chemistry, University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • BUCHI Corporation. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

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Gas chromatography-mass spectrometry (GC-MS) analysis of 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 8-Methoxyoctan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (CAS: 51308-90-8) is a bifunctional organic molecule featuring both a primary alcohol and a terminal methoxy ether group on an eight-carbon aliphatic chain.[1][2] Its unique structure makes it a subject of interest in fields such as materials science, synthesis of specialty chemicals, and as a potential fragrance component. The accurate identification and quantification of this compound require a robust and sensitive analytical technique. Gas chromatography-mass spectrometry (GC-MS) is an ideal method, providing high-resolution chromatographic separation and definitive mass-based identification.[3]

This guide provides a comprehensive, field-tested protocol for the analysis of this compound using GC-MS. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for methodological choices to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

Understanding the analyte's properties is critical for method development. These characteristics directly influence the choice of GC column, temperature programming, and sample preparation strategy.

PropertyValueSource
Molecular Formula C₉H₂₀O₂[2][4]
Molecular Weight 160.25 g/mol [1][2]
Boiling Point 236.8 °C[1]
Polarity Moderately polar due to the hydroxyl and ether functional groups.
Volatility Sufficiently volatile for GC analysis, but its relatively high boiling point requires elevated temperatures.[5]

Principle of GC-MS Analysis

The GC-MS technique operates on a two-part principle. First, the gas chromatograph (GC) vaporizes the sample and separates its components based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated onto a long capillary column.[6] Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column first.[6]

As each separated component elutes from the GC column, it enters the mass spectrometer (MS). In the MS, molecules are ionized, most commonly by electron ionization (EI), causing them to form a positively charged molecular ion and a series of fragment ions.[7] These ions are then separated by their mass-to-charge ratio (m/z), and a detector generates a mass spectrum, which serves as a unique chemical "fingerprint" for the molecule.

Experimental Workflow and Protocols

The overall analytical process follows a logical sequence from sample preparation to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Standard/Sample Weighing B 2. Dissolution in Volatile Solvent (e.g., Dichloromethane) A->B C 3. Dilution to Working Concentration (1-10 µg/mL) B->C D 4. Transfer to Autosampler Vial C->D E 5. Injection into GC System D->E F 6. Chromatographic Separation E->F G 7. Elution & Transfer to MS F->G H 8. Ionization (EI, 70 eV) G->H I 9. Mass Analysis (Quadrupole) H->I J 10. Data Acquisition I->J K 11. Peak Integration J->K L 12. Spectral Library Search (e.g., NIST) K->L M 13. Report Generation L->M

Figure 1: High-level experimental workflow for the GC-MS analysis of this compound.
Protocol 1: Sample and Standard Preparation

The goal of this protocol is to prepare a clean, particle-free sample solution in a volatile solvent suitable for GC injection.

Materials:

  • This compound standard

  • High-purity volatile organic solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate)[3][5]

  • Class A volumetric flasks

  • Micropipettes

  • 2 mL glass autosampler vials with PTFE-lined caps[8]

Procedure:

  • Prepare a Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Prepare a Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with dichloromethane in a separate volumetric flask. This concentration is a good starting point to achieve an on-column loading of approximately 10 ng with a 1 µL injection.[8]

  • Sample Preparation: If analyzing a sample matrix, dissolve a known quantity in dichloromethane to achieve an expected final concentration within the instrument's linear range.

  • Filtration (if necessary): If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter to prevent clogging of the injector and column.[9]

  • Transfer: Transfer the final solution into a glass autosampler vial and seal securely. Avoid using plastic vials or parafilm, which can introduce contaminants.[8]

Rationale: Dichloromethane is an excellent solvent for this analysis due to its high volatility and ability to dissolve moderately polar compounds. Preparing samples in glass vials is crucial to prevent leaching of plasticizers.[9]

Protocol 2: GC-MS Instrumentation and Method Parameters

These parameters are optimized for a standard single quadrupole GC-MS system and a common non-polar capillary column.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973N or equivalent

  • GC Column: A non-polar or low-polarity column is recommended. A DB-5MS or HP-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is a robust choice for this type of analyte.[5][10]

GC Method Parameters:

ParameterSettingRationale
Injector Type Split/SplitlessAllows for flexibility in concentration.
Injection Mode SplitlessOptimal for trace analysis at the µg/mL level.[8]
Injector Temp. 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[11]
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm I.D. column.
Oven Program
- Initial Temp.70 °C, hold for 2 minFocuses the analyte band at the head of the column.
- Ramp Rate15 °C/min to 290 °CSeparates the analyte from solvent and other impurities.
- Final HoldHold at 290 °C for 5 minEnsures elution of the analyte and cleans the column.

MS Method Parameters:

ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization for creating reproducible fragmentation patterns.
Electron Energy 70 eVThe industry standard for EI, allowing for comparison with commercial libraries like NIST.[11]
Ion Source Temp. 230 °CA standard temperature to maintain ion optics cleanliness and promote ionization.[11]
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.[10]
Quadrupole Temp. 150 °CStandard operating temperature for the mass filter.[11]
Scan Range m/z 35 - 350Captures the expected fragment ions and potential molecular ion.
Solvent Delay 3 minPrevents the high concentration of solvent from saturating the detector.

Expected Results and Data Interpretation

Chromatogram: Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be a consistent identifier for the compound under stable analytical conditions.

Mass Spectrum and Fragmentation: The mass spectrum provides structural confirmation. The molecular ion (M+•) for this compound is at m/z 160. However, for long-chain alcohols, this peak may be weak or entirely absent.[12] The structural identity is confirmed by the characteristic fragment ions, which arise from predictable cleavage patterns.

The primary fragmentation pathways for this compound are alpha-cleavage and dehydration.

  • Alpha-cleavage next to the oxygen atoms is the most favored pathway, leading to the formation of stable oxonium ions.[12]

  • Dehydration , the loss of a water molecule, is a common fragmentation pattern for alcohols.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Key Ions:

  • m/z 45: A prominent peak resulting from alpha-cleavage at the ether linkage, forming the methoxymethyl cation ([CH₃OCH₂]⁺). This is highly indicative of a terminal methyl ether.[13]

  • m/z 31: A characteristic peak for primary alcohols, formed by alpha-cleavage next to the hydroxyl group, yielding the hydroxymethyl cation ([CH₂OH]⁺).

  • m/z 142: Corresponds to the loss of water (18 Da) from the molecular ion.

  • m/z 145: Results from the loss of a methyl radical (15 Da) from the ether terminus.

The final identification should be confirmed by matching the acquired spectrum against a trusted spectral library, such as the NIST/EPA/NIH Mass Spectral Library. A high match score (>850) provides strong confidence in the compound's identity.[11][14]

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of this compound. The protocol emphasizes proper sample preparation and optimized instrumental parameters to achieve excellent chromatographic separation and confident mass spectral identification. The predictable fragmentation pattern, characterized by key ions at m/z 31 and 45, serves as a definitive fingerprint for this bifunctional molecule. This method is suitable for quality control, purity assessment, and research applications involving this compound.

References

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • MESTRELAB. Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

  • IMM Instrument Guides. Sample preparation (GC-FID, GC-MS). [Link]

  • Ali, H. A. M., et al. The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wood, R. D., & Reiser, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 125–128. [Link]

  • Su, C.-W., et al. (2010). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Food Science and Technology Research, 16(5), 431-437. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. Mass spectrum of methoxyethane. [Link]

  • Tok, F. M. (2022). GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS) ANALYSIS OF CONSOLIDA THIRKEANA EXTRACT. Journal of the Faculty of Pharmacy of Ankara University, 46(2), 444-449. [Link]

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Application Note: A Protocol for Evaluating Insect Olfactory Responses to 8-Methoxyoctan-1-ol using Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in chemical ecology, entomology, and pest management.

Introduction: Bridging Chemical Signals and Neurological Response

In the intricate world of insect communication, volatile organic compounds are the language of survival, mediating critical behaviors such as mating, foraging, and oviposition.[1] 8-Methoxyoctan-1-ol, a C9 ether alcohol, represents a class of compounds with potential semiochemical activity. Understanding how an insect's olfactory system perceives such molecules is fundamental to deciphering its ecological role and harnessing it for applications ranging from pest management to the conservation of beneficial species.

Electroantennography (EAG) is a powerful electrophysiological technique that provides a direct window into the peripheral olfactory system of an insect.[2] First developed by Dietrich Schneider in 1957, the method measures the summed electrical potential generated by the depolarization of numerous Olfactory Receptor Neurons (ORNs) on the antenna in response to an odorant stimulus.[3][4] The resulting electroantennogram is a dose-dependent, negative voltage deflection, serving as a rapid and sensitive bioassay for screening the bioactivity of volatile compounds.[5]

This document provides a comprehensive, step-by-step protocol for the use of this compound in EAG studies. It is designed to guide researchers from the preparation of stimuli and the insect subject through to data acquisition, analysis, and interpretation, ensuring a robust and reproducible methodology.

Part 1: The Scientific Framework

The Insect Olfactory Pathway

An insect's antenna is a marvel of biological engineering, adorned with thousands of sensory hairs called sensilla, which house the ORNs.[6] The process of odor detection is a multi-step cascade. Volatile molecules, like this compound, enter the sensilla through nanopores and are transported through the aqueous sensillar lymph by Odorant Binding Proteins (OBPs). These proteins deliver the odorant to specific Olfactory Receptors (ORs) on the dendritic membrane of the ORNs. The binding of the odorant to an OR initiates an ionotropic signal, leading to the depolarization of the neuron and the generation of an action potential that travels to the antennal lobe of the insect's brain for processing.

Olfactory_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) Odorant This compound (Volatile Molecule) Pore Pore in Cuticle Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Olfactory Receptor (OR) Complex OBP->OR_Complex Transports to Depolarization Neuron Depolarization (Ion Channel Opening) OR_Complex->Depolarization Activates Signal Action Potential to Antennal Lobe Depolarization->Signal Generates

Caption: Generalized insect olfactory signal transduction pathway.
The Principle of the EAG Signal

The EAG technique does not measure individual neuronal firings but rather the collective, slow potential change across the entire antenna.[4] When ORNs are stimulated by an odor puff, the resulting influx of positive ions into the cells creates a net negative charge in the extracellular fluid (hemolymph) within the antenna. The EAG electrodes, one placed at the base (reference) and one at the tip (recording), measure this change as a negative voltage drop. The amplitude of this voltage drop is proportional to the number of ORNs activated and the intensity of their response, providing a quantitative measure of the antenna's sensitivity to the specific odorant at a given concentration.[3]

Part 2: Materials and Reagents

Equipment
  • EAG System: High-impedance DC amplifier, probe holders, and data acquisition interface (e.g., Syntech IDAC system).

  • Microscopy: Dissecting microscope (10-40x magnification) with a stable base.

  • Micromanipulators: Two 3-axis micromanipulators for precise electrode positioning.

  • Air Delivery System: Source of purified, humidified air (charcoal-filtered), flow controller, and a solenoid valve for creating timed puffs.

  • Electrodes: Borosilicate glass capillaries and a microelectrode puller.

  • Recording Environment: Faraday cage to shield from electrical noise.

  • Dissection Tools: Fine-tipped forceps, micro-scissors, dental wax or modeling clay.

Reagents and Consumables

A summary of this compound properties and required solutions is provided below.

Table 1: Compound Properties and Reagent Preparation
Compound This compound
CAS Number 51308-90-8[7]
Molecular Formula C₉H₂₀O₂[8]
Molecular Weight 160.25 g/mol [7]
Solvent (Negative Control) High-purity Hexane or Mineral Oil. Causality: These solvents are chosen for their low intrinsic EAG activity and high volatility (hexane) or low volatility (mineral oil), which helps in creating a stable odor stimulus.
Positive Control A compound known to elicit a strong response in the test insect (e.g., a key pheromone component or a general odorant like 1-Hexanol). Causality: A positive control confirms the viability of the antennal preparation throughout the experiment.
Electrode Solution Insect Saline Solution (e.g., Ringer's solution). A typical composition is: 6.5 g NaCl, 0.42 g KCl, 0.25 g CaCl₂, 0.1 g NaHCO₃ per 1 L distilled water. Causality: This solution is isotonic with insect hemolymph, ensuring proper electrical conductivity without damaging the antennal tissue.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system, incorporating controls at each stage to ensure data integrity.

EAG_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A1 Prepare Odorant Serial Dilutions B3 Deliver Stimuli (Randomized Order) A1->B3 A2 Prepare Electrodes (Pull & Fill) B1 Mount Antenna & Position Electrodes A2->B1 A3 Prepare Insect (Immobilize & Mount) A3->B1 B2 Establish Stable Baseline Signal B1->B2 B2->B3 B4 Record EAG Response (mV Deflection) B3->B4 C1 Measure Peak Amplitude (-mV) B4->C1 C2 Normalize Data (vs. Controls) C1->C2 C3 Generate Dose- Response Curve C2->C3

Caption: The complete experimental workflow for EAG analysis.
Step 1: Preparation of Odorant Stimuli

The goal is to create a dose-response curve, which requires a range of concentrations.

  • Stock Solution: Prepare a 1 µg/µL stock solution of this compound in the chosen solvent (e.g., hexane).

  • Serial Dilutions: Perform serial 10-fold dilutions from the stock solution to create a range of stimuli. This is a critical step for determining the antenna's sensitivity threshold.[9]

  • Stimulus Cartridge Preparation:

    • For each concentration, apply 10 µL of the solution onto a small strip of filter paper (e.g., 1 cm x 2 cm).

    • Insert the filter paper into a clean glass Pasteur pipette.

    • If using a volatile solvent like hexane, allow it to evaporate for 1-2 minutes, leaving the odorant adsorbed to the paper.[10]

    • Prepare a solvent-only pipette (Negative Control) and a positive control pipette in the same manner.[1]

Table 2: Example Serial Dilution Scheme
Concentration (ng/µL) Amount on Filter Paper (ng)
1000 (Stock)10,000
1001,000
10100
110
0.11
0 (Solvent Control)0
Positive Control (e.g., 10 ng)10
Step 2: Insect Preparation

This procedure requires precision and care to maintain the physiological viability of the antenna.

  • Immobilization: Anesthetize the insect by cooling (4°C for 5-10 minutes).

  • Mounting: Securely mount the insect's head using dental wax or clay, leaving the antennae free and accessible. In many protocols, the head is excised to improve stability.[10]

  • Antenna Preparation:

    • For a detached antenna preparation, carefully excise one antenna at its base (scape) using micro-scissors. Mount the base into the reference electrode holder with conductive gel or saline.

    • For a whole-insect preparation, the reference electrode can be inserted into the insect's eye or another part of the head.[2]

Step 3: EAG Recording and Data Acquisition
  • Electrode Placement: Under the microscope, carefully position the reference electrode at the base of the antenna (or in the head). Gently snip the distal tip (last 1-2 segments) of the antenna and bring the recording electrode, filled with saline solution, into contact with the cut end.[4][10]

  • Establish Baseline: Turn on the purified, humidified air stream flowing continuously over the antenna. Wait for the electrical signal to stabilize to a steady baseline.

  • Stimulation:

    • Insert the tip of a stimulus pipette into a hole in the main air tube, close to the antenna.

    • Deliver a timed puff of air (e.g., 0.5 seconds) through the pipette.

    • Begin with the solvent control to ensure no response to the solvent alone.[10]

    • Present the this compound concentrations in a randomized order, starting with the lowest concentrations, to avoid adaptation.

    • Allow a sufficient recovery period (e.g., 30-60 seconds) between stimuli for the antenna to return to baseline.[10]

    • Periodically re-test with the positive control to monitor the health and responsiveness of the preparation. A significant drop in the positive control response indicates the preparation is failing.[3]

Part 4: Data Analysis and Interpretation

The raw output is a waveform showing voltage over time. The key metric is the maximum negative deflection.

  • Measure Amplitude: For each stimulus, measure the peak amplitude of the EAG response in millivolts (mV) from the pre-stimulus baseline.[10]

  • Normalize Data: Normalization is crucial to correct for solvent effects and the gradual decline in antenna responsiveness over time.

    • Solvent Correction: Subtract the average response to the solvent control from all other responses.[1]

    • Relative Response: To compare across different preparations, express the solvent-corrected response to this compound as a percentage of the response to the positive control.

    • Normalized Response (%) = [(Response to Test Odorant) / (Response to Positive Control)] x 100

  • Construct Dose-Response Curve: Plot the mean normalized EAG response (Y-axis) against the logarithm of the odorant amount (X-axis). This curve visualizes the sensitivity of the antenna to this compound.

Table 3: Template for Organizing Dose-Response Data
Amount (ng) Log (Amount) Raw EAG Response (-mV) Normalized Response (%)
100.1510.7
1010.4834.3
10020.9567.9
100031.3596.4
1000041.41100.7
Positive Control (10ng) n/a1.40 100
Solvent Control n/a0.05 0
(Note: Data are hypothetical and for illustrative purposes only)

Part 5: Troubleshooting

Table 4: Common EAG Problems and Solutions
Problem Potential Cause(s) Solution(s)
Unstable Baseline / High Noise Poor electrical grounding; Dry electrodes; Cell phone interference.Ensure Faraday cage is grounded; Check electrode fluid levels; Remove sources of electrical interference.
No Signal or Weak Response Poor electrode contact; Dead/unhealthy insect; Antenna preparation has expired.Re-position electrodes to ensure good contact; Use a fresh, healthy insect; Monitor positive control response to check preparation viability.
Response Doesn't Return to Baseline Stimulus concentration is too high; Insufficient recovery time; Poor airflow.Decrease stimulus concentration; Increase time between puffs; Ensure continuous, clean airflow over the antenna.
Response to Solvent Control Contaminated solvent or pipette; Solvent itself is electrophysiologically active for the species.Use high-purity solvent and clean pipettes for each stimulus; Test an alternative solvent (e.g., paraffin oil).

References

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • Laothaworn, P., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169). Available at: [Link]

  • Wikipedia. (2023). Electroantennography. Retrieved from [Link]

  • Muralidharan, K., et al. (n.d.). Typical electroantennography (EAG) connection and measurement. ResearchGate. Retrieved from [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

  • Laothaworn, P., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. PubMed. Available at: [Link]

  • Zhang, A., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11463. Available at: [Link]

  • Elgar, M. A., et al. (2018). Insect Antennal Morphology: The Evolution of Diverse Solutions to Odorant Perception. ScienceOpen. Available at: [Link]

  • Zhang, Q. H., et al. (2002). Enantiospecific antennal response of bark beetles to spiroacetal (E)-conophthorin. PubMed. Available at: [Link]

  • Loudon, C. (2018). The insect antenna is not a molecular sieve. ResearchGate. Retrieved from [Link]

  • Zhang, Q. H., et al. (2002). Enantiospecific Antennal Response of Bark Beetles to Spiroacetal (E)-Conophthorin. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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Application Notes & Protocols: Field Testing of 8-Methoxyoctan-1-ol as a Potential Insect Attractant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers and scientists on the effective field testing of 8-Methoxyoctan-1-ol as a candidate insect attractant. The protocols outlined herein are designed to ensure scientific rigor, data integrity, and reproducibility. By explaining the causality behind experimental choices, this guide aims to equip research teams with the necessary knowledge to conduct robust evaluations of this and other semiochemicals.

Introduction: The Scientific Rationale

Semiochemicals, or behavior-modifying chemicals, are pivotal in an insect's interaction with its environment, guiding behaviors such as mating, oviposition, and foraging.[1][2] The identification and application of novel attractants are cornerstones of Integrated Pest Management (IPM) programs, offering environmentally benign alternatives to broad-spectrum insecticides.[1][3] this compound, a volatile organic compound, presents structural similarities to known insect attractants like 1-octen-3-ol (octenol), a well-documented kairomone for numerous mosquito species and other biting flies.[4][5][6] This structural analogy provides a strong rationale for its evaluation as a potential lure.

The efficacy of a candidate attractant is not merely a function of its intrinsic activity but is profoundly influenced by its delivery system and the environmental context of its deployment.[7][8] Therefore, a standardized, multi-faceted field-testing protocol is essential to ascertain the true potential of this compound. This guide provides such a protocol, emphasizing experimental design that is both robust and adaptable to various target species and environments.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to designing an effective field trial, particularly for the selection of an appropriate dispenser.

PropertyValueSource
Molecular Formula C9H20O2[9]
Molecular Weight 160.25 g/mol [10]
Boiling Point Not available
Vapor Pressure Not available
Solubility Not available
XLogP3 1.9[10]

The XLogP3 value suggests a moderate lipophilicity, which will influence its release from polymeric dispensers. The lack of boiling point and vapor pressure data necessitates empirical testing to determine optimal release rates.

Pre-Field Laboratory Evaluation: Establishing a Baseline

Prior to large-scale field deployment, it is crucial to confirm the behavioral and physiological responses of the target insect species to this compound in a controlled laboratory setting.

Electroantennography (EAG)

EAG measures the electrical output of an insect's antenna in response to an olfactory stimulus, providing a direct measure of peripheral olfactory reception. This technique is invaluable for confirming that the target insect can detect the compound.[11]

Y-Tube Olfactometer Assays

A Y-tube olfactometer is a behavioral assay used to assess an insect's preference for one of two odor plumes.[11][12] This allows for a quantitative measure of attraction or repulsion.

  • Protocol:

    • Introduce a single, starved (e.g., for 4-6 hours) adult insect into the base of the Y-tube.

    • One arm of the olfactometer should receive a charcoal-filtered airstream containing a known concentration of this compound.

    • The other arm should receive a control airstream (solvent only).

    • Record the insect's choice of arm and the time taken to make that choice.

    • Repeat with a statistically significant number of individuals (e.g., n=50), alternating the treatment and control arms to avoid positional bias.

Field Testing Protocol: A Step-by-Step Guide

Experimental Design: The Foundation of Trustworthy Data

A robust experimental design is critical to differentiate the effect of the attractant from environmental noise and other confounding variables. A randomized block design is highly recommended.[13]

  • Site Selection: Choose a location with a known population of the target insect species. The site should be relatively homogenous in terms of vegetation, topography, and light exposure to minimize environmental variability.

  • Blocking: Divide the study area into several blocks (at least 3-4). Within each block, all treatments will be deployed. This design accounts for spatial variation within the study site.

  • Treatments:

    • Treatment Trap: Trap baited with this compound.

    • Positive Control: Trap baited with a known, standard attractant for the target species (e.g., octenol for mosquitoes).[4] This provides a benchmark for performance.

    • Negative Control: Trap with a solvent-only dispenser. This accounts for any attraction to the trap itself or the solvent.

  • Randomization and Rotation: Within each block, randomly assign the position of each treatment. To account for any subtle variations in location that might influence capture rates (e.g., proximity to a breeding site), rotate the traps daily or weekly.[13]

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_deployment Phase 2: Field Deployment cluster_analysis Phase 3: Analysis & Interpretation A Site Selection (Known Target Population) B Experimental Design (Randomized Block) A->B C Dispenser & Trap Selection B->C D Lure Preparation (Treatment, Controls) C->D E Randomized Placement of Traps in Blocks D->E F Daily/Weekly Trap Rotation E->F G Data Collection (Trap Counts) F->G H Data Transformation (e.g., log(x+1)) G->H I Statistical Analysis (e.g., ANOVA) H->I J Interpretation of Results & Reporting I->J

Caption: Experimental workflow for field testing this compound.

Dispenser Selection and Preparation

The dispenser is a critical component that governs the release rate of the attractant.[7][8] For a volatile alcohol like this compound, a passive dispenser that provides a consistent release rate is ideal.

  • Recommended Dispenser Type: Low-density polyethylene (LDPE) vials or sachets are excellent choices. The semiochemical diffuses through the polymer matrix, providing a controlled, zero-order release.[14][15] Cotton wicks in partially sealed vials can also be used, but release rates may be more susceptible to temperature fluctuations.[7]

  • Loading Protocol (for LDPE Vials):

    • Determine the desired release rate. This may require preliminary laboratory studies by measuring daily weight loss at various temperatures.[7][8]

    • Using a micropipette, inject a precise volume of neat this compound into the LDPE vial.

    • Seal the vial immediately.

    • Prepare positive control dispensers with the standard attractant and negative controls with the solvent used for dilution (if any).

    • Handle all dispensers with clean forceps or gloves to avoid contamination.

Dispenser TypeAdvantagesDisadvantages
LDPE Vials/Sachets Consistent, zero-order release; protects compound from degradation.[14]Requires specific wall thickness and surface area for optimal release.[14]
Rubber Septa Readily available; can be loaded easily.Release rate can be inconsistent; may absorb the compound.
Cotton Wicks Simple to prepare; inexpensive.Release rate is highly dependent on temperature and airflow.[7]
Trap Selection and Placement

The choice of trap depends on the target insect. For many mosquito species, traps that utilize both a chemical lure and a physical cue (like CO2) are most effective.[6][16][17]

  • Recommended Trap Types:

    • CDC Light Trap: Effective for a wide range of mosquito species, especially when baited with CO2 (from dry ice or a gas cylinder).[17][18]

    • BG-Sentinel Trap: Specifically designed for Aedes mosquitoes but effective for other species as well. It uses a combination of visual cues, convection currents, and a scent lure.[16][19]

  • Trap Placement Protocol:

    • In each designated location within a block, place the trap at a height appropriate for the target species' flight behavior (e.g., 1-1.5 meters for many mosquitoes).[17]

    • Position the dispenser containing this compound (or control) within the trap according to the manufacturer's instructions, typically near the air intake.

    • If using CO2 as a co-attractant, place the dry ice in its insulated container or connect the gas cylinder. A release rate of 200-500 ml/min is a common starting point.[6]

    • Ensure traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference between them.

Decision_Pathway Start Start: Field Trial Setup Target Identify Target Insect Species Start->Target Trap_Choice Select Appropriate Trap Type Target->Trap_Choice Dispenser Select Dispenser Type (e.g., LDPE Vial) Trap_Choice->Dispenser Based on insect behavior Lure_Prep Prepare Lures: - this compound - Positive Control - Negative Control Dispenser->Lure_Prep Deploy Deploy in Randomized Block Design Lure_Prep->Deploy Collect Collect & Count Insects Deploy->Collect Analyze Statistical Analysis Collect->Analyze End End: Evaluate Efficacy Analyze->End

Sources

Application Notes & Protocols: Formulation of 8-Methoxyoctan-1-ol for Slow-Release Dispensers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 8-methoxyoctan-1-ol into slow-release dispensers. This compound, a volatile long-chain alcohol, presents unique formulation challenges due to its physicochemical properties. This guide details pre-formulation analysis, explores various formulation strategies including polymer matrix and reservoir-based systems, provides step-by-step protocols, and outlines critical methods for the characterization and quality control of the final dispenser to ensure consistent, zero-order release kinetics.

Introduction and Core Principles

This compound is a semiochemical that, like many volatile and semi-volatile compounds used as insect attractants or repellents, requires a specialized delivery system to ensure a consistent and prolonged release rate.[1] The primary objective of a slow-release dispenser is to maintain the atmospheric concentration of the active ingredient at an effective level over an extended period, from weeks to months. This overcomes the challenges of high volatility and environmental degradation that would otherwise necessitate frequent reapplication.

The formulation strategy hinges on controlling the diffusion of the active ingredient from a concentrated core through a rate-limiting medium. The ideal dispenser should exhibit zero-order release kinetics, meaning the release rate is constant over time and independent of the remaining concentration in the device. This provides a predictable and reliable performance in the field.

Pre-Formulation Analysis of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for designing a robust formulation. These properties dictate its interaction with formulation excipients and influence the mechanism of release.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₂₀O₂[2][3]
Molecular Weight 160.25 g/mol [3][4]
Boiling Point 236.8 °C @ 760 mmHg[4]
Density 0.886 g/cm³[4]
XLogP3 (LogP) 1.9 - 1.97[4]
Topological Polar Surface Area 29.5 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

The moderate lipophilicity (XLogP3 ≈ 1.9) and volatility (Boiling Point 236.8 °C) are the most critical parameters. The molecule must be compatible with non-polar or semi-polar polymers, and the formulation must effectively retard its natural tendency to evaporate.

Formulation Development Workflow

The development of a slow-release dispenser is a multi-stage process that requires careful selection of materials and precise fabrication methods. The workflow ensures that the final product is both effective and reproducible.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Fabrication cluster_2 Phase 3: Characterization & QC P1 Characterize API (this compound) P2 Select Excipients (Polymer, Plasticizer) P1->P2 Based on Properties P3 Select Dispenser Type (Matrix vs. Reservoir) P2->P3 Compatibility Data P4 Fabrication Protocol (e.g., Hot Melt Extrusion) P3->P4 P5 Assay & Uniformity Testing P4->P5 Final Product P6 In Vitro Release Rate (Gravimetric, GC-HS) P5->P6 P7 Accelerated Stability Testing P6->P7

Caption: Overall workflow for dispenser development.

Formulation Strategies and Protocols

Two primary strategies are prevalent for volatile compounds: monolithic matrix systems and membrane-controlled reservoir systems.[5][6]

Strategy 1: Monolithic Polymer Matrix Dispenser

In a monolithic system, this compound is homogeneously dispersed throughout a solid polymer matrix. The release is governed by the diffusion of the active ingredient through the polymer to the surface, where it volatilizes. Ethylene-vinyl acetate (EVA) copolymers are excellent candidates due to their versatility, processability, and successful use in numerous controlled-release applications.[7][8][9] The release rate can be tuned by altering the vinyl acetate (VA) content; a higher VA content generally increases polarity and can modify the diffusion rate of the active ingredient.[10]

Rationale: HME is a solvent-free, scalable method that ensures uniform distribution of the active ingredient within the polymer matrix.[11] It is well-suited for thermostable compounds.

Materials & Equipment:

  • This compound (API)

  • Ethylene-vinyl acetate (EVA) copolymer pellets (e.g., 18-28% vinyl acetate)

  • Twin-screw Hot Melt Extruder with a die of desired shape (e.g., 3 mm cylindrical)

  • Conveyor belt with cooling system

  • Pelletizer or cutter

  • Analytical balance, glassware

Procedure:

  • Pre-Blending: Accurately weigh the EVA pellets and the liquid this compound to achieve the desired loading (e.g., 10-30% w/w). Combine them in a sealed container and tumble blend for at least 30 minutes to allow for initial absorption of the liquid onto the pellets.

  • Extruder Setup: Set the temperature profile of the extruder zones. For a typical EVA formulation, temperatures may range from 70°C to 110°C. The goal is to melt the polymer without degrading the API.

  • Extrusion: Feed the pre-blended material into the extruder hopper at a controlled rate. The rotating screws will melt, mix, and convey the material through the heated barrel.

  • Die Extrusion & Cooling: The molten, API-loaded polymer is forced through the die, forming a continuous strand of the desired shape. This extrudate is deposited onto a cooling conveyor belt to solidify.

  • Cutting: The cooled strand is fed into a pelletizer or cutter to produce individual dispensers of a specified length (e.g., 2 cm).

  • Packaging: Store the finished dispensers in sealed, impermeable packaging (e.g., foil pouches) at controlled room temperature until use.

Strategy 2: Membrane-Controlled Reservoir Dispenser

This design consists of a liquid reservoir containing the this compound, which is encapsulated within an impermeable housing except for a permeable membrane that allows the active ingredient to diffuse out at a controlled rate.[5][12] This system can provide more consistent, zero-order release kinetics because the concentration gradient across the membrane remains constant as long as a liquid phase is present in the reservoir.

G cluster_release Release Mechanism dispenser Impermeable Housing (e.g., HDPE) Reservoir (Liquid this compound) Rate-Controlling Membrane (e.g., LDPE, Silicone) External Environment High\nConcentration High Concentration Low\nConcentration Low Concentration High\nConcentration->Low\nConcentration Diffusion (Fick's Law)

Caption: Mechanism of a reservoir-type dispenser.

Rationale: This method creates a sealed pouch where one face is a rate-limiting membrane. It is suitable for liquid formulations and can be adapted to various scales.

Materials & Equipment:

  • This compound (API)

  • Impermeable film (e.g., High-Density Polyethylene, HDPE, or foil laminate)

  • Rate-controlling membrane film (e.g., Low-Density Polyethylene, LDPE)

  • Heat sealer

  • Liquid dispensing system (e.g., micropipette or automated filler)

  • Cutting tool

Procedure:

  • Pouch Formation: Cut a piece of the impermeable film to the desired backing size (e.g., 5 cm x 5 cm). Cut a corresponding piece of the permeable LDPE membrane film.

  • Initial Sealing: Place the permeable membrane over the impermeable backing. Heat seal three sides of the pouch, leaving one side open for filling. Ensure the seals are strong and uniform to prevent leaks.

  • Filling: Using a micropipette, accurately dispense a precise volume of this compound into the open pouch.

  • Final Sealing: Carefully seal the fourth side of the pouch, ensuring no air bubbles are trapped inside. The API should be fully enclosed.

  • Quality Control: Inspect each pouch for leaks or seal defects. Weigh each dispenser to ensure proper filling.

  • Packaging: Package the finished dispensers in a secondary, non-permeable container until deployment.

Characterization and Quality Control

Rigorous testing is essential to verify the performance and consistency of the manufactured dispensers.[13]

Assay and Content Uniformity

Objective: To quantify the amount of this compound in each dispenser and ensure uniformity across the batch.

Protocol:

  • Select a representative sample of dispensers (n=10) from the batch.

  • Individually weigh each dispenser.

  • Extract the API from each dispenser using a suitable solvent (e.g., hexane or dichloromethane). For matrix dispensers, this may require dissolving the entire unit.

  • Analyze the resulting solution using Gas Chromatography with a Flame Ionization Detector (GC-FID), using a validated method with a certified reference standard of this compound.

  • Calculate the amount of API per dispenser and determine the mean and relative standard deviation (RSD) for the batch. The RSD should typically be less than 5%.

In Vitro Release Rate Analysis

Objective: To measure the rate of API release over time under controlled laboratory conditions.

Protocol 5.2.1: Gravimetric Method

Rationale: This is a simple and effective method for determining the release of volatile compounds by measuring mass loss over time.

Procedure:

  • Place individual dispensers in a controlled environment chamber (e.g., 25°C, 50% RH, with constant, low-velocity airflow).

  • Accurately weigh each dispenser at predetermined time intervals (e.g., Day 0, 1, 3, 7, 14, 21, 28).

  • Plot the cumulative weight loss versus time. The slope of the linear portion of this curve represents the average release rate (e.g., in mg/day).

Protocol 5.2.2: Headspace Gas Chromatography (GC-HS)

Rationale: This method directly measures the volatilized API, providing a more dynamic and sensitive measure of release.

Procedure:

  • Place a single dispenser into a sealed vial of a known volume.

  • Incubate the vial at a constant temperature (e.g., 30°C) for a set period.

  • Using a gas-tight syringe, sample the headspace (the air inside the vial).

  • Inject the headspace sample into a GC-MS or GC-FID system to quantify the concentration of this compound in the vapor phase.

  • This data can be used to model the release kinetics and confirm the identity of the released compound.

Table 2: Comparison of Formulation Strategies

FeatureMonolithic Matrix (EVA)Reservoir-Membrane (Pouch)
Release Kinetics Typically first-order or square-root of time dependent. Can approach zero-order.Closer to true zero-order release while reservoir is saturated.
Manufacturing Scalable via HME; solvent-free.[11]Multi-step process (filling, sealing); risk of leaks.
Dose Dumping Risk Low. API is integrated into the matrix.Higher. A rupture in the membrane can release the entire contents.[14]
Tunability Release rate tuned by API loading, polymer VA content, and dispenser geometry.[10]Release rate tuned by membrane material, thickness, and surface area.
Cost Generally lower due to simpler manufacturing and materials.Can be higher due to multi-layer films and more complex assembly.

References

  • Device for dispensing volatile substances - EP 0218892 A2. European Patent Office.[Link]

  • Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release. Prime Scholars.[Link]

  • Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release. Prime Scholars (Duplicate for context).[Link]

  • This compound | C9H20O2 | CID 13180895. PubChem.[Link]

  • Volatile material dispensing system - CA2572255A1.
  • Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release | Request PDF. ResearchGate.[Link]

  • Evaluation of Trap Systems for Monitoring of Odontothrips loti and Frankliniella occidentalis: A Pilot Field Trial. MDPI.[Link]

  • VOLATILE COMPOSITION DISPENSER WITH GUIDING MECHANISM AND METHOD FOR ITS ACTIVATION - EP 3452116 B1. European Patent Office.[Link]

  • An Insight into Preparatory Methods and Characterization of Orodispersible Film—A Review. MDPI.[Link]

  • Zero-order controlled-release polymer matrices for micro- and macromolecules. PubMed.[Link]

  • Quality-control analytical methods: compounding slow-release pharmaceuticals. PubMed.[Link]

Sources

Derivatization of 8-Methoxyoctan-1-ol for analytical purposes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Derivatization of 8-Methoxyoctan-1-ol for Enhanced Analytical Detection

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a long-chain alkoxy alcohol whose analytical characterization can be challenging due to its physicochemical properties. Its high polarity and lack of a strong native chromophore or fluorophore limit its direct analysis by common chromatographic techniques, especially at trace levels. This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound to improve its volatility for Gas Chromatography (GC) and enhance its detectability for High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of silylation and acylation for GC-MS analysis and fluorescent labeling for HPLC analysis, offering field-proven methodologies to ensure robust and sensitive quantification.

Introduction: The Rationale for Derivatization

The analytical determination of polar compounds like this compound often requires a chemical modification step known as derivatization.[1][2] This process converts the analyte into a derivative with properties more suitable for a specific analytical method.[3] For this compound, the primary hydroxyl (-OH) group is the main target for derivatization.

  • For Gas Chromatography (GC): The hydroxyl group imparts polarity and the capacity for hydrogen bonding. This can lead to poor peak shape (tailing), low volatility, and thermal instability in the high-temperature environment of a GC inlet and column.[1] Derivatization masks this polar group, creating a more volatile and thermally stable compound that chromatographs efficiently.[4]

  • For High-Performance Liquid Chromatography (HPLC): this compound lacks a significant ultraviolet (UV) absorbing chromophore or a fluorescent group, making it nearly invisible to standard HPLC detectors like UV-Vis or Fluorescence (FL) detectors.[3] Pre-column derivatization attaches a "tag" with strong UV-absorbing or fluorescent properties, dramatically increasing detection sensitivity and selectivity.[5][6]

This document details validated protocols for two primary analytical pathways: GC-Mass Spectrometry (MS) and HPLC with Fluorescence Detection (HPLC-FLD).

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. To make this compound "GC-amenable," we must decrease its polarity and increase its volatility. Silylation and acylation are the most prevalent and effective strategies.[7]

Mechanism & Strategy: Silylation

Silylation is the most widely used derivatization method for GC analysis of compounds with active hydrogens, such as alcohols.[4] The reaction replaces the acidic hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4]

  • Causality: The resulting TMS ether is significantly less polar and more volatile than the parent alcohol. This transformation minimizes intermolecular hydrogen bonding, leading to sharper, more symmetrical peaks and improved resolution during GC separation.[4][8]

  • Reagents of Choice: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[9][10] For primary alcohols like this compound, these reagents typically provide rapid and quantitative conversion. The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially if trace amounts of water are present or if other, more sterically hindered compounds are in the sample matrix.

Workflow for Silylation of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aliquot of Sample (in aprotic solvent like ACN or Hexane) B Evaporate to Dryness (under Nitrogen stream) A->B C Add Silylation Reagent (e.g., BSTFA + 1% TMCS) B->C D Incubate (e.g., 60°C for 30 min) C->D E Cool to Room Temp. D->E F Inject into GC-MS E->F

Caption: Silylation workflow for GC-MS analysis.

Protocol 2.1: Silylation using BSTFA + 1% TMCS

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample containing this compound into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylation reagents are water-sensitive.[4]

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the mixture at 60-70°C for 30 minutes.[11] The ease of derivatization for alcohols generally follows the order: primary > secondary > tertiary, making the conditions for this primary alcohol relatively mild.[12]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Mechanism & Strategy: Acylation

Acylation converts the alcohol into an ester using an acid anhydride or acyl halide. This also masks the polar hydroxyl group, increasing volatility.[13]

  • Causality: The resulting ester is less polar and chromatographs more effectively than the parent alcohol. A key advantage of acylation is the ability to introduce fluorinated groups (e.g., using trifluoroacetic anhydride, TFAA).[9] The resulting trifluoroacetyl ester is highly responsive to an Electron Capture Detector (ECD), enabling ultra-trace quantification if an MS is not available.

  • Reagents of Choice: Acetic anhydride is a common, effective reagent. For enhanced sensitivity with ECD, Trifluoroacetic anhydride (TFAA) is superior.[9] The reaction is often catalyzed by a base like pyridine or 4-(Dimethylamino)pyridine (DMAP).[13]

Protocol 2.2: Acylation using Trifluoroacetic Anhydride (TFAA)

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Pyridine

  • Anhydrous Hexane

  • Reaction vials, heating block, nitrogen supply

Procedure:

  • Sample Preparation: Prepare the dry sample residue in a reaction vial as described in Protocol 2.1.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the vial, followed by 50 µL of TFAA.

  • Reaction: Tightly cap the vial, vortex, and heat at 50-60°C for 20 minutes.

  • Work-up: Cool the vial to room temperature. Evaporate the pyridine and excess TFAA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous hexane. This solution is ready for GC-MS or GC-ECD analysis.

Parameter Silylation (BSTFA) Acylation (TFAA)
Derivative 8-methoxy-1-(trimethylsilyloxy)octane1,1,1-trifluoroacetic acid 8-methoxyoctyl ester
Purpose Increase volatility, improve peak shapeIncrease volatility, enhance ECD response
Reaction Temp. 60-70°C50-60°C
Reaction Time 30 minutes20 minutes
Detector MS, FIDMS, FID, ECD (highly sensitive)
Key Advantage Simple, one-step reactionExcellent for ultra-trace analysis with ECD

Derivatization for HPLC with Fluorescence Detection

For HPLC analysis, the goal of derivatization is not to increase volatility but to attach a molecular tag that can be detected with high sensitivity.[3][7] Since this compound is non-fluorescent, converting it to a fluorescent ester allows for its detection at very low concentrations.

Mechanism & Strategy: Fluorescent Labeling

This pre-column derivatization strategy involves an esterification reaction between the alcohol's hydroxyl group and a fluorescent labeling reagent.[5]

  • Causality: The reaction forms a stable ester that incorporates the highly fluorescent moiety of the reagent. When the derivative elutes from the HPLC column, it can be excited at a specific wavelength and will emit light at a longer wavelength, which is then measured by the fluorescence detector. This provides both high sensitivity and selectivity, as few naturally occurring compounds in a complex matrix will fluoresce at the same wavelengths.

  • Reagents of Choice: A variety of reagents are available for derivatizing alcohols for fluorescence detection.[14] 1-Anthroylnitrile is an excellent choice as it reacts with alcohols under mild conditions to form highly fluorescent anthroate esters.[15] Other common reagents include dansyl chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3]

Workflow for Fluorescent Derivatization of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis A Aliquot of Sample (in Acetonitrile) B Add Fluorescent Reagent (e.g., 1-Anthroylnitrile) A->B C Add Catalyst (e.g., Quinuclidine) B->C D Incubate (Room Temp, 30 min) C->D E Stop Reaction / Dilute D->E F Inject into HPLC-FLD E->F

Caption: Fluorescent derivatization workflow for HPLC.

Protocol 3.1: Fluorescent Labeling using 1-Anthroylnitrile

This protocol is adapted from a validated method for alkoxyethanols, which is directly applicable to this compound.[15]

Materials:

  • This compound standard or sample extract

  • 1-Anthroylnitrile solution (e.g., 2 mg/mL in acetonitrile)

  • Quinuclidine catalyst solution (e.g., 10 mg/mL in acetonitrile)

  • Anhydrous Acetonitrile (ACN)

  • Reaction vials

Procedure:

  • Sample Preparation: Place 100 µL of the sample solution (dissolved in acetonitrile) into a reaction vial.

  • Reagent Addition: Add 100 µL of the 1-anthroylnitrile solution and 50 µL of the quinuclidine catalyst solution to the vial.

  • Reaction: Tightly cap the vial, vortex, and let it stand at room temperature for 30 minutes. The esterification is typically complete within this timeframe.[15]

  • Analysis: After the reaction, the mixture can be diluted with the mobile phase if necessary and is ready for injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Fluorescence Detector: Excitation λ = 360 nm, Emission λ = 460 nm.[15]

Parameter UV-Absorbing Derivatization Fluorescent Derivatization
Example Reagent Benzoyl Chloride1-Anthroylnitrile, Dansyl Chloride
Purpose Add a UV chromophoreAdd a highly sensitive fluorophore
Detection Mode HPLC-UVHPLC-FLD
Typical Sensitivity ng - µg rangepg - ng range
Selectivity ModerateHigh
Key Advantage Simpler detector requirementsSuperior sensitivity and selectivity

Method Trustworthiness & Validation

To ensure the reliability of any of these derivatization protocols, a proper method validation should be performed. This establishes the procedure as a self-validating system. Key parameters to assess include:

  • Derivatization Efficiency and Stability: Confirm that the reaction goes to completion under the specified conditions and that the resulting derivative is stable for the duration of the analytical sequence.

  • Linearity: Establish a calibration curve with derivatized standards to demonstrate a linear relationship between concentration and detector response.

  • Precision and Accuracy: Assess the repeatability and closeness to the true value by analyzing quality control (QC) samples at multiple concentrations. For GC-MS in metabolomics, a relative standard deviation (RSD) of less than 15% is considered excellent reproducibility.[16]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified with the method.

Conclusion

The derivatization of this compound is an essential step for its successful quantification by either GC-MS or HPLC. The choice of method is dictated by the analytical instrumentation available and the sensitivity required.

  • For GC-MS analysis , silylation with BSTFA offers a straightforward and robust method for improving chromatographic performance.

  • For HPLC analysis , fluorescent labeling with 1-anthroylnitrile provides a highly sensitive and selective method, enabling trace-level detection that would otherwise be impossible.

The detailed protocols provided in this guide serve as a validated starting point for researchers to develop and implement robust analytical methods for this compound and similar long-chain alkoxy alcohols.

References

  • Lee, K. C., et al. (1981). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
  • Ikarashi, Y. (1990). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection.
  • Mikami, I., et al. (2021). s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). Current Analytical Chemistry, 17(8), 1194-1200. Available at: [Link]

  • Regis Technologies. Silylation Reagents. Regis Technologies. Available at: [Link]

  • Science of Synthesis. (2010).
  • LibreTexts Chemistry. Derivatization. Available at: [Link]

  • Jereb, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available at: [Link]

  • Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Drug Delivery and Therapeutics.
  • Orita, A., et al. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. Available at: [Link]

  • Zhao, H., et al. (1998). General Procedure for Acylation of 3° Alcohols: Scandium Triflate/DMAP Reagent. The Journal of Organic Chemistry, 63(21), 7559-7562. Available at: [Link]

  • Way, R. K., & D'Agostino, P. A. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available at: [Link]

  • Regis Technologies. GC Derivatization. Available at: [Link]

  • Cyberlipid. Analysis of Long-Chain Alcohols. Cyberlipid. Available at: [Link]

  • Maris, C., et al. (2000). Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection. Journal of Chromatography A, 874(2), 305-310. Available at: [Link]

  • Hestad, K. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available at: [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Available at: [Link]

  • The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available at: [Link]

  • ResearchGate. Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection.
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  • ResearchGate. Analysis of fatty alcohol derivatives with comprehensive two-dimensional liquid chromatography coupled with mass spectrometry.
  • Dove, H., & Mayes, R. W. (2005). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers.
  • Nishikawa, Y., & Kuwata, K. (2003). Sensitive determination of alkoxyethanols by pre-column derivatization with 1-anthroylnitrile and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1005(1-2), 215-221. Available at: [Link]

  • Reddy, G. S., et al. (2013). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research.
  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
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Application Notes and Protocols for Investigating 8-Methoxyoctan-1-ol in Insect Behavioral Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Olfactory Landscape of Insects with Novel Semiochemicals

The identification and application of semiochemicals, which mediate intra- and interspecific interactions in insects, are cornerstones of modern entomology and integrated pest management. Among these, 1-octen-3-ol has been extensively studied as a potent attractant for a variety of hematophagous insects, notably mosquitoes of the genera Aedes and Anopheles.[1][2] This eight-carbon alcohol is a key component of vertebrate breath and skin emanations, guiding host-seeking behaviors.[1][2] The structural characteristics of 1-octen-3-ol, including its chain length and the position of the hydroxyl and vinyl groups, are critical to its bioactivity.

This application note focuses on a structural analog, 8-methoxyoctan-1-ol , a compound for which, to our knowledge, there is limited to no published data regarding its effects on insect behavior. The structural similarity to 1-octen-3-ol—maintaining the eight-carbon backbone and a terminal alcohol—while introducing a methoxy group at the C8 position, presents a compelling case for investigation. This modification alters the molecule's polarity, volatility, and steric profile, which could have significant implications for its interaction with insect olfactory receptors.

Herein, we provide a comprehensive guide for researchers to systematically evaluate the behavioral effects of this compound on insects, particularly mosquitoes. We will detail the rationale behind experimental design, provide step-by-step protocols for behavioral bioassays, and discuss potential outcomes based on established principles of structure-activity relationships in insect chemical ecology. This document is intended to serve as a foundational resource for pioneering research into this novel compound.

Part 1: Theoretical Framework and Experimental Rationale

The Olfactory System of Insects: A Brief Overview

Insects perceive volatile chemical cues through olfactory receptor neurons (ORNs) housed within specialized sensory hairs called sensilla, located primarily on the antennae and maxillary palps.[3] These ORNs express olfactory receptors (ORs) that bind to specific odorants, triggering a neural signal that is processed in the antennal lobe and higher brain centers, ultimately leading to a behavioral response (e.g., attraction, repulsion, or indifference).

Structure-Activity Relationships: A Predictive Tool

The behavioral response of an insect to a chemical is highly dependent on the molecule's structure. Minor modifications can lead to significant changes in activity.[4][5] In the context of this compound, the introduction of a methoxy group in place of the vinyl group in 1-octen-3-ol could:

  • Alter Binding Affinity: The methoxy group may enhance or diminish the binding of the molecule to the target olfactory receptor due to changes in electronic and steric properties.

  • Modify Volatility: The change in functional group will affect the compound's vapor pressure, influencing its dispersal in the air and, consequently, its effective concentration gradient for the insect.

  • Impact Metabolism: The methoxy group may alter the rate at which the compound is metabolized by enzymes in the insect's sensillar lymph, potentially affecting the duration and intensity of the neural signal.

Hypothesis-Driven Experimental Design

Given the structural similarity to 1-octen-3-ol, we can formulate several hypotheses to be tested:

  • Hypothesis of Agonistic Activity: this compound will act as an attractant for insect species known to be attracted to 1-octen-3-ol, such as Aedes aegypti.

  • Hypothesis of Antagonistic Activity: this compound may act as a repellent or have no behavioral effect on species like Culex quinquefasciatus, which show a variable response to 1-octen-3-ol.[3]

  • Hypothesis of Dose-Dependent Response: The behavioral effect of this compound will be concentration-dependent, with a potential for attraction at lower concentrations and repulsion at higher concentrations.

To test these hypotheses, we will employ a two-choice olfactometer bioassay, a standard and reliable method for assessing the behavioral response of insects to volatile compounds.

Part 2: Experimental Protocols

Insect Rearing and Preparation

Consistent and robust behavioral data begins with healthy, standardized insect colonies.

  • Species Selection: Aedes aegypti and Culex quinquefasciatus are recommended as initial test species due to their well-characterized responses to 1-octen-3-ol and their importance as disease vectors.

  • Rearing Conditions: Maintain colonies in an environmental chamber at 27 ± 1°C, 70 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod. Provide larvae with a standard diet (e.g., fish food) and adults with a 10% sucrose solution. For hematophagous species, provide a blood meal (e.g., defibrinated animal blood via an artificial membrane feeder) for egg production.

  • Insect Preparation: For host-seeking behavior assays, use non-blood-fed female mosquitoes, 5-10 days post-emergence. To standardize their motivational state, starve them for 12-24 hours prior to the assay by replacing the sucrose solution with water. Acclimate the insects to the experimental room conditions for at least one hour before testing.

Preparation of Test Solutions

Accurate and consistent preparation of chemical stimuli is critical for reproducible results.

  • Chemicals and Reagents:

    • This compound (purity ≥ 95%)

    • 1-Octen-3-ol (racemic mixture, purity ≥ 98%) as a positive control

    • High-purity solvent (e.g., paraffin oil, hexane, or ethanol)

  • Stock Solution Preparation:

    • Prepare a 1% (v/v or w/v) stock solution of this compound in the chosen solvent.

    • Prepare a 1% stock solution of 1-octen-3-ol in the same solvent.

  • Serial Dilutions:

    • From the stock solutions, prepare a range of serial dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴, and 10⁻⁵) in the solvent. This will allow for the determination of a dose-response curve.

Two-Choice Olfactometer Bioassay

The Y-tube olfactometer is a standard apparatus for evaluating the preference of flying insects to airborne chemical cues.

2.3.1. Olfactometer Setup and Validation

  • Apparatus: A glass Y-tube olfactometer with a central arm for insect release and two side arms for presenting the test and control stimuli.

  • Airflow: Purified and humidified air should be delivered to each arm at a constant flow rate (e.g., 0.5 L/min).

  • Validation: Before introducing any chemical stimuli, conduct a "blank" test with solvent in both arms to ensure there is no positional bias in the olfactometer. The insects should choose each arm with approximately 50% frequency.

2.3.2. Experimental Procedure

  • Stimulus Application: Apply a known volume (e.g., 10 µL) of the this compound dilution to a filter paper and place it in the designated sample chamber connected to one arm of the olfactometer.

  • Control Application: Apply an equal volume of the solvent to a fresh filter paper and place it in the sample chamber of the other arm.

  • Acclimation: Allow the system to equilibrate for 2 minutes to ensure a stable odor plume.

  • Insect Release: Introduce a single female mosquito into the central arm of the olfactometer.

  • Observation Period: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect crosses a defined line in one of the arms and remains there for a specified duration (e.g., 30 seconds).

  • Data Recording: Record the choice (test or control) for each insect. Insects that do not make a choice within the allotted time are recorded as "no choice".

  • Replication: Test a sufficient number of insects (e.g., 50-100) for each concentration of this compound. Rotate the position of the test and control arms between replicates to avoid any potential positional bias.

  • Positive Control: Repeat the procedure using the dilutions of 1-octen-3-ol to validate the responsiveness of the insects under the experimental conditions.

Data Analysis and Interpretation
  • Preference Index (PI): Calculate a Preference Index for each concentration using the formula: PI = (Number of insects in test arm - Number of insects in control arm) / Total number of insects that made a choice A positive PI indicates attraction, a negative PI indicates repulsion, and a PI near zero indicates no preference.

  • Statistical Analysis: Use a Chi-square (χ²) test to determine if the observed distribution of choices is significantly different from a 50:50 distribution (no preference). A binomial test can also be used.

  • Dose-Response Curve: Plot the Preference Index against the logarithm of the concentration to visualize the dose-dependent effect of this compound.

Part 3: Advanced Protocols and Future Directions

Electroantennography (EAG)

To investigate the peripheral olfactory response, Electroantennography (EAG) can be employed. This technique measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing an indication of whether the insect's olfactory neurons are sensitive to the compound.

Gas Chromatography-Coupled Single Sensillum Recording (GC-SSR)

For a more detailed analysis, GC-SSR allows for the identification of specific olfactory neurons that respond to this compound and can reveal the specificity and sensitivity of individual sensilla.

Synergism and Antagonism Studies

Investigate the effect of this compound in combination with other known attractants, such as carbon dioxide (CO₂) and lactic acid. This can reveal synergistic or antagonistic interactions that may have practical applications in the development of new lures or repellents.

Part 4: Data Visualization

Quantitative Data Summary
CompoundTest SpeciesConcentrationPreference Index (PI)Statistical Significance (p-value)Behavioral Response
This compound Aedes aegypti10⁻⁵Experimental DataExperimental Datae.g., Attraction
10⁻⁴Experimental DataExperimental Datae.g., Attraction
10⁻³Experimental DataExperimental Datae.g., No Preference
10⁻²Experimental DataExperimental Datae.g., Repulsion
1-Octen-3-ol Aedes aegypti10⁻⁴e.g., +0.6e.g., < 0.01Attraction
This compound Culex quinquefasciatus10⁻⁴Experimental DataExperimental Datae.g., Repulsion
1-Octen-3-ol Culex quinquefasciatus10⁻⁴e.g., -0.1e.g., > 0.05No Preference

This table is a template for recording and presenting experimental results.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Analysis Phase rearing Insect Rearing (Aedes aegypti, Culex quinquefasciatus) starvation Standardize Motivational State (24h Starvation) rearing->starvation olfactometer Y-Tube Olfactometer Setup starvation->olfactometer solutions Prepare Test Solutions (this compound & 1-Octen-3-ol) solutions->olfactometer validation Validate Setup (Solvent vs. Solvent) olfactometer->validation stimulus Introduce Stimuli (Test vs. Control) validation->stimulus release Release Single Insect stimulus->release observe Observe & Record Choice (5 min) release->observe calculate_pi Calculate Preference Index (PI) observe->calculate_pi stats Statistical Analysis (Chi-square Test) calculate_pi->stats curve Generate Dose-Response Curve stats->curve

Caption: Workflow for Y-Tube Olfactometer Bioassay.

Conclusion

The investigation of novel semiochemicals like this compound is a critical endeavor for advancing our understanding of insect chemical ecology and for developing innovative pest management strategies. While direct behavioral data for this compound is currently lacking, its structural relationship to the potent attractant 1-octen-3-ol provides a strong rationale for its evaluation. The protocols detailed in this application note offer a robust framework for conducting these pioneering studies. By systematically assessing the behavioral and physiological responses of key insect vectors to this compound, researchers can uncover new attractants or repellents, contributing valuable knowledge to the field.

References

  • Syed, Z., & Leal, W. S. (2009). Acute olfactory response of Culex mosquitoes to a human- and bird-derived attractant. Proceedings of the National Academy of Sciences, 106(44), 18803–18808.
  • Nießner, C., Dweck, H. K., & Stensmyr, M. C. (2011). Olfactory perception of chemical cues. Insects, 2(3), 324–346.
  • Takken, W., & Knols, B. G. (1999). Odor-mediated host-seeking behavior of Afrotropical mosquitoes. Annual review of entomology, 44(1), 131-157.
  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
  • Mboera, L. E., & Takken, W. (1997). The response of Culex quinquefasciatus (Diptera: Culicidae) to traps baited with carbon dioxide, 1-octen-3-ol, acetone, butyric acid and human foot odour. Wageningen University and Research.
  • Bohbot, J. D., & Pitts, R. J. (2013). Functional development of the octenol response in Aedes aegypti. Frontiers in physiology, 4, 39.
  • Kline, D. L. (1994). Olfactory attractants for mosquito surveillance and control: 1-octen-3-ol.
  • Pherobase. (n.d.). Insect Pheromone Database. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-methoxyoctan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this valuable bifunctional molecule. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and optimize your reaction conditions for robust and repeatable success.

Recommended Synthetic Pathway: An Overview

The synthesis of this compound is most effectively approached as a two-step process starting from the readily available and symmetrical precursor, 1,8-octanediol. This strategy focuses on selective monofunctionalization followed by ether formation. The primary advantage of this route is the avoidance of complex protection-deprotection steps, which can add to step count and reduce overall yield.

The recommended pathway is as follows:

  • Selective Monobromination: Conversion of 1,8-octanediol to 8-bromo-1-octanol.

  • Williamson Ether Synthesis: Reaction of 8-bromo-1-octanol with a methoxide source to yield the final product.

G cluster_start Starting Material cluster_step1 Step 1: Monobromination cluster_step2 Step 2: Williamson Ether Synthesis A 1,8-Octanediol B 8-Bromo-1-octanol A->B HBr, Toluene Reflux w/ Dean-Stark C This compound B->C CH₃ONa, THF Reflux

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Part 1: Issues in the Monobromination of 1,8-Octanediol

This first step is critical for the success of the entire synthesis. The goal is to replace one hydroxyl group with a bromine atom selectively, leaving the other untouched. The primary challenge is preventing the formation of the di-substituted byproduct, 1,8-dibromooctane.

Q1: My yield of 8-bromo-1-octanol is low, and I'm recovering a large amount of unreacted 1,8-octanediol. What went wrong?

A1: This is typically an issue of incomplete reaction, which can stem from two main causes: insufficient hydrobromic acid (HBr) or the presence of water inhibiting the equilibrium.

  • Probable Cause 1: Reagent Stoichiometry. The reaction between an alcohol and HBr is an equilibrium process. While you want to avoid a large excess of HBr to prevent di-bromination, using too little will result in low conversion.

  • Probable Cause 2: Water. Water is a product of this reaction. Its accumulation in the reaction mixture will push the equilibrium back towards the starting materials, effectively stalling the reaction (Le Chatelier's principle).

  • Solutions:

    • Control Stoichiometry: Use a slight excess of HBr (48% aqueous solution), typically around 1.25 equivalents relative to the diol.[1][2] This provides enough acid to drive the reaction without excessively favoring the di-bromide product.

    • Remove Water Azeotropically: The most effective solution is to actively remove water as it forms. Performing the reaction in toluene using a Dean-Stark apparatus is highly recommended.[2][3] Toluene forms a low-boiling azeotrope with water, which is collected in the trap, physically removing it from the reaction and driving the equilibrium towards the product.

ParameterSub-Optimal ConditionRecommended Condition
HBr (48% aq.) < 1.1 equivalents1.25 equivalents[1][2]
Solvent Alcohols, THFToluene[1][3]
Water Removal NoneDean-Stark apparatus under reflux[2][3]
Reaction Time < 6 hours8+ hours, or until water collection ceases[1]

Q2: My main impurity is 1,8-dibromooctane. How can I improve the selectivity for the mono-substituted product?

A2: Formation of 1,8-dibromooctane is a classic problem of over-reaction. The desired product, 8-bromo-1-octanol, is itself an alcohol and can react with HBr to form the di-bromide.

  • Probable Cause: Excess HBr or High Temperature. Using a large excess of HBr or running the reaction for an extended period after the initial conversion is complete will inevitably lead to the di-substituted product.

  • Solutions:

    • Strict Stoichiometric Control: Do not exceed 1.25-1.30 equivalents of HBr. This ensures there is not enough acid present to readily react with the less reactive mono-bromo alcohol product after the diol has been consumed.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 1,8-octanediol starting material. Once the diol spot is gone, the reaction should be stopped to prevent further conversion of the desired product.

    • Purification: If a small amount of 1,8-dibromooctane does form, it can be separated from the more polar 8-bromo-1-octanol by silica gel column chromatography. The non-polar di-bromide will elute much faster than the desired product which contains a polar hydroxyl group.

Part 2: Issues in the Williamson Ether Synthesis

This Sₙ2 reaction forms the desired methyl ether. The primary nucleophile is the methoxide ion (CH₃O⁻), and the electrophile is the carbon atom attached to the bromine in 8-bromo-1-octanol. The main competing reaction is elimination (E2).

Caption: Competing Sₙ2 (desired) and E2 (undesired) pathways.

Q3: The conversion to this compound is low, and I recover my 8-bromo-1-octanol starting material.

A3: This points to a problem with your nucleophile or reaction conditions, preventing the Sₙ2 reaction from proceeding efficiently.

  • Probable Cause 1: Inactive Nucleophile. Sodium methoxide is hygroscopic and can be deactivated by moisture. It can also be of poor quality. If the methoxide has decomposed or is wet, its nucleophilicity will be greatly reduced.

  • Probable Cause 2: Improper Solvent. The solvent plays a crucial role in Sₙ2 reactions. Protic solvents (like methanol or water) can solvate the methoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[4]

  • Probable Cause 3: Insufficient Temperature. Like most reactions, the Williamson ether synthesis requires a certain activation energy. Running the reaction at too low a temperature will result in a very slow reaction rate.

  • Solutions:

    • Ensure High-Quality Reagents: Use freshly opened or properly stored sodium methoxide. Alternatively, generate it in situ by carefully adding sodium metal to anhydrous methanol, followed by evaporation of the excess methanol.

    • Choose an Appropriate Solvent: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents can dissolve the reagents but do not solvate the nucleophile as strongly, leaving it "naked" and highly reactive.[5]

    • Optimize Temperature: Gently refluxing the reaction mixture in THF (boiling point ~66 °C) is typically sufficient to drive the reaction to completion without promoting significant elimination.

Q4: I'm seeing a significant byproduct with a C=C double bond according to my NMR/IR analysis. How do I prevent this elimination reaction?

A4: You are correctly identifying the E2 elimination byproduct, oct-7-en-1-ol. This occurs when the methoxide ion acts as a base, abstracting a proton from the carbon adjacent to the bromine, instead of acting as a nucleophile.

  • Probable Cause: High Temperature or Sterically Hindered Base. While 8-bromo-1-octanol is a primary halide, which strongly favors substitution, high temperatures can provide enough energy to overcome the activation barrier for the E2 pathway.[4] Using a bulky base (not applicable here, but a good general principle) would also favor elimination.

  • Solutions:

    • Moderate the Temperature: Avoid excessive heating. Gentle reflux is usually the optimal balance. If elimination is still a major issue, try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period.

    • Use Methoxide, Not Hydroxide: Ensure your base is sodium methoxide. Sodium hydroxide is a much stronger base relative to its nucleophilicity and would increase the rate of elimination.

ParameterCondition Favoring Sₙ2 (Product)Condition Favoring E2 (Byproduct)
Substrate Primary Halide (as used)[4]Tertiary > Secondary Halide
Nucleophile/Base Strong Nucleophile, Weak Base (CH₃O⁻)Strong, Bulky Base
Solvent Polar Aprotic (THF, DMSO)[5]Polar Protic (can be complex)
Temperature Lower / Moderate (e.g., < 70 °C)Higher Temperature

General FAQs

Q5: Should I consider using a protecting group strategy?

A5: A protecting group strategy is a valid alternative, though it adds two steps (protection and deprotection) to the overall synthesis.[6] This route can be advantageous if you are struggling with selectivity in the direct methoxylation of 8-bromo-1-octanol or if you want to perform other chemistry on the bromine-bearing end first.

  • A Common Strategy:

    • Protect: React 1,8-octanediol with dihydropyran (DHP) under mild acid catalysis (e.g., p-TsOH) to selectively form the mono-THP protected ether.[7][8]

    • Functionalize: Convert the remaining free hydroxyl to a bromide.

    • Substitute: Perform the Williamson ether synthesis with sodium methoxide.

    • Deprotect: Remove the THP group with mild acid (e.g., p-TsOH in methanol) to reveal the free alcohol.[9][10]

This approach offers excellent control but results in a longer synthesis with more purification steps, potentially lowering the overall yield.

Q6: What are the best analytical techniques for monitoring these reactions?

A6:

  • Thin Layer Chromatography (TLC): Indispensable for tracking the consumption of starting materials and the appearance of products. For the monobromination step, staining with potassium permanganate can help visualize the alcohol-containing compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like the elimination product (oct-7-en-1-ol) and for assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. In the final product, you should look for the characteristic singlet for the methoxy (-OCH₃) protons around 3.3-3.4 ppm in the ¹H NMR spectrum.

Appendix: Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol[1][2]
  • To a 500 mL round-bottom flask, add 1,8-octanediol (16 g, 110 mmol) and toluene (250 mL).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Add 48% aqueous hydrobromic acid (15.5 mL, 137 mmol, 1.25 eq.).

  • Heat the mixture to reflux and stir vigorously. Collect the water in the Dean-Stark trap.

  • Continue refluxing for 8 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

  • Wash the organic layer sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-bromo-1-octanol as an oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
  • In a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Carefully add sodium methoxide (6.5 g, 120 mmol, 1.1 eq.). Caution: Sodium methoxide is corrosive and moisture-sensitive.

  • Stir the suspension for 15 minutes.

  • Add 8-bromo-1-octanol (23 g, 110 mmol) dissolved in a small amount of anhydrous THF via an addition funnel.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (~66 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting bromide has been consumed.

  • Cool the mixture to room temperature and cautiously quench by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain pure this compound.

References

  • synthesis & cleavage of THP ethers. Chem Help ASAP via YouTube. [Link]

  • THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH). [Link]

  • Williamson Ether Synthesis. [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]

  • Protecting Groups. [Link]

  • Williamson ether synthesis (video). Khan Academy. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Protecting Groups. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Grignard Reactions for Alkoxy Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Grignard reactions in the synthesis of alkoxy alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields, improve diastereoselectivity, and troubleshoot common problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Grignard reaction for alkoxy alcohol synthesis, providing quick and authoritative answers to foundational questions.

Q1: Why are anhydrous conditions so critical for a successful Grignard reaction?

Grignard reagents (R-Mg-X) are potent nucleophiles and exceptionally strong bases.[1][2][3] They react vigorously with protic solvents, most notably water, in an acid-base neutralization reaction.[1][4] This process consumes the Grignard reagent, converting it into an alkane (R-H) and rendering it ineffective for the intended nucleophilic attack on the carbonyl group.[1] Even trace amounts of moisture from glassware, solvents, or the atmosphere can significantly lower the yield or completely inhibit the reaction.[1][5][6]

Q2: Which solvents are recommended for this reaction, and why?

Ethereal, aprotic solvents are essential for Grignard reactions. They stabilize the Grignard reagent by coordinating with the magnesium atom.[1][7][8] The most commonly used solvents are:

  • Diethyl Ether (Et₂O): A traditional and effective choice. Its high volatility can aid in temperature control, but a reliable condenser is necessary to prevent solvent loss.[1]

  • Tetrahydrofuran (THF): A more polar ether that can enhance the solvation of the Grignard reagent, sometimes leading to faster reaction rates.[1][9] Its higher boiling point allows for reactions at elevated temperatures.[1]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, derived from renewable resources. It can sometimes offer superior performance, such as suppressing the formation of Wurtz coupling byproducts.[1]

Q3: My Grignard reagent formation is difficult to initiate. What are some common activation methods?

The formation of a Grignard reagent can be subject to an induction period.[8] Several methods can be employed to activate the magnesium surface and initiate the reaction:

  • Mechanical Activation: Crushing the magnesium turnings in situ or vigorous stirring can expose a fresh, reactive surface.[7]

  • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[7][8] The action of 1,2-dibromoethane can be monitored by the observation of ethylene bubbles.[8]

  • Thermal Activation: Gentle warming with a heat gun can initiate the reaction.[7][10] Be prepared to cool the reaction vessel immediately once the exothermic reaction begins.[7]

Q4: Can I use a substrate that already contains an alcohol functional group?

Directly using a substrate with an alcohol (-OH) group is not feasible because the acidic proton of the alcohol will be rapidly deprotonated by the Grignard reagent, quenching it.[11][12][13] To circumvent this, the alcohol group must be "protected" by converting it into a functional group that is inert to the Grignard reagent.[12][14]

Q5: What are the most common protecting groups for alcohols in this context?

The most prevalent and effective protecting groups for alcohols in Grignard reactions are silyl ethers and acetals.[11][13][15]

  • Silyl Ethers (e.g., TMS, TBS): These are formed by reacting the alcohol with a silyl chloride (like TMSCl or TBSCl) in the presence of a base.[15] They are stable under basic conditions and can be easily removed with a fluoride source (like TBAF) or acid.[14][15]

  • Tetrahydropyranyl (THP) Ethers: These are a type of acetal formed by reacting the alcohol with dihydropyran under acidic conditions.[11][13] They are stable to bases but are readily cleaved with aqueous acid.[13]

Section 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of alkoxy alcohols via Grignard reactions.

Problem 1: Low or No Yield of the Desired Alkoxy Alcohol

Symptom: After workup and purification, the isolated yield of the alkoxy alcohol is significantly lower than expected, or no product is obtained.

Probable Cause Explanation Recommended Solution
Incomplete Grignard Reagent Formation The Grignard reagent may not have formed in sufficient quantity due to passive magnesium, impure alkyl/aryl halide, or insufficient activation.Confirm reagent formation visually (cloudy, grayish/brownish solution) and by a noticeable exotherm.[7] Consider titrating the Grignard reagent to determine its exact concentration before adding the alkoxy carbonyl compound.[2]
Presence of Water As detailed in the FAQs, even trace amounts of water will destroy the Grignard reagent.[1][5]Flame-dry all glassware under vacuum and cool under an inert atmosphere.[16] Use freshly distilled, anhydrous solvents. Consider using a solvent drying system or drying agents like sodium-benzophenone ketyl.[1]
Side Reaction: Enolization of the Ketone If the alkoxy ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of the starting material after workup.[2][17]Use a less sterically hindered Grignard reagent or ketone if possible. Running the reaction at lower temperatures can sometimes favor the nucleophilic addition over enolization.
Side Reaction: Reduction of the Carbonyl A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic six-membered transition state, resulting in a reduced alcohol instead of the desired product.[17]This is more common with bulky Grignard reagents. If possible, choose a Grignard reagent without β-hydrogens or use a less hindered one.
Problem 2: Formation of Significant Byproducts

Symptom: Analysis of the crude reaction mixture (e.g., by NMR or GC-MS) shows the presence of significant impurities alongside or instead of the desired product.

Probable Cause Explanation Recommended Solution
Wurtz Coupling Product The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled product (R-R).[1][18]Add the alkyl/aryl halide slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[7] Vigorous stirring is also crucial.
Reaction with Ether Solvent While generally stable, under forcing conditions (e.g., prolonged heating), Grignard reagents can react with ethereal solvents like THF, leading to ring-opening and other side reactions.Avoid unnecessarily long reaction times and excessive heating. Monitor the reaction progress and stop when the starting material is consumed.
Unreacted Starting Material The reaction may not have gone to completion.Ensure a slight excess of the Grignard reagent is used (typically 1.1-1.5 equivalents). Confirm the concentration of the Grignard reagent via titration.[2]
Problem 3: Poor Diastereoselectivity in the Addition to Chiral Alkoxy Ketones

Symptom: The reaction produces a mixture of diastereomers with little to no selectivity.

Understanding Chelation Control:

In the addition of Grignard reagents to α- or β-alkoxy ketones, the magnesium atom can coordinate with both the carbonyl oxygen and the oxygen of the alkoxy group, forming a rigid cyclic chelate.[19] This chelation locks the conformation of the substrate, leading to a preferential attack of the Grignard reagent from the less sterically hindered face, thus controlling the diastereoselectivity.[19][20]

Troubleshooting Poor Selectivity:

Probable Cause Explanation Recommended Solution
Weak Chelation The solvent can significantly influence the extent of chelation. Highly coordinating solvents like THF can compete with the substrate for binding to the magnesium center, disrupting the chelate and leading to lower selectivity.[21][22]Consider changing the solvent to a less coordinating one, such as diethyl ether or even a non-ethereal solvent like dichloromethane (CH₂Cl₂), which has been shown to enhance diastereoselectivity in some cases.[21][23]
Nature of the Grignard Reagent The halide associated with the Grignard reagent (Cl, Br, I) can influence the geometry and stability of the chelate intermediate, thereby affecting the diastereomeric outcome.[19] The nature of the organic group (alkyl, allyl, aryl) also plays a critical role.[21][22]If possible, experiment with different Grignard reagents (e.g., R-MgCl vs. R-MgBr). The optimal choice will be substrate-dependent.
Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for addition to a non-chelated conformer, reducing the overall selectivity.Run the reaction at lower temperatures (e.g., 0 °C to -78 °C) to favor the pathway with the lower activation energy, which is typically the chelation-controlled pathway.

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Grignard Reagent Formation

Objective: To prepare a solution of a Grignard reagent for subsequent reaction.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, for activation)

  • Three-neck round-bottom flask, condenser, addition funnel, and nitrogen inlet

Procedure:

  • Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen.

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine if activation is needed.

  • Add a small portion of the anhydrous ether/THF to just cover the magnesium.

  • Dissolve the alkyl/aryl halide in the remaining anhydrous solvent in the addition funnel.

  • Add a small amount (approx. 10%) of the halide solution to the magnesium suspension.

  • Observe for signs of reaction initiation (bubbling, warming, color change to cloudy gray/brown).[7] Gentle heating may be required.[7][10]

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[24]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.

Workflow for Troubleshooting Grignard Reaction Failure

G start Low/No Product Yield check_reagent Was Grignard Reagent Formation Successful? start->check_reagent no_reagent No: Re-evaluate Activation & Purity of Starting Materials check_reagent->no_reagent No yes_reagent Yes check_reagent->yes_reagent Yes check_conditions Were Anhydrous Conditions Maintained? wet_conditions No: Flame-dry Glassware & Use Anhydrous Solvents check_conditions->wet_conditions No dry_conditions Yes check_conditions->dry_conditions Yes check_side_reactions Analyze Crude Mixture for Side Products enolization Enolization/Reduction Detected? (Starting Ketone Recovered) check_side_reactions->enolization yes_reagent->check_conditions dry_conditions->check_side_reactions wurtz Wurtz Coupling Detected? enolization->wurtz No solve_enolization Yes: Lower Temperature or Use Less Bulky Reagent enolization->solve_enolization Yes solve_wurtz Yes: Slow Halide Addition wurtz->solve_wurtz Yes optimize Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) wurtz->optimize No

Caption: Troubleshooting workflow for low Grignard reaction yield.

Chelation Control Model

G cluster_0 Chelation-Controlled Addition cluster_1 Non-Chelated Addition Ketone α-Alkoxy Ketone Chelate Rigid Mg-Chelate (Favored Conformation) Ketone->Chelate + RMgX Product Major Diastereomer (Attack from less hindered face) Chelate->Product + RMgX attack Ketone2 α-Alkoxy Ketone NonChelate Flexible Non-Chelated Conformer Ketone2->NonChelate + RMgX Mixture Diastereomeric Mixture NonChelate->Mixture + RMgX attack

Caption: Chelation vs. Non-Chelation pathways in Grignard additions.

References

  • Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Read, J. A., Yang, Y., & Woerpel, K. A. (n.d.). Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. ResearchGate. Retrieved from [Link]

  • Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from [Link]

  • YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link]

  • ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • NTU Scholars. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the. Retrieved from [Link]

  • YouTube. (2023, February 9). Making a Grignard reagent from elemental magnesium. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. Retrieved from [Link]

  • Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects in the Reaction of Grignard Reagent with 1-Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Scribd. (n.d.). Additions of Organomagnesium Halides to α‑Alkoxy Ketones: Revision of the Chelation‑Control Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15 : epoxide to 1,2-diols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). EP0080658B1 - Process for producing cyclic 1,2-cis diols from cyclic 1,2-epoxides.
  • YouTube. (2013, December 2). Preparation of 1,2-Diols. Retrieved from [Link]

  • YouTube. (2016, May 2). Practice Problem: Grignard Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

Sources

Technical Support Center: Purification of Synthetic 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetically prepared 8-Methoxyoctan-1-ol. Moving beyond a simple recitation of steps, this document explains the underlying chemical principles to empower users to make informed decisions during the purification process.

Understanding the Source: Synthesis and Common Impurities

The purity of your final this compound is intrinsically linked to its synthetic route. The two most common laboratory-scale syntheses present distinct impurity profiles. Understanding these provides the foundation for effective troubleshooting.

Route A: Williamson Ether Synthesis

This classic SN2 reaction typically involves reacting an alkoxide with a primary alkyl halide.[1][2][3] For this compound, a common approach is the mono-methylation of 1,8-octanediol. The diol is first deprotonated with a strong base (like NaH) to form the mono-alkoxide, followed by reaction with a methylating agent (e.g., methyl iodide or dimethyl sulfate).

Potential Impurities from this Route:

  • Unreacted 1,8-octanediol: Incomplete reaction or insufficient base can leave starting material.

  • 1,8-Dimethoxyoctane: Over-methylation, especially if excess base or methylating agent is used.

  • Unreacted Methylating Agent & Byproducts: Must be quenched and removed during work-up.

  • Elimination Byproducts: While less common with primary alcohols, harsh basic conditions can lead to minor alkene formation.[1]

Route B: Grignard Reaction with an Epoxide

This route involves the ring-opening of an epoxide by a Grignard reagent, creating a new carbon-carbon bond and an alcohol.[4][5][6] For instance, reacting 6-methoxyhexylmagnesium bromide with ethylene oxide will yield this compound after an acidic workup.[7]

Potential Impurities from this Route:

  • Unreacted Grignard Reagent: Must be quenched carefully during work-up.

  • Side-products from Grignard Reagent: Wurtz-type coupling of the Grignard reagent can lead to C12-dimethoxy dimers.

  • Unreacted Epoxide: Incomplete reaction leaves volatile ethylene oxide or its polymerization products.

  • Magnesium Salts: Must be thoroughly removed via aqueous washes.

The following table summarizes these common impurities and their distinguishing properties, which are critical for selecting a purification strategy.

Impurity NameSource Synthetic RouteBoiling Point (Approx. at atm. pressure)Key Distinguishing Feature
1,8-OctanediolWilliamson Ether Synthesis~248 °CSignificantly higher boiling point and much more polar than the product.
1,8-DimethoxyoctaneWilliamson Ether Synthesis~210-215 °CNon-polar (no -OH group), lower boiling point than the product.
6,6'-Dimethoxy-dodecaneGrignard Reaction> 300 °CHigh molecular weight, non-polar hydrocarbon byproduct.
Ethylene OxideGrignard Reaction~10.7 °CExtremely volatile gas at room temperature.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you might encounter post-synthesis. Use the following flowchart and Q&A to diagnose and resolve purity problems.

Impurity Troubleshooting Workflow

This diagram outlines a logical workflow for identifying and removing impurities based on initial analytical data.

G cluster_start cluster_problems cluster_diagnosis cluster_solutions start Initial Analysis (TLC, GC, Crude NMR) p1 Problem: Multiple Spots on TLC / Peaks in GC start->p1 p2 Problem: Product is Colored (Yellow/Brown) start->p2 p3 Problem: Aqueous work-up forms emulsion start->p3 d1 Diagnosis: Presence of Starting Materials or Byproducts p1->d1 d2 Diagnosis: High MW polymeric material or baseline impurities p2->d2 d3 Diagnosis: Residual salts or highly polar impurities p3->d3 s1a Solution: Fractional Vacuum Distillation (For different boiling points) d1->s1a s1b Solution: Flash Column Chromatography (For different polarities) d1->s1b d2->s1b s2 Solution: Activated Carbon Treatment d2->s2 s3 Solution: Brine Wash / Use of Different Solvent d3->s3 s2->s1a Followed by

Caption: Troubleshooting workflow for this compound purification.

Question & Answer Troubleshooting

Q1: My crude GC/MS analysis shows a significant peak for unreacted 1,8-octanediol. How do I remove it?

A1: Expertise & Causality: 1,8-octanediol has two hydroxyl groups, making it significantly more polar and giving it a much higher boiling point than your mono-ether product. This large difference in physical properties is key to its removal.

  • Primary Recommendation: Fractional Vacuum Distillation. The large boiling point difference makes distillation the most efficient method for large-scale purification. The this compound will distill over at a lower temperature, leaving the diol behind in the distillation flask.

  • Alternative: Column Chromatography. If distillation is not feasible, flash column chromatography on silica gel is highly effective. The diol will be strongly retained on the silica, while your product elutes much earlier with a moderately polar solvent system (e.g., hexane/ethyl acetate).[8]

Q2: My NMR spectrum shows a singlet around 3.3 ppm that integrates to more than the expected 3 protons for the methoxy group, and my GC shows a peak eluting before my product.

A2: Expertise & Causality: This strongly suggests the presence of the non-polar byproduct 1,8-dimethoxyoctane. This impurity has two methoxy groups (6 protons) and lacks a hydroxyl group, making it less polar and more volatile than your desired product.

  • Primary Recommendation: Careful Fractional Vacuum Distillation. The boiling point of 1,8-dimethoxyoctane is close to, but lower than, this compound. A fractional distillation column (e.g., a Vigreux column) under reduced pressure is required to achieve good separation.[8] Collect fractions and analyze by GC to isolate the pure product.

  • Alternative: Column Chromatography. The difference in polarity is significant. The non-polar diether will elute very quickly from a silica gel column, well ahead of the more polar alcohol product.

Q3: After quenching my Grignard reaction and performing an aqueous work-up, I have a persistent emulsion that won't separate.

A3: Expertise & Causality: Emulsions are often caused by fine precipitates of magnesium salts (Mg(OH)2, MgSO4) acting as surfactants. The amphiphilic nature of your product can also contribute.

  • Solution: Break the emulsion by adding a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and helping to coalesce the organic layer. Gentle centrifugation, if possible, can also aid in separating the layers.

Q4: My final product has a persistent yellow or brown color, even after initial purification.

A4: Expertise & Causality: Color often arises from trace amounts of high-molecular-weight, conjugated byproducts or polymeric materials formed from side reactions, especially if the reaction was overheated.

  • Solution 1: Activated Carbon Treatment. Dissolve the crude product in a suitable solvent (e.g., ethanol or dichloromethane). Add a small amount of activated carbon (approx. 1-2% w/w), stir for 30-60 minutes at room temperature, and then filter through a pad of Celite®. The carbon adsorbs the colored impurities.

  • Solution 2: Distillation. Often, these colored impurities are non-volatile and will remain in the distillation pot during vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

For laboratory scale, flash column chromatography on silica gel offers the best versatility to remove a wide range of impurities with different polarities.[8][9] For scaling up (>20 g), fractional vacuum distillation is typically more economical and efficient, provided the impurities have sufficiently different boiling points.

Q2: How can I monitor the purification process effectively?

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the ideal method.[10][11][12] It provides excellent resolution of long-chain alcohols and their related impurities and can be used to determine the purity of fractions from distillation or chromatography. For a quicker, qualitative assessment during column chromatography, Thin Layer Chromatography (TLC) can be used.

Q3: What are the recommended conditions for GC analysis?

While specific conditions should be optimized, a good starting point for analyzing long-chain alcohols involves a polar capillary column (like a "WAX" type phase) and a temperature gradient.[11]

  • Column: Agilent CP-Wax 57 CB or similar.[11]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 275 °C

  • Oven Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240 °C) at a rate of 10-20 °C/min.[11]

Q4: Are there any chemical treatments to remove specific impurities?

Yes, for certain cases. For example, if you have an ester impurity (which is less common for this specific synthesis but possible in other contexts), it can be removed by saponification. This involves treating the mixture with a base like sodium methoxide, followed by a water wash to remove the resulting salt.[13] However, for the common impurities listed for this compound, physical separation methods are superior.

Key Experimental Protocols

Protocol 1: High-Efficiency Fractional Vacuum Distillation
  • Setup: Assemble a distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum. Connect to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips. b. Slowly apply vacuum to the desired pressure (e.g., 1-5 mmHg). c. Begin heating the distillation flask gently using a heating mantle. d. Collect a small "forerun" fraction, which will contain any low-boiling impurities. e. Slowly increase the temperature until the main product begins to distill at a steady temperature. Collect this main fraction in a separate receiving flask. f. Monitor the temperature closely. A sharp drop in temperature indicates the main fraction is finished. Stop the distillation before high-boiling impurities begin to distill. g. Analyze all fractions by GC to confirm purity.

Protocol 2: Flash Column Chromatography
  • Column Packing: a. Select a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). b. Pack the column as a slurry using silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. b. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: a. Begin eluting with a non-polar solvent (e.g., 100% hexane) to wash off any very non-polar impurities (like 1,8-dimethoxyoctane). b. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., progressing from 5% to 10%, 20% ethyl acetate in hexane). c. Collect fractions and monitor them by TLC or GC. d. The desired product, this compound, will elute as the polarity is increased. e. Highly polar impurities, like 1,8-octanediol, will remain on the column or elute much later at higher ethyl acetate concentrations.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

Sources

Troubleshooting poor separation of 8-Methoxyoctan-1-ol in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for troubleshooting the chromatographic separation of 8-Methoxyoctan-1-ol. This molecule, with its bifunctional nature—a polar primary alcohol and a moderately nonpolar methoxy-terminated alkyl chain—presents unique challenges in both Gas and Liquid Chromatography. Its properties can lead to issues such as poor peak shape, insufficient retention, or inadequate resolution from matrix components.

This guide is structured in a question-and-answer format to directly address the common problems encountered by researchers. We will delve into the root causes of these issues and provide logical, step-by-step solutions grounded in chromatographic theory.

Physicochemical Properties of this compound

Understanding the analyte is the first step in troubleshooting. The dual polarity of this compound is central to many of the separation challenges.

PropertyValueSource
Molecular Formula C₉H₂₀O₂[1][2]
Molecular Weight 160.25 g/mol [2]
Boiling Point ~237 °C[2]
LogP (XLogP3) 1.97[2]
Structure CH₃O-(CH₂)₈-OH[1]

The molecule's structure dictates its interactions. The terminal hydroxyl group is a strong hydrogen bond donor and acceptor, making it prone to strong interactions with polar surfaces. The eight-carbon chain and terminal methoxy group provide significant non-polar character.

Section 1: Foundational & General Issues

These problems are fundamental and can occur in any chromatographic system (GC or HPLC). Always start here before moving to technique-specific troubleshooting.

Q1: My chromatogram shows distorted or tailing peaks for all compounds, not just this compound. What's the problem?

A1: When all peaks in a chromatogram exhibit poor shape, the issue is almost always mechanical or physical, rather than chemical.[3] This points to a problem with the system's flow path.

Causality & Explanation: A uniform distortion across all peaks, including the solvent front, suggests a disruption in the flow path that affects every component equally. This could be due to extra, unswept volume (dead volume) or a physical obstruction at the start of the column.[4][5]

Troubleshooting Steps:

  • Inspect the Column Installation:

    • GC: Ensure the column is cut cleanly at a 90° angle and inserted to the correct depth in both the inlet and detector.[3][4] A ragged cut or incorrect placement can create turbulence and dead volume. Use a magnifying lens to inspect the cut.

    • HPLC: Check that the fittings and ferrules are correctly seated and not overtightened. A small gap between the tubing and the bottom of the port creates dead volume where the sample can diffuse, causing band broadening.

  • Check for System Leaks:

    • GC: Use an electronic leak detector to check fittings at the inlet, detector, and gas lines. Leaks can disrupt the stability of the carrier gas flow rate.[5]

    • HPLC: Look for salt deposits around fittings or pressure fluctuations, which are classic signs of a leak.

  • Examine the Inlet/Injector:

    • GC: Debris, such as pieces of a septum, can partially block the inlet liner.[5] Replace the septum and inspect the liner for contamination.

    • HPLC: A partially blocked needle or injector port can cause poor sample introduction. Flush the injector to clear any potential blockages.[6]

Logical Troubleshooting Flow for General Peak Shape Issues

This diagram outlines the decision-making process when all peaks are distorted.

G start Poor Peak Shape for ALL Peaks check_install Verify Column Installation (Cut, Depth, Fittings) start->check_install check_leaks Check for System Leaks (GC & HPLC) check_install->check_leaks No Issue reinstall Re-cut and Re-install Column check_install->reinstall Issue Found check_inlet Inspect Inlet for Blockages/Contamination check_leaks->check_inlet No Issue fix_leaks Tighten/Replace Fittings check_leaks->fix_leaks Issue Found clean_inlet Clean/Replace Liner, Septum, or Needle check_inlet->clean_inlet Issue Found

Caption: General troubleshooting workflow for universal peak shape problems.

Section 2: Gas Chromatography (GC) Specific Troubleshooting

GC is a common technique for a molecule with the volatility of this compound. However, the polar hydroxyl group is a primary source of problems.

Q2: My this compound peak shows significant tailing, but other non-polar compounds in my sample look fine. Why?

A2: This is a classic sign of undesirable secondary interactions between your polar analyte and "active sites" within the GC system.[4]

Causality & Explanation: The free hydroxyl (-OH) group on this compound can form strong hydrogen bonds with silanol (Si-OH) groups present on the surfaces of untreated glass inlet liners, or at the head of the column where the stationary phase has been damaged.[3][4] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later and create a "tail."

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: The first line of defense is the liner. Ensure you are using a high-quality, deactivated (silylated) liner. If the liner has been in use for many injections, especially with dirty samples, it may need to be replaced.[3]

  • Perform Column Maintenance: Active sites can develop at the front of the column due to exposure to non-volatile matrix components.

    • Action: Trim 10-20 cm from the front of the column to remove the contaminated section.[3][4] Remember to update the column length in your instrument's software.

  • Derivatize the Analyte: This is the most robust chemical solution. By "capping" the active hydroxyl group, you make the molecule more inert and volatile, drastically improving peak shape.

    • Mechanism: Derivatization converts the polar -OH group into a non-polar ether, such as a trimethylsilyl (TMS) ether.[7][8] This eliminates the potential for hydrogen bonding with active sites.

    • Recommendation: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective.

Experimental Protocol: Silylation of this compound for GC Analysis

This protocol describes the conversion of the analyte to its more volatile and inert TMS ether.

Materials:

  • Sample containing this compound dissolved in an aprotic solvent (e.g., Dichloromethane, Hexane).

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Pyridine (optional, as a catalyst).

  • Reaction vial with a PTFE-lined cap.

  • Heating block or oven.

Procedure:

  • Pipette 100 µL of your sample into a clean, dry reaction vial.

  • Add 100 µL of BSTFA and 10 µL of pyridine to the vial.

  • Securely cap the vial.

  • Heat the vial at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC.

Q3: The peak for this compound is very broad, leading to poor resolution. How can I improve this?

A3: Peak broadening is often related to slow analyte focusing on the column or an incompatible stationary phase.

Causality & Explanation: For good chromatography, all molecules of the analyte must start their journey through the column in a tight, narrow band. If the initial oven temperature is too high, the analyte may not condense efficiently at the column head, leading to a broad starting band.[3] Additionally, a mismatch in polarity between the analyte and the stationary phase can lead to poor mass transfer kinetics, also causing broadening.[9]

Troubleshooting Steps & Parameter Optimization:

ParameterRecommended Adjustment & Rationale
Initial Oven Temp. Lower the initial temperature to 20-30 °C below the boiling point of your injection solvent. This promotes "solvent focusing," where the solvent condenses at the column head, trapping the analyte in a narrow band.[10]
Stationary Phase Select a phase that matches the analyte's polarity. For the bifunctional this compound, a mid-polarity phase (e.g., 50% Phenyl Polysiloxane) is a good starting point. For the derivatized (non-polar) form, a 5% Phenyl (DB-5/HP-5) phase is ideal. Highly polar 'wax' phases are also effective for underivatized alcohols.[9]
Carrier Gas Flow Ensure the linear velocity is optimal for your carrier gas (e.g., ~35-40 cm/s for Helium). A flow rate that is too slow increases diffusion and peak broadening.
Temperature Program Use a slower ramp rate (e.g., 5-10 °C/min). A slower ramp can improve separation between closely eluting compounds, though it will increase analysis time.

Section 3: High-Performance Liquid Chromatography (HPLC) Specific Troubleshooting

Due to its polarity, HPLC is another viable technique. The primary challenge here is often achieving sufficient retention on common reversed-phase columns.

Q4: this compound shows very little or no retention on my C18 column, eluting near the void volume. How do I fix this?

A4: This is a common problem for polar analytes on non-polar reversed-phase columns like C18. The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.[11]

Causality & Explanation: In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. While this compound has an eight-carbon chain, its polar hydroxyl group makes it highly soluble in the typical aqueous-organic mobile phases, leading to rapid elution.[11][12]

Troubleshooting Steps:

  • Increase Mobile Phase Polarity:

    • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[13] Increasing the water content makes the mobile phase more polar, which encourages the relatively non-polar part of your analyte to interact more with the stationary phase.[14]

    • Caveat: Be cautious of "phase collapse" or "pore dewetting" with traditional C18 columns if the organic content drops below ~5%. This can cause a sudden and irreversible loss of retention.[15]

  • Use a Polar-Compatible Reversed-Phase Column: If highly aqueous mobile phases are needed, switch to a specialized column designed to prevent phase collapse.

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide) embedded within the C18 chain. This allows the use of 100% aqueous mobile phases and provides alternative interactions for retaining polar analytes.[15]

    • Polar-Endcapped Columns: These columns use a polar group to cap residual silanols, which also improves stability in highly aqueous conditions.[15]

  • Consider an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining very polar compounds.[11] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile).[11][15] In HILIC, this compound will be well-retained.

Decision Tree for Improving HPLC Retention

This diagram helps you choose the right strategy to increase the retention of polar analytes like this compound.

G start Poor Retention on C18 mod_mp Modify Mobile Phase (Increase Aqueous %) start->mod_mp check_organic Is Organic < 5%? mod_mp->check_organic No success Sufficient Retention Achieved mod_mp->success Yes check_organic->mod_mp No, Decrease Organic Further change_col Switch Column Chemistry check_organic->change_col Yes polar_rp Use Polar-Embedded or Polar-Endcapped RP Column change_col->polar_rp Need RP Selectivity hil_col Use HILIC Column change_col->hil_col Analyte is Very Polar polar_rp->success hil_col->success

Caption: Decision workflow for enhancing HPLC retention of this compound.

Q5: The peak shape of this compound is poor in my HPLC run, even with good retention. What could be the cause?

A5: Poor peak shape in HPLC, assuming good retention, can be caused by column overload, secondary interactions with the stationary phase, or an incompatible sample solvent.

Troubleshooting Steps:

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[5]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.

  • Evaluate Sample Solvent: The solvent used to dissolve your sample should be as close in strength to the mobile phase as possible, or weaker.[6]

    • Causality: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase (e.g., 50% acetonitrile), the sample will not bind cleanly to the head of the column, leading to band broadening and distorted peaks.

    • Action: Re-dissolve your sample in the initial mobile phase composition.

  • Consider Mobile Phase Additives (If Applicable): While this compound is neutral, if your sample contains acidic or basic impurities that are co-eluting or affecting the separation, controlling the mobile phase pH with a buffer can improve peak shape for those ionizable compounds.[13][16] For a neutral analyte, this is less likely to be the primary solution.

References

  • Wood, R., & Snyder, F. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94-95. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • Cromsource. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC International. [Link]

  • Restek Corporation. (2023, April 24). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. [Link]

  • Phenomenex Inc. (n.d.). GC Troubleshooting Guide. [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes | Technical Information. [Link]

  • Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Vandenheuvel, W. J. A., Gardiner, W. L., & Horning, E. C. (1965). Gas chromatographic behavior of long chain alcohols and their derivatives. Journal of Chromatography A, 19, 263–276. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Wood, R., & Snyder, F. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols. Journal of Chromatographic Science, 6(2), 94-95. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Cromsource. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Chrom Tech. (2025, November 3). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. [Link]

  • Wang, C., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central (PMC) - NIH. [Link]

  • Restek Corporation. (n.d.). Impact of GC Parameters on The Separation. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Snow, N. H. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International. [Link]

  • Bhor, S. A., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research (IJSDR), 8(6). [Link]

  • University of Colorado Colorado Springs. (2023, October 16). GC Separation and Determination of Alcohol Content in Household Products. [Link]

  • Ali, H. A. M., et al. (2002). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. [Link]

  • Chemsrc. (2024, January 8). 8-ethoxyoctan-1-ol,methane. [Link]

Sources

Technical Support Center: Wittig Reaction Optimization for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Wittig reaction, tailored for researchers, chemists, and process development professionals engaged in the stereoselective synthesis of insect pheromones. The geometric configuration of the double bond in many pheromones is critical to their biological activity, making byproduct minimization and stereochemical control paramount.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this powerful olefination reaction.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the Wittig reaction for pheromone synthesis.

Q1: My Wittig reaction is producing a low Z:E ratio for a pheromone that requires the (Z)-isomer. What is the most likely cause?

A1: The most common cause of poor (Z)-selectivity with unstabilized ylides (e.g., where the R group is an alkyl chain) is the presence of lithium salts.[2] These salts, typically from using n-butyllithium (n-BuLi) as a base, can disrupt the kinetically controlled reaction pathway that favors the (Z)-alkene.[3] To enhance (Z)-selectivity, switch to "salt-free" conditions by using bases like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS).[3] Additionally, ensure the reaction is run in a non-polar, aprotic solvent like THF or diethyl ether at low temperatures (e.g., -78 °C).[3]

Q2: I'm trying to synthesize an (E)-alkene, but my yield is low and I'm getting a mixture of isomers. What should I do?

A2: For high (E)-selectivity, two main strategies are recommended. First, if your ylide is "stabilized" (containing an electron-withdrawing group like an ester or ketone), the reaction thermodynamically favors the (E)-alkene.[4][5] If you are using a non-stabilized ylide, the Schlosser modification should be employed. This technique involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene.[4][6][7] For many applications requiring (E)-alkenes, especially with sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative that almost exclusively produces the (E)-isomer.[5][8][9]

Q3: How can I remove the triphenylphosphine oxide (TPPO) byproduct without resorting to column chromatography?

A3: Removing TPPO is a classic challenge. Several chromatography-free methods are effective:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents. After the reaction, concentrate the crude mixture and triturate or attempt to crystallize it from solvents like hexane, cyclohexane, or cold diethyl ether.[10][11]

  • Complexation with Lewis Acids: TPPO forms insoluble complexes with certain metal salts. Adding salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) to the reaction mixture in solvents like ethanol, toluene, or THF can precipitate the TPPO complex, which can then be removed by simple filtration.[10][12][13]

Q4: My reaction is not going to completion, and I see a lot of unreacted aldehyde. What's wrong?

A4: This issue often points to problems with the ylide. Key factors include:

  • Incomplete Ylide Formation: The base may not be strong enough for your specific phosphonium salt.[9] Non-stabilized ylides require very strong bases like n-BuLi or NaH.[14][15] Ensure your base is fresh and the reaction is conducted under strictly anhydrous and inert conditions (N₂ or Ar), as ylides are sensitive to moisture and oxygen.[9][16]

  • Ylide Instability: Highly reactive, non-stabilized ylides can decompose.[9] Consider generating the ylide in situ in the presence of the aldehyde to ensure it reacts as it's formed.[16]

  • Aldehyde Quality: Aldehydes can degrade through oxidation or polymerization.[7][9] Always use freshly distilled or purified aldehyde for the reaction.

Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Observed Problem Potential Causes Recommended Solutions & Explanations
Low Yield / No Reaction 1. Ineffective Ylide Generation: Base is not strong enough; presence of moisture or oxygen.[9][16]Solution: For non-stabilized ylides, use strong bases (n-BuLi, NaHMDS, KHMDS).[3][17] Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere. Successful ylide formation is often indicated by a distinct color change (e.g., orange, red).[9]
2. Steric Hindrance: Bulky groups on the ketone or ylide are impeding the reaction.[9]Solution: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a more effective alternative as phosphonate carbanions are more nucleophilic.[5][7][9]
3. Poor Aldehyde Quality: Aldehyde has oxidized or polymerized.[7]Solution: Use freshly purified aldehyde. Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol immediately before the reaction.[4]
Poor (Z)-Selectivity 1. Lithium Salt Presence: Using n-BuLi or other organolithium bases.[2]Solution: Employ "salt-free" conditions. Use bases like KHMDS or NaHMDS. These bases do not introduce lithium cations that can catalyze the equilibration to the more stable (E)-isomer.[3]
2. High Reaction Temperature: The reaction is proceeding under thermodynamic control.Solution: Maintain a low temperature (e.g., -78 °C) during the addition of the aldehyde and for the duration of the reaction to favor the kinetically controlled pathway leading to the (Z)-alkene.[3]
3. Incorrect Solvent: Using a polar solvent.Solution: Use non-polar, aprotic solvents like THF, diethyl ether, or toluene.[3] For extreme (Z)-selectivity, performing the reaction in DMF with added NaI or LiI can be effective.[4]
Poor (E)-Selectivity 1. Using a Non-Stabilized Ylide: These ylides kinetically favor the (Z)-alkene.[5]Solution: Use a stabilized ylide (e.g., Ph₃P=CHCO₂Et). If the fragment is non-stabilizing, use the Schlosser modification to force the formation of the (E)-alkene.[4][6]
2. Inefficient Equilibration: Conditions are not sufficient for thermodynamic control.Solution: The HWE reaction is the most reliable method for obtaining (E)-alkenes. The reaction thermodynamics strongly favor the trans-product, and the water-soluble phosphate byproduct simplifies purification.[8][18][19]
TPPO Contamination in Product 1. High Solubility of TPPO: TPPO is co-purifying with the desired alkene product during extraction and chromatography.Solution 1 (Precipitation): After aqueous workup, concentrate the organic phase and add a non-polar solvent like hexanes. TPPO is poorly soluble and should precipitate out upon cooling.[10][11]
Solution 2 (Complexation): Add 2 equivalents of ZnCl₂ in ethanol or CaBr₂ in THF to the crude mixture.[10][13] The resulting TPPO-metal complex is insoluble and can be removed by filtration.

Visualizing the Wittig Reaction and Troubleshooting

To better understand the process, the following diagrams illustrate the core mechanism and a decision-making workflow for optimizing stereoselectivity.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) Betaine Betaine (optional, Li⁺ stabilized) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition (Li⁺-free) Carbonyl Aldehyde/Ketone (R'CHO) Carbonyl->Betaine Carbonyl->Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (Z or E) Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Troubleshooting_Stereoselectivity Start Goal: Synthesize Pheromone TargetIsomer Target Isomer? Start->TargetIsomer Z_Alkene (Z)-Alkene TargetIsomer->Z_Alkene Z E_Alkene (E)-Alkene TargetIsomer->E_Alkene E UseUnstabilized Use Unstabilized Ylide (R = alkyl) Z_Alkene->UseUnstabilized CheckConditions_Z Reaction Conditions? UseUnstabilized->CheckConditions_Z SaltFree Salt-Free Base? (KHMDS, NaHMDS) CheckConditions_Z->SaltFree Yes LowTemp Low Temperature? (-78 °C) SaltFree->LowTemp Yes AproticSolvent Aprotic Solvent? (THF, Ether) LowTemp->AproticSolvent Yes Success_Z High (Z)-Selectivity AproticSolvent->Success_Z Yes YlideType Ylide Type? E_Alkene->YlideType Stabilized Stabilized (R = EWG) YlideType->Stabilized Stabilized Unstabilized Unstabilized (R = alkyl) YlideType->Unstabilized Unstabilized UseHWE Best Option: Horner-Wadsworth-Emmons (HWE) Reaction Stabilized->UseHWE Schlosser Alternative: Schlosser Modification Unstabilized->Schlosser Success_E High (E)-Selectivity UseHWE->Success_E Schlosser->Success_E

Caption: Decision workflow for achieving high stereoselectivity.

Experimental Protocols

Protocol 1: Optimized (Z)-Selective Wittig Reaction (Salt-Free Conditions)

This protocol is designed to maximize the formation of (Z)-alkenes, which are common motifs in lepidopteran pheromones.

1. Ylide Generation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate alkyltriphenylphosphonium salt (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Add KHMDS or NaHMDS (1.05 equivalents), either as a solid portion-wise or as a solution in THF, to the stirred suspension. d. Allow the mixture to stir at 0 °C for 1 hour. The formation of the ylide is typically accompanied by the appearance of a yellow, orange, or red color.

2. Wittig Reaction: a. Cool the ylide solution to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise over 20-30 minutes. c. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction's progress by TLC. d. Once the aldehyde is consumed, allow the reaction to warm slowly to room temperature.

3. Work-up and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3x). c. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. To remove TPPO, dissolve the crude residue in a minimal amount of dichloromethane, add a large excess of hexanes, and cool to 0 °C. The TPPO should precipitate and can be removed by filtration. The filtrate contains the desired (Z)-alkene.

Protocol 2: (E)-Selective Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a reliable method for synthesizing (E)-alkenes and is particularly useful when the Wittig reaction gives poor selectivity or yield.[8][18]

1. Anion Generation: a. In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 equivalents) in anhydrous THF. b. Cool the solution to 0 °C. c. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents) portion-wise. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

2. HWE Reaction: a. Cool the phosphonate anion solution back to 0 °C. b. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise. c. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

3. Work-up and Purification: a. Quench the reaction with water. b. Transfer to a separatory funnel and extract with ethyl acetate (3x). c. The water-soluble dialkyl phosphate byproduct will remain in the aqueous layer.[5][19] d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • SynArchive. Schlosser Modification. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Wipf, P. The Wittig Reaction. University of Pittsburgh. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction (2023-01-22). Available from: [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Available from: [Link]

  • ResearchGate. How does one remove triphenylphosphine oxide from product? (2014-09-01). Available from: [Link]

  • Scientific Update. Triphenylphosphine Oxide- Waste Not, Want Not (2023-02-09). Available from: [Link]

  • ACS Publications. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 (2022-06-09). Available from: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction (2021-12-18). Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism (2018-02-06). Available from: [Link]

  • PubMed Central. Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes (2023-09-13). Available from: [Link]

  • J-Stage. Synthesis of Insect Sex Pheromones and Their Homologues; (Z)-6-Alkenyl Acetates from the Wittig Reaction. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • PubMed Central. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Available from: [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • ScienceDirect. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry (2023-02-14). Available from: [Link]

  • sathee jee. Chemistry Wittig Reaction. Available from: [Link]

  • University of Wisconsin-River Falls. A Solvent Free Wittig Reaction. Available from: [Link]

  • Chemistry Stack Exchange. Reagent choice in the formation of Wittig reagent (2020-06-26). Available from: [Link]

  • University of Northern Iowa. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]

  • PubMed Central. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry (2023-02-14). Available from: [Link]

  • Chemical Journal of Chinese Universities. Synthesis of Insect Sex Pheromone of Asian Corn Borer with Various Link Polymeric Wittig Reagents. Available from: [Link]

  • Reddit. Base for Wittig reaction with short alkyl chains (2024-04-04). Available from: [Link]

  • PubMed Central. Organic Synthesis in Pheromone Science. Available from: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Available from: [Link]

  • Reddit. Problems with wittig reaction (2022-12-16). Available from: [Link]

  • NIH. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center (2023-01-13). Available from: [Link]

  • Chemistry LibreTexts. 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction (2023-08-08). Available from: [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. Available from: [Link]

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Technical Support Center: Enhancing the Resolution of 8-Methoxyoctan-1-ol in GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the gas chromatographic (GC) analysis of 8-Methoxyoctan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to enhance the resolution and overall quality of your chromatographic data. Here, we move beyond generic advice to explain the causality behind experimental choices, ensuring a robust and reproducible analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing this compound by GC?

A1: The primary challenges in the GC analysis of this compound stem from its chemical structure, which includes a polar hydroxyl (-OH) group and an ether linkage. These features can lead to:

  • Peak Tailing: Asymmetrical peaks with a "tail" are common. This is often due to strong interactions between the polar hydroxyl group and any active sites (e.g., free silanol groups) within the GC system, such as the injection port liner or the column itself.[1][2][3]

  • Poor Resolution: Co-elution or inadequate separation from other analytes or matrix components can occur, complicating accurate quantification.[4][5] This can be a result of using a column with inappropriate selectivity for this compound.

  • Low Sensitivity: The polar nature of this compound can lead to sample adsorption at active sites, reducing the amount of analyte that reaches the detector and thereby decreasing sensitivity.[1]

Q2: Which GC column stationary phase is best suited for analyzing this compound?

A2: The choice of stationary phase is critical for good peak shape and resolution. For a polar analyte like this compound, a polar stationary phase is generally recommended.[6]

  • Polyethylene Glycol (PEG) or "WAX" phases: These are highly polar phases that are well-suited for the analysis of alcohols.[7][8] They can help to produce sharp, symmetrical peaks for polar compounds.

  • Mid-polarity phases (e.g., 50% Phenyl Polysiloxane): These can also be a good choice, offering a balance of polar and non-polar interactions that can be beneficial for separating this compound from less polar matrix components.

It is generally advisable to start with a polar "WAX" type column and optimize from there.[9]

Q3: Can derivatization improve the analysis of this compound?

A3: Yes, derivatization is a powerful technique to improve the GC analysis of compounds with active hydrogens, such as alcohols.[10][11] The most common method is silylation , which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[10]

  • Benefits of Derivatization:

    • Increased Volatility: The TMS derivative is less polar and more volatile than the parent alcohol, leading to shorter retention times and sharper peaks.[11]

    • Improved Thermal Stability: The derivative is often more stable at the high temperatures used in GC.[10]

    • Reduced Peak Tailing: By capping the polar hydroxyl group, interactions with active sites in the system are minimized, resulting in more symmetrical peaks.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in the GC analysis of this compound.

Problem 1: Poor Peak Resolution or Co-elution

Poor resolution between this compound and other components is a frequent challenge.[4][5] The following workflow can help systematically address this issue.

Logical Workflow for Troubleshooting Poor Resolution

cluster_solutions Potential Solutions start Poor Resolution Observed check_column Step 1: Verify Column Selection Is the stationary phase appropriate (e.g., WAX)? start->check_column optimize_temp Step 2: Optimize Temperature Program Lower initial temp? Slower ramp rate? check_column->optimize_temp If column is appropriate sol1 Change to a more polar/selective column check_column->sol1 If column is not suitable adjust_flow Step 3: Adjust Carrier Gas Flow Rate Is the linear velocity optimal? optimize_temp->adjust_flow If resolution still poor sol2 Implement a slower temperature ramp optimize_temp->sol2 consider_derivatization Step 4: Consider Derivatization Will silylation improve separation? adjust_flow->consider_derivatization If resolution still poor sol3 Optimize flow for maximum efficiency adjust_flow->sol3 solution_found Resolution Improved consider_derivatization->solution_found If derivatization is successful sol4 Perform silylation to alter elution order consider_derivatization->sol4

Caption: Troubleshooting workflow for poor GC resolution.

Detailed Steps:

  • Verify Column Selection: The stationary phase has the most significant impact on selectivity.[12][13] For this compound, a polar column is generally the best choice. If you are using a non-polar column (e.g., a DB-1 or DB-5 type), consider switching to a WAX or other polar phase.

  • Optimize the Temperature Program:

    • Lower the Initial Oven Temperature: Starting the temperature program at a lower temperature can improve the separation of early-eluting peaks.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10 °C/min) allows for more interactions between the analyte and the stationary phase, which can enhance resolution.[14]

  • Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects column efficiency. Ensure your flow rate is set to the optimal linear velocity for your column dimensions to achieve the best separation.

  • Consider Derivatization: If resolution issues persist, derivatization can alter the elution profile of this compound, potentially moving its peak away from interfering compounds.[14]

Problem 2: Peak Tailing

Peak tailing is a common indicator of unwanted interactions within the GC system.[1][15]

Causes and Solutions for Peak Tailing

Potential Cause Explanation Recommended Solution(s)
Active Sites in the Inlet The glass inlet liner can have active silanol groups that interact with the hydroxyl group of this compound.[2][3]- Replace the inlet liner with a new, deactivated one. - Use a liner with glass wool if appropriate for your sample, ensuring the wool is also deactivated.
Column Contamination or Degradation Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[16]- Trim 15-30 cm from the front of the column.[16] - Condition the column according to the manufacturer's instructions.
Improper Column Installation If the column is not installed at the correct depth in the inlet, it can cause peak distortion.[3]- Re-install the column, ensuring the correct insertion depth as per the instrument manufacturer's guide.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.- Dilute the sample. - Increase the split ratio if using split injection.
Experimental Protocol: Silylation of this compound for Improved Peak Shape

This protocol provides a general guideline for the silylation of this compound using BSTFA.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Reagent Addition: In a GC vial, add 100 µL of the sample solution. To this, add 100 µL of BSTFA (+1% TMCS). The silylating reagent should be in excess to ensure complete reaction.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The time and temperature may need optimization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC.

Expected Outcome: The resulting chromatogram should show a new, earlier-eluting peak corresponding to the TMS-ether of this compound, with significantly improved peak symmetry.

Summary of Recommended GC Parameters for this compound Analysis

The following table provides a starting point for method development. Parameters will likely require optimization for your specific instrument and application.

Parameter Recommendation for Underivatized Analysis Recommendation for Silylated Derivative Rationale
GC Column Polar (e.g., WAX) phase; 30 m x 0.25 mm ID, 0.25 µm film thicknessNon-polar to mid-polarity (e.g., 5% Phenyl Polysiloxane); 30 m x 0.25 mm ID, 0.25 µm film thicknessMatch column polarity to the analyte.[6] The silylated derivative is much less polar.
Inlet Temperature 250 °C250 °CEnsures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1 ratio)Split (e.g., 20:1 ratio)Prevents column overload and improves peak shape.
Carrier Gas Helium or HydrogenHelium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times.
Oven Program Initial: 80 °C (hold 2 min) Ramp: 10 °C/min to 220 °C (hold 5 min)Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 250 °C (hold 5 min)The more volatile derivative allows for a lower starting temperature and potentially a faster ramp.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)Both are suitable detectors for this type of analysis.

Conclusion

Enhancing the resolution of this compound in GC analysis requires a systematic approach that considers the analyte's polarity and potential for unwanted interactions within the system. By carefully selecting the column, optimizing analytical parameters, and considering derivatization, researchers can achieve robust and reproducible results. This guide provides the foundational knowledge and practical steps to troubleshoot and improve your chromatographic separations.

References

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols | Products. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Retrieved from [Link]

  • LCGC International. (n.d.). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • Chromatography Forum. (2012). Problem with peak tailing. Retrieved from [Link]

  • Chromatography Forum. (2007). Tailing Alcohols - Headspace Analysis. Retrieved from [Link]

  • Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chromatography Forum. (2014). Dangers of using a more polar column for analysis. Retrieved from [Link]

  • Phenomenex. (2024). GC Troubleshooting Tips and Tricks from Inlet through to Detection. YouTube. Retrieved from [Link]

  • Restek. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. Retrieved from [Link]

  • Skapska, S., Witkiewicz, Z., & Bal, K. (2003). Changes in the order of elution of some organic compounds in high-resolution gas chromatography on polar columns depending on the injection method and water content in the sample.
  • EPA. (n.d.). BASE Analytical Method No. 09209. Retrieved from [Link]

  • ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]

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Technical Support Center: Addressing Solubility a.k.a. "Issues of 8-Methoxyoctan-1-ol in Different Solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methoxyoctan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this amphipathic molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Understanding the Molecule: Why Solubility Can Be Tricky

This compound possesses a dual nature, also known as amphipathicity. Its structure includes a polar hydroxyl (-OH) head and a nonpolar eight-carbon chain with a methoxy (-OCH3) group. This combination is the primary reason for its sometimes-unpredictable solubility behavior. The long hydrocarbon tail makes it less soluble in polar solvents like water, while the polar head group limits its solubility in purely nonpolar solvents.[1][2]

Key Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H20O2[3]
Molecular Weight160.25 g/mol [3][4]
XLogP31.9[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count2[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound not dissolving in my chosen solvent?

A1: The principle of "like dissolves like" is fundamental here. The solubility of long-chain alcohols decreases in polar solvents as the nonpolar carbon chain length increases.[1][5]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The long, nonpolar octyl chain is hydrophobic ("water-hating") and disrupts the strong hydrogen bonding network of polar solvents.[2] While the hydroxyl group can form hydrogen bonds, the energetic cost of breaking up the solvent's hydrogen bonds to accommodate the long nonpolar tail is often too high.[5][6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The polar hydroxyl head of this compound can be problematic in completely nonpolar solvents. These solvents cannot effectively solvate the polar head group, leading to poor solubility.

Troubleshooting Steps:

  • Solvent Selection: Choose a solvent with intermediate polarity. A good starting point would be solvents like isopropanol, acetone, or tetrahydrofuran (THF).

  • Co-solvents: Employ a co-solvent system. This technique involves mixing a solvent in which the compound is highly soluble with another in which it is less soluble to achieve the desired overall polarity.[7][8] For example, a mixture of ethanol and a small amount of a less polar solvent like dichloromethane might be effective.

  • Temperature: Gently warming the mixture can increase the kinetic energy of the system and often improves solubility. However, be cautious, as excessive heat can lead to "oiling out," where the solute comes out of solution as a liquid phase.[9]

Q2: My this compound is "oiling out" or precipitating upon cooling. How can I prevent this?

A2: This is a common issue when a solution is saturated at a higher temperature and then cooled. The solubility decreases, and the compound comes out of solution. If it forms an oil instead of crystals, it's often because the melting point of the compound is low or it's highly impure.[9]

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages precipitation or oiling out rather than crystallization.[10]

  • Use More Solvent: You may be too close to the saturation point. Add a small amount of additional solvent to the heated mixture to ensure the compound remains in solution as it cools.[9]

  • Solvent System Modification: If using a mixed solvent system, try adjusting the ratio. Adding more of the solvent in which the compound is more soluble can help.[9]

Q3: How can I determine the optimal solvent for my experiment?

A3: A systematic approach is best for determining the ideal solvent.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, acetone, toluene, etc.) in small, measured increments (e.g., 100 µL).

  • Observation: After each addition, vortex the vial and observe if the solid dissolves completely. Record the volume of solvent required to fully dissolve the compound.

  • Heating: If the compound does not dissolve at room temperature, gently warm the vial and observe any changes.

  • Cooling: Allow the vials that required heating to cool to room temperature and then place them in an ice bath to check for precipitation.

This will give you a qualitative and semi-quantitative understanding of the solubility in various solvents.

Q4: Are there any safety precautions I should take when handling this compound and various solvents?

A4: Yes, always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[11]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound and any solvents you are using to be aware of specific hazards.[12][13][14][15]

  • Ignition Sources: Keep flammable solvents away from open flames or other ignition sources.[15]

Visualizing the Dissolution Process

The following diagram illustrates the key factors influencing the solubility of an amphipathic molecule like this compound.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces Solute Amphipathic Molecule PolarHead Polar -OH Head Solute->PolarHead has a NonpolarTail Nonpolar C8H16-OCH3 Tail Solute->NonpolarTail has a HBond Hydrogen Bonding PolarHead->HBond favors VDW Van der Waals Forces NonpolarTail->VDW favors PolarSolvent Polar Solvent (e.g., Water) PolarSolvent->HBond strong Solubility Solubility PolarSolvent->Solubility hindered by tail NonpolarSolvent Nonpolar Solvent (e.g., Hexane) NonpolarSolvent->VDW dominant NonpolarSolvent->Solubility hindered by head IntermediateSolvent Intermediate Polarity (e.g., Acetone) IntermediateSolvent->Solubility often optimal

Caption: Factors influencing the solubility of this compound.

Advanced Troubleshooting: Co-solvent Systems

For particularly challenging solubility issues, a co-solvent system is a powerful tool.[7][16] The goal is to create a solvent mixture with a polarity that is "just right" for the amphipathic nature of this compound.

Experimental Protocol: Co-solvent System Optimization
  • Initial Dissolution: Dissolve a known amount of this compound in a minimal amount of a "good" solvent (one in which it is readily soluble, e.g., isopropanol).

  • Titration: Slowly add a "poor" solvent (one in which it is less soluble, e.g., water) dropwise while stirring, until you observe the first sign of persistent cloudiness (precipitation).

  • Record Ratio: Note the ratio of the "good" solvent to the "poor" solvent at the point of precipitation.

  • Optimization: Prepare a series of co-solvent mixtures with ratios slightly richer in the "good" solvent than the precipitation point you determined.

  • Test Solubility: Test the solubility of your compound in these optimized mixtures to find the ideal ratio for your desired concentration.

Co-solvent Selection Guide
To Increase PolarityTo Decrease Polarity
WaterHexane
MethanolToluene
EthanolDiethyl Ether
AcetonitrileDichloromethane

The following diagram illustrates the workflow for optimizing a co-solvent system.

G start Start: Solubility Issue dissolve Dissolve this compound in minimal 'good' solvent start->dissolve titrate Titrate with 'poor' solvent until persistent cloudiness dissolve->titrate record Record solvent ratio at precipitation point titrate->record prepare Prepare new mixtures with higher 'good' solvent ratio record->prepare test Test solubility in new mixtures prepare->test end End: Optimized Co-solvent System test->end

Caption: Workflow for co-solvent system optimization.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30). Pharma Excipients.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
  • 8-ethoxyoctan-1-ol,methane. (2024, January 8). Chemsrc.
  • 8-methoxycarbonyl octanol. iChemical.
  • This compound. ECHEMI.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Safety Data Sheet. (2025, December 30). MedchemExpress.com.
  • Guide for crystallization.
  • Solubility. (2019, June 5). Chemistry LibreTexts.
  • Explain the poor solubility of long-chain alcohols. Homework.Study.com.
  • Why the water solubility of alcohols decreases as the size of the alkyl group increases? (2018, March 10). Quora.
  • SAFETY DATA SHEET. (2025, July 15). Sigma-Aldrich.
  • Safety Data Sheet. (2025, April 3). Ricca Chemical Company.
  • Safety Data Sheet. (2022, September 6). Cayman Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Solubility. Open Oregon Educational Resources.
  • 8-Methoxy-1-octanol. Santa Cruz Biotechnology.

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Optimization of dosage and release rate for 8-Methoxyoctan-1-ol lures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 8-Methoxyoctan-1-ol as a semiochemical lure. Our goal is to provide in-depth technical guidance, field-proven insights, and robust troubleshooting protocols to help you optimize your experiments for maximum efficacy and reproducibility. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring a deeper understanding of the principles at play.

Section 1: Foundational Concepts in Lure Optimization

Optimizing a semiochemical lure is a multi-faceted process. Success depends not just on the active molecule, this compound, but critically on its presentation to the target insect. The two most important, interconnected parameters you will manipulate are dosage and release rate .

  • Dosage: The total amount of the active semiochemical loaded into a dispenser. An incorrect dosage can be just as problematic as the wrong compound entirely. Too low, and the signal is lost in environmental noise; too high, and it can become repellent or confusing to the target insect.[1]

  • Release Rate: The amount of semiochemical emitted from the dispenser per unit of time (e.g., µ g/hour ). This is the parameter that directly creates the chemical plume that insects follow.[2][3] The goal is often to mimic the natural release from a host, which requires a controlled, steady emission over the desired trapping period.[2][4]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the optimization process in a question-and-answer format.

FAQ Group A: Low or No Trap Capture

Question: I've deployed my this compound lures, but my trap captures are near zero. What are the most likely causes?

This is the most frequent issue and can be traced back to several factors. A systematic approach is crucial for diagnosis.

1. Is the Lure Reaching the Target? (The Release Problem)

  • Cause: The release rate may be too low to create an effective plume, or the dispenser material may be incompatible with this compound, preventing its release. Different dispenser systems have vastly different release kinetics.[3]

  • Troubleshooting Action:

    • Quantify the Release Rate: Use a laboratory-based method like a volatile collection system followed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the actual emission rate.[5][6]

    • Check Environmental Factors: High temperatures increase volatility, while strong air currents can dissipate the plume too quickly, making it impossible for insects to track.[3][7] Avoid placing traps near HVAC vents or in areas with exceptionally high wind.[7]

    • Lure Age: Pheromones and other semiochemicals degrade over time, especially when stored improperly in hot conditions.[7] Ensure your lures have not exceeded their recommended lifespan.[7][8]

2. Is the Lure Correctly Perceived? (The Dosage & Signal Problem)

  • Cause: The dosage might be outside the optimal attractive window. An excessively high concentration can be repellent. Furthermore, this compound is often used in conjunction with other compounds, and the ratio is critical. For instance, its synergy with compounds like L-lactic acid or ammonia for attracting mosquitoes is well-documented.[9][10][11] An improper blend can be ineffective.

  • Troubleshooting Action:

    • Conduct a Dose-Response Study: Systematically test a range of dosages in a controlled bioassay to identify the optimal concentration.[1][9]

    • Review Synergists: If using a blend, verify the ratios against established literature for your target species. Consider that the synergistic effect between components is crucial for success.[12]

3. Is the Trap Itself the Issue? (The Logistical Problem)

  • Cause: The trap design or placement may be inappropriate for the target insect.[7][8]

  • Troubleshooting Action:

    • Placement: Position traps where the insect is most likely to be active.[8] For flying insects, this is often at a specific height above the ground or crop canopy.[13]

    • Trap Design: Ensure the trap is designed for your target. A trap for crawling beetles will not work if suspended in the air for a flying insect.[8]

    • Trap Density: Placing too many traps in a small area can lead to air saturation, making it difficult for insects to locate any single source.[7] A distance of at least 50 meters between different pheromone traps is often recommended to prevent interference.[13]

Troubleshooting Logic Flow for Low Capture Rates

This diagram illustrates a systematic process for diagnosing the cause of low or no insect capture.

LowCaptureTroubleshooting Start Start: Low/No Trap Capture CheckRelease Is the lure releasing the attractant? Start->CheckRelease CheckDosage Is the dosage optimal? CheckRelease->CheckDosage Yes SolutionRelease Solution: 1. Quantify release rate (GC-MS). 2. Check dispenser compatibility. 3. Assess environmental factors. CheckRelease->SolutionRelease No CheckTrap Is the trap design & placement correct? CheckDosage->CheckTrap Yes SolutionDosage Solution: 1. Conduct dose-response bioassay. 2. Verify synergistic compound ratios. 3. Check for repellency at high conc. CheckDosage->SolutionDosage No SolutionTrap Solution: 1. Adjust trap height/location. 2. Use species-appropriate trap design. 3. Check trap density/spacing. CheckTrap->SolutionTrap No OtherFactors Consider Other Factors: - Insect life cycle timing - Presence of competing natural sources - Lure degradation CheckTrap->OtherFactors Yes ReleaseOK Yes DosageOK Yes TrapOK Yes NoRelease No BadDosage No BadTrap No

Caption: A systematic workflow for troubleshooting low trap capture rates.

FAQ Group B: Inconsistent or Unreliable Results

Question: My results vary wildly between experiments, even when I think I'm doing the same thing. How can I improve reproducibility?

Inconsistency often points to uncontrolled variables in the experimental setup.

  • Cause 1: Inconsistent Lure Preparation: The single most critical factor for reproducibility is the lure itself. Minor variations in loading, solvent evaporation during preparation, or the dispenser matrix can lead to significant differences in release rates.

  • Troubleshooting Action: Standardize your lure preparation protocol. Use a precision balance for all measurements. If using a solvent, ensure complete and consistent evaporation. For polymer matrices, control the curing time and temperature precisely.[14][15]

  • Cause 2: Environmental Variability: Temperature, humidity, and airflow all dramatically impact semiochemical release and insect behavior.[3] Field trials are particularly susceptible to this.

  • Troubleshooting Action: Record environmental data (temperature, wind speed, humidity) at your trap locations. Use this data as a covariate in your statistical analysis. When possible, conduct initial screening in more controlled environments like a semi-field system or laboratory olfactometer.[9][16]

  • Cause 3: Insect Biological State: The age, mating status, and even time of day can affect an insect's responsiveness to a lure.

  • Troubleshooting Action: For laboratory bioassays, use insects of a standardized age and physiological state (e.g., 3-5 day old, mated females).[1] Note the time of day for all experiments, as diurnal and nocturnal species will have different activity peaks.[9]

Section 3: Key Experimental Protocols

To ensure trustworthiness and self-validation, we provide the following standardized protocols for the critical steps in lure optimization.

Protocol 1: Measurement of Semiochemical Release Rate

This protocol describes a common laboratory method for quantifying the release rate of this compound from a dispenser using a volatile collection system and GC-MS analysis.[5]

Objective: To determine the amount of this compound released from a dispenser over a specific time period under controlled conditions.

Materials:

  • Glass aeration chamber, sealed

  • Purified air source (e.g., nitrogen or charcoal-filtered air)

  • Flow meter

  • Adsorbent trap (e.g., tube containing Tenax® or polyurethane foam)

  • Solvent for elution (e.g., Hexane, HPLC grade)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Lure dispensers loaded with a known amount of this compound

Methodology:

  • Apparatus Setup: Place a single, pre-weighed dispenser inside the sealed glass chamber.

  • Volatile Collection: Pass a controlled flow of purified air (e.g., 100 mL/min) through the chamber. The exiting air is directed through the adsorbent trap to capture the released volatiles.

  • Collection Period: Continue the collection for a defined period (e.g., 8, 12, or 24 hours) to ensure a quantifiable amount of the compound is trapped.

  • Elution: After the collection period, remove the adsorbent trap. Elute the trapped this compound by passing a small, precise volume of solvent (e.g., 500 µL of hexane) through the trap into a collection vial.

  • Quantification: Analyze the eluate using GC-MS.[6][17] Create a calibration curve using known concentrations of an this compound standard to quantify the amount present in your sample.

  • Calculation: Calculate the release rate by dividing the total mass of this compound collected (in µg) by the duration of the collection period (in hours).

Workflow for Release Rate Quantification

ReleaseRateWorkflow cluster_prep Preparation cluster_collection Volatile Collection cluster_analysis Analysis cluster_calc Calculation PrepLure Prepare & Weigh Dispenser PlaceInChamber Place Dispenser in Sealed Chamber PrepLure->PlaceInChamber Aerate Pass Purified Air Over Dispenser PlaceInChamber->Aerate Trap Capture Volatiles on Adsorbent Trap Aerate->Trap Elute Elute Trap with Solvent Trap->Elute GCMS Analyze Eluate via GC-MS Elute->GCMS Calculate Calculate Release Rate (µg/hour) GCMS->Calculate

Caption: Standard workflow for measuring lure release rates in the lab.

Protocol 2: Field Bioassay for Dose-Response Evaluation

Objective: To determine the most effective dosage of this compound by comparing insect capture rates across a range of lure loadings in a field setting.

Materials:

  • Standardized insect traps appropriate for the target species

  • Lure dispensers prepared with varying dosages of this compound (e.g., 1mg, 10mg, 50mg, 100mg)

  • Control dispensers (containing only the dispenser material or solvent residue)

  • GPS unit for marking trap locations

  • Data collection sheets

Methodology:

  • Plot Design: Establish multiple replicate blocks in the study area. Each block should contain one trap for each dosage level, plus a control trap. This randomized complete block design helps to account for spatial variability in the environment.

  • Trap Placement: Within each block, place traps at a standardized distance from each other (e.g., 50-100 meters apart) to prevent interference.[13] Position them at a height and in a habitat appropriate for the target insect.

  • Lure Deployment: Randomly assign one lure dosage (including the control) to each trap within a block. Handle lures with clean gloves to avoid contamination.

  • Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.

  • Trap Rotation: After each collection, rotate the positions of the treatments within each block. This further minimizes the effect of location bias on the results.

  • Statistical Analysis: After a sufficient number of collection periods, analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in capture rates between the different dosages.

Section 4: Data Presentation & Interpretation

Clear data visualization is essential for interpreting your results.

Table 1: Comparison of Common Dispenser Types for Semiochemicals

This table summarizes the characteristics of various passive dispenser systems, which are crucial for controlling the release rate.[2][3]

Dispenser TypeMaterialTypical Release ProfileProsCons
Rubber Septum ElastomerFirst-order (high initial release, then declines)Inexpensive, widely availableInconsistent release, sensitive to temperature
Polyethylene Vial Porous PlasticNear zero-order (more stable)More consistent release, protects active ingredientHigher cost, release can vary with wall thickness
Pouch/Sachet Laminated PolymerNear zero-orderLong field life, protects from UV degradation[18]Can have a lag phase before reaching stable release
Polymer Matrix Gels, FibersHighly customizable (zero-order possible)Release rate can be precisely controlled[14][15]More complex to formulate and prepare

References

  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Plant Protection Research. [Link]

  • Hall, D. R. (n.d.). Semiochemical release in insects: basic and applied mechanisms. North Dakota State University. [Link]

  • Kelley, P. (2020). The Detractors: Factors that can hinder a successful pheromone monitoring program. Insects Limited. [Link]

  • Witzgall, P., et al. (n.d.). Innovations in semiochemical formulations. ScienceOpen. [Link]

  • Google Patents. (2005).
  • MDPI. (n.d.). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. [Link]

  • National Pesticide Information Center. (2024). Pheromone Traps. [Link]

  • James, D. G. (2005). Synthetic Herbivore-Induced Plant Volatiles as Field Attractants for Beneficial Insects. Environmental Entomology, Oxford Academic. [Link]

  • Wang, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PMC - NIH. [Link]

  • Pongsiri, A., et al. (2021). Semi-field evaluation of novel chemical lures for Aedes aegypti, Culex quinquefasciatus, and Anopheles minimus. Parasites & Vectors. [Link]

  • Koppert. (2022). Top 10 Pheromone Trap Mistakes. YouTube. [Link]

  • ResearchGate. (2019). (PDF) Semiochemicals for controlling insect pests. [Link]

  • Heuskin, S., et al. (2014). Volatile compounds as insect lures: factors affecting release from passive dispenser systems. Journal of the Royal Society of New Zealand. [Link]

  • da Silva, A. A., et al. (2023). Semiochemical delivery systems based on natural polymers to attract sand flies (Diptera: Psychodidae). Parasites & Vectors - NIH. [Link]

  • Whalon, M. E., et al. (2012). Bioassays for Monitoring Insecticide Resistance. PMC - NIH. [Link]

  • Insects Limited. (n.d.). Insect FAQs. [Link]

  • Eliyahu, D. (2009). GC-MS for characterization and identification of ant semiochemicals. PubMed. [Link]

  • ResearchGate. (2009). GC-MS for Characterization and Identification of Ant Semiochemicals. [Link]

  • ResearchGate. (2021). (PDF) Assessment of Attractant Lures and Monitoring Traps for Drosophila suzukii. [Link]

  • Tooker, J. F., et al. (2023). Making “scents” of how plant volatiles influence agriculturally important insects: a review. Environmental Entomology, Oxford Academic. [Link]

  • Royal Brinkman. (n.d.). Pheromone trap: how to use?[Link]

  • Google Patents. (2008).
  • Gokulakrishnaa, R. K., & Thirunavukkarasu, S. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science. [Link]

  • Rink, E., & Koehler, P. G. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology - NIH. [Link]

  • ResearchGate. (2020). (PDF) Male-lure type, lure dosage, and fly age at feeding all influence male mating success. [Link]

  • Pongsiri, A., et al. (2021). Evaluation of Mosquito Attractant Candidates Using a High-Throughput Screening System. PMC - PubMed Central. [Link]

  • Hawaria, D., et al. (2016). Efficient attractants and simple odor-baited sticky trap for surveillance of Anopheles arabiensis. The Journal of Infection in Developing Countries. [Link]

  • ResearchGate. (2014). Mosquito attractant blends to trap host seeking Aedes aegypti. [Link]

  • Google Patents. (2006). Method and compositions for attracting mosquitoes employing (R)-(-) isomers of 1-alken-3-ols.
  • Google Patents. (1982). Composite insect attractant for male white-line dart moths.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthetic 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety of a therapeutic agent. 8-Methoxyoctan-1-ol (CAS: 51308-90-8), a bifunctional linear chain alcohol, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its defined structure, featuring both a primary alcohol and a terminal methyl ether, necessitates a rigorous, multi-faceted approach to purity validation.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of synthetically derived this compound. We will move beyond simple percentage reporting to explain the causality behind methodological choices, ensuring that every protocol is a self-validating system.

The Rationale: Why Orthogonal Purity Analysis is Non-Negotiable

The synthetic route to this compound, often involving Williamson ether synthesis from 1,8-octanediol or the reduction of a methoxy-substituted carboxylic acid derivative, can introduce a predictable profile of process-related impurities. Relying on a single analytical technique can create critical blind spots. For instance, a Gas Chromatography (GC) method might co-elute a structurally similar impurity with the main peak, while Nuclear Magnetic Resonance (NMR) could easily distinguish it. Therefore, an orthogonal approach, employing multiple techniques with different separation and detection principles, is the only path to trustworthy characterization.

Common Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials: 1,8-octanediol, 8-bromooctan-1-ol.

  • Over-alkylation Byproducts: 1,8-dimethoxyoctane.

  • Related Impurities: Isomeric methoxyoctanols, residual solvents (e.g., THF, Toluene).

Core Analytical Workflow for Purity Determination

A robust validation strategy integrates chromatographic separation with spectroscopic identification and quantification. The following workflow ensures comprehensive analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Synthetic this compound Batch dissolve Dissolve in Appropriate Solvent (e.g., Dichloromethane for GC, CDCl3 for NMR) prep->dissolve gc_fid GC-FID (Purity Assay) dissolve->gc_fid Inject gc_ms GC-MS (Impurity Identification) dissolve->gc_ms Inject qnmr qNMR (Absolute Quantification) dissolve->qnmr Analyze data_analysis Integrate & Compare Data (Orthogonal Validation) gc_fid->data_analysis gc_ms->data_analysis qnmr->data_analysis report Final Purity Report (Certificate of Analysis) data_analysis->report

Caption: Workflow for the orthogonal purity validation of this compound.

Comparative Guide to Analytical Methodologies

We will evaluate three primary techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) for area percent purity, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

Gas Chromatography (GC): The Workhorse of Purity Analysis

Gas chromatography is an indispensable tool for analyzing volatile compounds like alcohols.[1][2][3] It separates components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[2]

  • Expertise & Experience: For long-chain functionalized alcohols, the choice of the stationary phase is critical. A mid-polarity phase, such as one containing a cyanopropylphenyl polysiloxane, often provides the best peak shape and resolution for both the main analyte and potential polar impurities like diols.[1] The Flame Ionization Detector (FID) is ideal for quantitative analysis of hydrocarbons due to its high sensitivity and wide linear range.[3]

  • Trustworthiness: A well-developed GC method demonstrates system suitability through sharp, symmetrical peaks and baseline resolution of known impurities. By calculating purity based on the relative area percent of all observed peaks, we assume that all components have a similar response factor with the FID, a generally reliable assumption for structurally similar hydrocarbon derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Impurity Detective

Pairing GC with a Mass Spectrometry (MS) detector transforms the system from a quantitative tool into a powerful instrument for structural elucidation.[4] As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique "fingerprint" or mass spectrum for each compound.

  • Expertise & Experience: Alcohols exhibit predictable fragmentation patterns in MS, primarily through alpha-cleavage and dehydration .[5][6] For this compound (MW: 160.25 g/mol ), we anticipate two key alpha-cleavage events:

    • Cleavage between C1 and C2, losing a C₇H₁₅O radical, to yield a fragment at m/z 31 ([CH₂OH]⁺).

    • Cleavage at the ether end is less common for primary alcohols but could contribute to the spectrum. A dehydration event would result in a peak at m/z 142 (M-18), corresponding to the loss of a water molecule.[5][6]

  • Trustworthiness: By matching the mass spectra of unknown impurity peaks to library databases and interpreting their fragmentation patterns, GC-MS provides high-confidence identification of byproducts and contaminants. This is crucial for understanding the synthetic process and controlling for potentially problematic impurities.[7]

Quantitative ¹H NMR (qNMR): The Gold Standard for Absolute Purity

While GC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy allows for the determination of absolute purity against a certified internal standard.[8] This technique is increasingly vital in pharmaceutical and chemical sectors for its accuracy and directness, as it does not rely on the response factor of a detector.[8]

  • Expertise & Experience: The key to a successful qNMR experiment is the selection of a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals. Maleic acid is an excellent choice. The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity and weight.[8] For this compound, the distinct singlet of the methoxy protons (~3.3 ppm) or the triplet of the methylene protons adjacent to the alcohol (~3.6 ppm) are ideal for integration.[9]

  • Trustworthiness: qNMR is a self-validating system. The precision of the result is directly tied to the accuracy of weighing the sample and the internal standard. Unlike chromatographic methods, it is less susceptible to issues of volatility or thermal degradation. It provides a direct measure of the molar quantity of the analyte in the sample.

Data Presentation: A Comparative Summary

The following tables present hypothetical, yet realistic, data from the analysis of a synthetic batch of this compound.

Table 1: GC-FID Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Tentative ID
18.5415,8300.45Toluene (Solvent)
212.113,489,10099.10This compound
312.8912,3500.351,8-Dimethoxyoctane
414.024,2200.121,8-Octanediol
Total 3,521,500 100.00

Table 2: GC-MS Impurity Identification

RT (min)Tentative IDKey Mass Fragments (m/z)Confirmation Basis
12.11This compound 142 (M-18), 129, 101, 87, 71, 45, 31Fragmentation pattern consistent with a C8 methoxy alcohol.[5][6]
12.891,8-Dimethoxyoctane145, 113, 81, 59, 45Loss of a methoxy group (M-31) and characteristic ether fragmentation.
14.021,8-Octanediol128 (M-18), 110 (M-18-18), 97, 83Sequential loss of water molecules and aliphatic chain fragments.

Table 3: Quantitative ¹H NMR (qNMR) Purity Calculation

ParameterValue
Analyte (this compound)
Weight (mg)25.10
Molecular Weight ( g/mol )160.25
Integral of -OCH₃ protons (3H)5.88
Internal Standard (Maleic Acid)
Weight (mg)10.55
Molecular Weight ( g/mol )116.07
Purity of Standard (%)99.95%
Integral of vinyl protons (2H)2.00
Calculated Purity (%) 99.15%

The purity is calculated using the standard qNMR equation, accounting for the number of protons, molecular weights, and weights of both the analyte and the internal standard.

Comparison with Structural Alternatives

The choice of this compound is often application-specific. Understanding its performance relative to alternatives is key.

CompoundStructureKey Differentiating FeaturesPotential Applications
This compound CH₃O-(CH₂)₈-OHPrimary alcohol, methyl ether terminus. Balanced lipophilicity.Pharmaceutical intermediate, specialty surfactant synthesis.
8-Ethoxyoctan-1-olCH₃CH₂O-(CH₂)₈-OHSlightly more lipophilic due to the ethyl ether group.[10]Similar to methoxy analog, may offer different solubility profiles.
1-MethoxyoctaneCH₃O-(CH₂)₇-CH₃Lacks the reactive primary alcohol group; functions only as an ether.[11]Used as a non-reactive solvent or chemical intermediate where a hydroxyl is not needed.
6-Methyloctan-1-olCH₃CH₂CH(CH₃)(CH₂)₅OHBranched alkyl chain introduces steric hindrance and changes physical properties.Used in fragrance and flavor industries, or where branching is desired.

Detailed Experimental Protocols

Protocol 1: GC-FID Analysis for Purity Assay
  • Preparation: Prepare a ~1 mg/mL solution of this compound in Dichloromethane.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-1301 (or equivalent mid-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split mode (50:1), 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: 80°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min.

    • Detector: FID at 260°C.

  • Analysis: Inject the sample and integrate all peaks with an area greater than 0.05% of the total area. Calculate the area percent of the main peak.

Protocol 2: GC-MS Analysis for Impurity Identification
  • Preparation: Use the same sample prepared for GC-FID analysis.

  • Instrumentation:

    • GC-MS System: Agilent 8890/5977B or equivalent.

    • GC Method: Use the same column and oven program as the GC-FID method.

    • MS Parameters:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 30-400 m/z.

  • Analysis: Compare the mass spectrum of each impurity peak against a commercial library (e.g., NIST) and perform manual interpretation based on known fragmentation pathways for alcohols and ethers.[6][12]

Protocol 3: Quantitative ¹H NMR (qNMR) Analysis
  • Preparation:

    • Accurately weigh ~25 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.9% purity) into the same vial.

    • Dissolve the contents in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiment: Standard quantitative ¹H experiment.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

      • Number of Scans: 8-16.

  • Analysis:

    • Apply phase and baseline correction to the spectrum.

    • Integrate the well-resolved signal for the analyte (e.g., -OCH₃ singlet) and the standard (e.g., vinyl singlet for maleic acid).

    • Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P_std = Purity of standard.

Conclusion

Validating the purity of this compound requires more than a single measurement; it demands a scientifically sound, orthogonal approach. By combining the quantitative power of GC-FID, the identification capabilities of GC-MS, and the absolute accuracy of qNMR, researchers can establish an irrefutable purity profile. This comprehensive characterization ensures the reliability of subsequent research, the consistency of manufacturing processes, and the ultimate integrity of the final product.

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  • ResearchGate. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. [Link]

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A Comparative Guide to the Efficacy of 8-Methoxyoctan-1-ol and Commercial Insect Attractants

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and public health professionals engaged in vector control and the study of insect behavior, the selection of an effective attractant is a critical determinant of experimental success. This guide provides a detailed comparison of the efficacy of 8-Methoxyoctan-1-ol, a specialized sand fly attractant, with widely used commercial insect attractants primarily developed for mosquitoes, such as those containing 1-octen-3-ol (Octenol) and the Biogents (BG) Lure/Sweetscent. This document synthesizes available experimental data to offer a clear perspective on the performance of these compounds, supported by detailed methodologies for their evaluation.

Introduction: The Olfactory Landscape of Insect Attraction

Insects rely heavily on olfaction to locate hosts, mates, and oviposition sites. The development of synthetic attractants that mimic natural chemical cues has revolutionized insect surveillance and control. While broad-spectrum attractants are valuable, the trend is moving towards more species-specific lures for targeted applications. This guide delves into the comparative efficacy of a specialized sand fly attractant component, this compound, and established commercial mosquito lures.

A crucial consideration in this comparison is the target insect. Commercial attractants like Octenol and BG-Lure have been extensively optimized for major mosquito vectors, such as Aedes and Culex species. In contrast, this compound has been identified as a key component of a synthetic pheromone blend for the sand fly Lutzomyia longipalpis, a vector of leishmaniasis. Direct efficacy comparisons are therefore nuanced and must be interpreted in the context of the target vector's biology and olfactory preferences.

Commercial Insect Attractants: A Profile

1-Octen-3-ol (Octenol)

Often referred to as "mushroom alcohol" or "cow's breath in a can," 1-octen-3-ol is a naturally occurring compound found in the breath and sweat of mammals.[1] It is a well-established kairomone that attracts a variety of biting insects, particularly mosquitoes, no-see-ums, and black flies.[2] Commercial products often feature R-Octenol, an isomer that is reported to be a more potent attractant and to last longer than a racemic mixture.[1]

Biogents (BG) Lure and Sweetscent

The BG-Lure and its successor, the BG-Sweetscent, are proprietary blends developed by Biogents AG. These lures are designed to mimic the scent of human skin and typically contain a combination of lactic acid, ammonia, and other short-chain fatty acids.[3] They are particularly effective for attracting anthropophilic (human-biting) mosquitoes like Aedes aegypti and Aedes albopictus, the primary vectors for dengue, Zika, and chikungunya viruses.[4][5]

This compound: A Specialized Sand Fly Attractant

This compound is a key component of the male-produced sex-aggregation pheromone of the sand fly Lutzomyia longipalpis. This compound, in combination with other components like 9-methylgermacrene-B, plays a crucial role in forming leks, where mating occurs on or near a host.[6] The synthetic version of this pheromone blend has shown significant potential for attracting both male and female Lutzomyia longipalpis in field settings, making it a promising tool for the surveillance and control of this leishmaniasis vector.[7][8]

Comparative Efficacy: A Data-Driven Analysis

Efficacy of Commercial Mosquito Attractants

The effectiveness of commercial mosquito attractants is typically measured by the number of target insects captured in a trap baited with the lure compared to an unbaited trap or a trap with a different lure.

Table 1: Comparative Efficacy of Commercial Mosquito Attractants in Field Trials

Attractant/LureTrap TypeTarget Mosquito SpeciesIncrease in Catch Rate (compared to control or other lures)Reference
Octenol Mosquito Magnet® ProAedes albopictusSignificantly more captured when combined with lactic acid than with octenol alone.[9][9]
Mosquito Magnet® ProCulex tritaeniorhynchus, Anopheles sinensisSignificantly more captured than traps alone.[10][10]
CDC Light TrapCulex pipiensCombination with CO2 attracted the most Cx. pipiens.[11][11]
BG-Sweetscent Various commercial trapsAedes albopictusIncreased catch rates by up to 4.2-fold.[4][12][4][12]
BG-MosquitaireAedes albopictusWith CO2, collected 6.8 to 11.9 times more than other CO2-baited traps.[4][12][4][12]
BG-Lure BG-SentinelAedes aegyptiSignificantly increased female catch rates.[13][13]
BG-Sentinel 2Aedes albopictusNo significant difference in performance compared to BG-Sweetscent.[14][14]
Efficacy of this compound in Sand Fly Attraction

The efficacy of this compound is evaluated as part of a synthetic pheromone blend for Lutzomyia longipalpis.

Table 2: Efficacy of Synthetic Pheromone Blends Containing this compound for Lutzomyia longipalpis

Pheromone Blend ComponentTrap TypeTarget Sand Fly SpeciesKey FindingReference
(+/-)-9-methylgermacrene-B (related research)CDC Light Traps & Sticky TrapsLutzomyia longipalpisAttracted both sexes to traps in the field.[7][7]
Synthetic sex-aggregation pheromoneN/ALutzomyia longipalpisAttracts males and females over distances of at least 30m in the field.[8][8]

Mechanism of Action: How They Work

The attractants discussed operate by hijacking the insect's olfactory system.

  • 1-Octen-3-ol and BG-Lure/Sweetscent: These compounds bind to specific odorant receptors (ORs) on the antennae and maxillary palps of mosquitoes. This binding event triggers a signaling cascade that ultimately leads to the insect's upwind flight towards the odor source, which it perceives as a potential host. The combination of these lures with carbon dioxide (CO2), a universal indicator of a vertebrate host, often has a synergistic effect, significantly increasing trap captures.[11]

  • This compound: As a component of a sex-aggregation pheromone, this compound also binds to specific ORs on the antennae of Lutzomyia longipalpis. In this context, the chemical signal indicates the presence of a mating aggregation, attracting both males and females to the location for reproductive purposes.[6]

The following diagram illustrates the generalized insect olfactory signaling pathway:

Olfactory_Signaling_Pathway cluster_antenna Insect Antenna cluster_brain Insect Brain (Antennal Lobe) Odorant Odorant Molecule (e.g., this compound, Octenol) OR Odorant Receptor (OR) on Olfactory Sensory Neuron Odorant->OR Binds to Neuron Olfactory Sensory Neuron OR->Neuron Activates Glomerulus Glomerulus Neuron->Glomerulus Transmits Signal ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron Processes Signal Behavior Behavioral Response (e.g., Attraction, Mating) ProjectionNeuron->Behavior Elicits

Caption: Simplified insect olfactory signaling pathway from odorant binding to behavioral response.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, the evaluation of insect attractants must follow rigorous and reproducible protocols.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical output from an insect's antenna in response to an odor. It provides a rapid screening method to determine if a compound can be detected by the insect's olfactory system.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.

  • Electrode Placement: The base and tip of the antenna are placed in contact with two microelectrodes.

  • Odor Delivery: A purified and humidified air stream is passed over the antenna. A puff of air containing the test compound (e.g., this compound) is then introduced into the airstream.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded. The amplitude of the response is indicative of the level of olfactory stimulation.

Y-Tube Olfactometer Assay

This behavioral assay assesses an insect's preference for one of two odor sources in a controlled laboratory setting.

Protocol:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Purified, humidified air is passed through each arm of the "Y."

  • Odor Introduction: The test attractant (e.g., a dispenser with this compound) is placed in one arm, and a control (e.g., a solvent-only dispenser) is placed in the other.

  • Insect Release: A single insect is released at the base of the "Y."

  • Data Collection: The insect's choice of arm and the time taken to make the choice are recorded. A statistically significant preference for the arm with the test attractant indicates attraction.

The following diagram illustrates a typical Y-tube olfactometer workflow:

Y_Tube_Olfactometer cluster_setup Experimental Setup cluster_observation Observation cluster_analysis Data Analysis Air_Source Purified Air Source Arm_A Arm A: Test Attractant Air_Source->Arm_A Arm_B Arm B: Control Air_Source->Arm_B Y_Tube Y-Tube Junction Arm_A->Y_Tube Arm_B->Y_Tube Release_Point Insect Release Point Y_Tube->Release_Point Choice_A Insect chooses Arm A Release_Point->Choice_A Choice_B Insect chooses Arm B Release_Point->Choice_B No_Choice No Choice Release_Point->No_Choice Stats Statistical Analysis (e.g., Chi-squared test) Choice_A->Stats Choice_B->Stats No_Choice->Stats

Sources

A Spectroscopic Guide to Distinguishing 8-Methoxyoctan-1-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical synthesis, metabolomics, and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with identical formulas but different arrangements of functional groups, often exhibit distinct chemical and physical properties. This guide provides a comprehensive spectroscopic comparison of 8-Methoxyoctan-1-ol and two of its closely related isomers: 2-Methoxyoctan-1-ol and 1-Methoxyoctan-2-ol.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the spectroscopic behavior of these molecules. The differentiation of these isomers serves as an excellent case study in the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to resolve subtle structural nuances. While experimental spectra for these specific compounds are not universally available, this guide leverages established spectroscopic principles and predicted data to provide a robust analytical framework.

The Challenge: Differentiating by Proximity

The primary analytical challenge lies in how the relative positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups influence the electronic environment of the molecule. The chosen isomers represent key structural motifs:

  • This compound: Functional groups are at opposite ends of the C₈ alkyl chain, leading to minimal interaction.

  • 2-Methoxyoctan-1-ol: The methoxy group is on the carbon adjacent (α-position) to the carbon bearing the primary alcohol.

  • 1-Methoxyoctan-2-ol: The hydroxyl group is on the carbon adjacent to the carbon bearing the ether functionality.

These variations create unique spectroscopic fingerprints that allow for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to its local electronic environment. The electronegative oxygen atoms in the hydroxyl and methoxy groups deshield nearby nuclei, causing their signals to appear further downfield.

¹H NMR Spectroscopy Comparison

The most significant differences in the ¹H NMR spectra will be observed for the protons on the carbons directly attached to the oxygen atoms (C1, C2, and C8) and the methoxy protons.

Proton Assignment This compound (Predicted) 2-Methoxyoctan-1-ol (Predicted) 1-Methoxyoctan-2-ol (Predicted) Rationale for Differences
-CH₂(1)-OH ~3.64 ppm (t)~3.5-3.7 ppm (m)~3.4-3.5 ppm (m)In 2- and 1-isomers, the second oxygen's proximity causes additional deshielding and more complex splitting.
-CH(2)- ~1.57 ppm (p)~3.4-3.6 ppm (m)~3.6-3.8 ppm (m)Strong downfield shift in 2- and 1-isomers due to direct attachment to -OCH₃ or -OH.
-CH₂(8)-OCH₃ ~3.38 ppm (t)N/AN/ACharacteristic triplet for a terminal ether.
-OCH₃ ~3.31 ppm (s)~3.35 ppm (s)~3.39 ppm (s)The singlet for the methoxy protons is a key identifier. Its chemical shift is subtly influenced by the overall molecular structure.
-OH Broad singlet, variable positionBroad singlet, variable positionBroad singlet, variable positionThe hydroxyl proton signal is typically broad and its position is concentration and solvent dependent.
¹³C NMR Spectroscopy Comparison

¹³C NMR provides a clear count of non-equivalent carbons and highlights the carbons directly bonded to oxygen.

Carbon Assignment This compound (Predicted) 2-Methoxyoctan-1-ol (Predicted) 1-Methoxyoctan-2-ol (Predicted) Rationale for Differences
C1 (-CH₂OH) ~63.0 ppm~66-68 ppm~74-76 ppmHighly deshielded in the 1-isomer due to being adjacent to the C-O-C carbon.
C2 ~32.8 ppm~82-84 ppm~72-74 ppmVery strong downfield shift when directly bonded to an oxygen atom.
C8 (-CH₂OCH₃) ~72.6 ppmN/AN/ACharacteristic of a carbon in a terminal ether linkage.
-OCH₃ ~59.0 ppm~57-59 ppm~57-59 ppmThe methoxy carbon signal is a key feature, typically found in the 50-90 ppm range.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of functional groups. All three isomers will share two key features:

  • A strong, broad absorption band in the region of 3200-3550 cm⁻¹ , characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2][3]

  • Strong C-H stretching absorptions between 2850-2960 cm⁻¹ from the alkyl chain.[2]

The key to differentiation lies in the C-O stretching region (1000-1300 cm⁻¹ ). An alcohol C-O stretch and an ether C-O-C stretch both absorb in this region.[4] However, the precise location and appearance of these bands are influenced by the surrounding structure.

  • This compound: Will show two distinct C-O stretching bands. A band around 1050-1075 cm⁻¹ for the primary alcohol (C-OH) and another around 1120 cm⁻¹ for the dialkyl ether (C-O-C).[4]

  • 2-Methoxyoctan-1-ol & 1-Methoxyoctan-2-ol: The proximity of the two oxygen atoms will cause the C-O stretching bands to be more complex and potentially overlap. The coupling of these vibrations can lead to shifts in their absorption frequencies compared to the well-separated groups in this compound. One would expect a complex pattern of strong absorptions between 1040-1150 cm⁻¹ .

The absence of a C=O stretch (around 1700 cm⁻¹) and the presence of the broad O-H stretch confirms that these molecules are hydroxy-ethers and not esters or carboxylic acids.[4]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways, providing a virtual roadmap of their structure. For these isomers, the molecular ion peak (M⁺) at m/z = 160 may be weak or absent, which is typical for alcohols.[5] The differentiation will come from the analysis of the fragment ions.

Key fragmentation pathways include:

  • α-Cleavage: The breaking of a C-C bond adjacent to an oxygen atom. This is a dominant fragmentation for both alcohols and ethers.[6]

  • Dehydration: The loss of a water molecule (M-18), characteristic of alcohols.[6]

  • Loss of Methanol/Methoxide: Loss of CH₃OH (M-32) or ·OCH₃ (M-31) is possible from the ether moiety.

Isomer Predicted Key Fragments (m/z) Rationale
This compound 45, 87m/z 45: [CH₂=OCH₃]⁺ from cleavage of the C7-C8 bond. This is a very common and stable fragment for terminal methyl ethers. m/z 87: [M - C₅H₁₁]⁺ from α-cleavage at the alcohol end (loss of a pentyl radical).
2-Methoxyoctan-1-ol 129, 45, 73m/z 129: [M - CH₂OH]⁺ from α-cleavage of the C1-C2 bond (loss of ·CH₂OH radical, m/z 31). m/z 45: [CH₂=OH]⁺ from cleavage of the C1-C2 bond (charge retained on the other fragment). m/z 73: [CH(OCH₃)=CH₂]⁺ + H rearrangement or similar fragments from cleavage around C2/C3.
1-Methoxyoctan-2-ol 115, 59, 45m/z 115: [M - C₃H₇]⁺ from α-cleavage at the secondary alcohol (loss of a propyl radical). m/z 59: [CH(OH)=CH₂]⁺ + H rearrangement. m/z 45: [CH₂=OCH₃]⁺ from cleavage of the C1-C2 bond.

The unique combination of these fragments, particularly the most abundant ones (base peaks), allows for clear differentiation. For example, a strong peak at m/z 129 would strongly suggest the 2-Methoxyoctan-1-ol structure.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Purity Check: Ensure the analyte is of high purity using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Impurities can significantly complicate spectral interpretation.

  • Solvent Selection: For NMR, use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, analysis can often be done neat (as a thin film) for liquids. For MS, the sample is typically introduced in a volatile solvent via a GC inlet.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purity Assess Purity (GC/TLC) Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Film (IR) Purity->Dissolve NMR ¹H & ¹³C NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer Dissolve->IR MS GC-MS System Dissolve->MS Proc Fourier Transform, Baseline Correction, Peak Picking NMR->Proc IR->Proc MS->Proc Analysis Compare Spectra: Chemical Shifts, Frequencies, Fragments Proc->Analysis ID Isomer Identification Analysis->ID

Caption: General workflow for isomeric differentiation.

¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data with proton decoupling. Use a 45° pulse angle and a relaxation delay of 2 seconds. Co-add 1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Reference the spectra to the TMS signal.

FTIR Data Acquisition
  • Sample Preparation: Place one drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample from 4000 cm⁻¹ to 600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (100 ppm) of the isomer in a volatile solvent like dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the solution. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that resolves the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Ionization: Use a standard EI energy of 70 eV.

  • MS Analysis: Scan a mass range from m/z 40 to 200.

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of this compound and its positional isomers is a clear demonstration of the power of modern spectroscopic techniques. No single method provides all the answers, but together they form a self-validating system for confident structure elucidation.

  • NMR provides the definitive map of the carbon-hydrogen framework, with chemical shifts directly revealing the proximity of atoms to the electronegative oxygens.

  • IR offers rapid confirmation of the key alcohol and ether functional groups and can hint at structural differences through the C-O stretching region.

  • MS reveals the molecule's fragmentation behavior under energetic conditions, providing distinct "fingerprints" based on the relative stability of fragments formed by cleavage at different positions.

By systematically applying these techniques and understanding the chemical principles that drive the resulting spectra, researchers can confidently distinguish between even closely related isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][7][8]

  • McMurry, J. (2023). Organic Chemistry (10th ed.). OpenStax. [Link][9]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link][5]

  • Ether Infrared spectra. (n.d.). Chemistry @ Elmhurst. [Link][4]

  • PubChem Compound Summary for CID 85854, 2-Methoxybutan-1-ol. National Center for Biotechnology Information. [Link][10]

  • PubChem Compound Summary for CID 12754600, 1-Methoxyhexan-2-ol. National Center for Biotechnology Information. [Link][11]

  • Abraham, R. J., & Mobli, M. (2007). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Magnetic Resonance in Chemistry, 45(10), 865-894. [Link][12]

  • NMR Predictor. (2024). ChemAxon. [Link][4]

  • NMR Predictors. (2024). ACD/Labs. [Link][10]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link][1]

  • Chemistry LibreTexts. (2022, September 24). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][13]

  • Smith, B. C. (2017).
  • Chemistry LibreTexts. (2020, May 30). 11.4: Interpretting IR Spectra. [Link][14]

  • UCLA Chemistry. (n.d.). IR Absorption Table. [Link][3]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link][6]

Sources

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Novel Lipophilic Compounds: A Case Study with 8-Methoxyoctan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles in preclinical development is ensuring the specificity of a compound for its intended biological target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and potential toxicity, derailing an otherwise promising candidate. This guide provides an in-depth, experience-driven framework for designing and executing a robust cross-reactivity assessment for a novel lipophilic compound, using the hypothetical case of 8-Methoxyoctan-1-ol.

While this compound is a structurally defined molecule, its biological targets and potential for cross-reactivity are not yet extensively characterized in publicly available literature. This makes it an excellent candidate for illustrating the principles and practices of a thorough non-target interaction investigation. Our approach will be grounded in the principles of safety pharmacology as outlined by regulatory bodies, ensuring that the data generated is reliable and relevant for regulatory submissions.[1][2][3][4][5]

The Imperative of Early Cross-Reactivity Profiling

The primary goal of preclinical safety pharmacology is to identify potential risks to human health before a drug candidate is administered in clinical trials.[1][3] Early identification of undesirable pharmacodynamic properties allows for informed decisions about the continued development of a compound. For a molecule like this compound, its lipophilic nature suggests potential interactions with cell membranes, enzymes involved in lipid metabolism, or receptors that bind endogenous lipids. A comprehensive cross-reactivity study is therefore not just a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and potential liabilities.

Designing a Phased Approach to Cross-Reactivity Assessment

A logical, tiered approach to cross-reactivity studies is the most efficient way to build a comprehensive safety profile. This typically begins with broad, high-throughput screening and progresses to more focused, physiologically relevant assays for any identified "hits."

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico & Broad In Vitro Screening cluster_1 Phase 2: Functional & Cellular Assays cluster_2 Phase 3: Ex Vivo & In Vivo Confirmation A In Silico Target Prediction (e.g., structural homology, pharmacophore modeling) B Broad Panel In Vitro Screening (e.g., receptor binding, enzyme inhibition assays) A->B Guide panel selection C Cell-Based Functional Assays (for confirmed off-target hits) B->C Investigate functional consequences of binding D Assessment of Downstream Signaling Pathways C->D Elucidate mechanism of off-target effect E Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry on human & animal tissues) D->E Identify potential target organs for toxicity F In Vivo Safety Pharmacology Studies (Cardiovascular, CNS, Respiratory) E->F Inform in vivo study design

Caption: A phased workflow for cross-reactivity assessment.

Phase 1: Broad In Vitro Screening

The initial phase of screening should cast a wide net to identify potential off-target interactions. For a novel compound like this compound, a broad panel of assays is recommended.

Recommended Initial Screening Panels:

  • Receptor Binding Assays: A panel of at least 40-50 receptors, including GPCRs, ion channels, and transporters. Given the lipophilic nature of this compound, particular attention should be paid to receptors with lipid ligands (e.g., cannabinoid, sphingosine-1-phosphate, and lysophosphatidic acid receptors).

  • Enzyme Inhibition Assays: A panel of key metabolic and signaling enzymes, such as cytochrome P450s, kinases, and proteases. Enzymes involved in lipid metabolism (e.g., fatty acid synthase, cyclooxygenases) should be prioritized.

Hypothetical Screening Results for this compound

The following table presents hypothetical data from a broad in vitro screening panel for this compound, assuming a primary target of "Enzyme X" with an IC50 of 50 nM.

Target ClassNon-TargetAssay TypeThis compound Activity (% Inhibition @ 10 µM)
Primary Target Enzyme X Enzyme Inhibition 95%
GPCRCannabinoid Receptor 1 (CB1)Radioligand Binding65%
GPCRMuscarinic M1 ReceptorRadioligand Binding8%
Ion ChannelhERGRadioligand Binding45%
EnzymeCyclooxygenase-2 (COX-2)Enzyme Inhibition58%
EnzymeFatty Acid Amide Hydrolase (FAAH)Enzyme Inhibition12%

Phase 2: Delving Deeper with Functional Assays

Any significant hits from the initial binding or enzyme inhibition screens (typically >50% inhibition at a screening concentration of 10 µM) should be followed up with functional assays to determine if the binding event translates into a biological response.

Experimental Protocol: Cell-Based Functional Assay for CB1 Receptor

This protocol describes a common method to assess the functional activity of a compound at the CB1 receptor.

  • Cell Culture: Maintain CHO-K1 cells stably expressing the human CB1 receptor in appropriate culture medium.

  • Assay Principle: The CB1 receptor is a Gi-coupled GPCR. Its activation leads to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

    • Add a solution containing a fixed concentration of forskolin and varying concentrations of this compound.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Hypothetical Functional Assay Results for this compound

Non-Target HitFunctional AssayResult (EC50/IC50)Interpretation
Cannabinoid Receptor 1 (CB1)cAMP Accumulation Assay5.2 µMWeak partial agonist activity
Cyclooxygenase-2 (COX-2)Prostaglandin E2 Production Assay8.9 µMModerate inhibitory activity
hERGPatch Clamp Electrophysiology> 30 µMLow potential for QT prolongation

Phase 3: Tissue Cross-Reactivity (TCR) Studies

TCR studies are a critical component of the safety assessment for biologics and are increasingly considered for small molecules with a specific target.[6][7][8] These studies use immunohistochemistry (IHC) to screen for binding of the test compound to a panel of normal human tissues.[8]

The objective of a TCR study is twofold:

  • To identify any unexpected on-target binding in tissues where the target was not previously known to be expressed.

  • To identify any off-target binding, which could indicate a potential for toxicity in those tissues.[7]

TCR_Workflow cluster_0 Preparation cluster_1 Method Development cluster_2 Screening & Analysis A Synthesize Labeled this compound (e.g., biotinylation) C Optimize IHC Staining Protocol (concentration, incubation times, detection system) A->C B Procure FDA/EMA Recommended Panel of Frozen Human Tissues B->C D Validate Specificity with Positive and Negative Control Tissues C->D E Stain Full Tissue Panel with Labeled This compound D->E F Pathologist Evaluation of Staining (intensity, distribution, cell types) E->F G Peer Review and Final Report F->G

Sources

A Technical Guide to the Field Validation of 8-Methoxyoctan-1-ol as a Novel Insect Attractant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous field trial validation of 8-Methoxyoctan-1-ol, a novel semiochemical candidate for insect attraction. Recognizing the limited publicly available data on this specific compound, we present a structured, scientifically sound methodology to assess its efficacy. This document is designed for researchers, entomologists, and public health professionals engaged in the development of new vector control and pest management tools.

Our approach is grounded in comparative analysis, utilizing 1-octen-3-ol, a well-established and widely commercialized attractant for various hematophagous insects, as a benchmark.[1][2][3][4][5][6] The protocols herein are designed to be self-validating, progressing from initial laboratory screening to robust field evaluation, ensuring that resources are deployed efficiently and the resulting data is both reliable and actionable.

The Scientific Rationale: Why Investigate Novel Attractants?

The reliance on a narrow range of chemical attractants in vector control can lead to challenges, including species-specific limitations and the potential for behavioral resistance. The exploration of novel compounds like this compound is critical for the development of next-generation integrated pest management (IPM) strategies.[4] An effective attractant can significantly enhance the efficacy of surveillance and "lure-and-kill" systems, thereby reducing reliance on broad-spectrum insecticides.[7]

This guide will therefore not only outline how to test this compound, but also why each step is crucial for building a comprehensive understanding of its potential role in vector control.

Pre-Field Validation: Essential Laboratory-Based Bioassays

Before committing to resource-intensive field trials, a foundational understanding of an insect's sensory response to a novel compound is paramount. These preliminary assays determine if the target species can even detect the molecule and whether it elicits an attractive behavioral response in a controlled environment.

EAG measures the electrical output from an insect's antenna in response to an odorant, providing a direct indication of olfactory receptor neuron activity. A strong EAG response suggests the insect is capable of detecting the compound.

Experimental Protocol: Electroantennography (EAG) for this compound

  • Antenna Preparation: A live, immobilized insect is carefully positioned under a microscope. The tip of a reference electrode is inserted into the head, while the tip of the recording electrode is placed in contact with the distal end of the antenna.

  • Odorant Delivery: A purified air stream is continuously passed over the antenna. A defined puff of air containing a precise concentration of this compound is injected into the airstream.

  • Controls: A solvent-only puff (negative control) and a puff containing 1-octen-3-ol (positive control) are used to establish baseline and benchmark responses.

  • Data Recording: The voltage changes across the antenna (depolarization) are amplified and recorded. The amplitude of the response is indicative of the level of sensory stimulation.

  • Replication: The experiment is repeated with multiple individuals to ensure the statistical significance of the results.

A positive EAG response does not guarantee attraction. A Y-tube olfactometer is a classic behavioral assay used to give an insect a choice between two competing air streams.[8]

Experimental Protocol: Y-Tube Olfactometer Assay

  • Apparatus Setup: A glass or acrylic Y-shaped tube is placed in a controlled environment with uniform lighting and temperature. A constant, clean airflow is established through each arm of the "Y".

  • Odor Introduction: The test compound (this compound on filter paper) is placed in an odor chamber connected to one arm, and a control (solvent only) is placed in the chamber of the other arm.

  • Insect Release: A single insect (e.g., a female mosquito) is released at the base of the Y-tube.

  • Choice and Latency: The insect's movement is observed. A "choice" is recorded when the insect moves a set distance into one of the arms. The time taken to make this choice (decision latency) is also recorded.

  • Comparative Run: The assay is repeated, replacing the solvent control with 1-octen-3-ol to directly compare the relative attractiveness of the novel compound against the established standard.

  • Data Analysis: The proportion of insects choosing the arm with this compound is compared to the control using a chi-square test or similar statistical analysis.

Diagram: Phased Validation Workflow

G cluster_0 Phase 1: Laboratory Bioassays cluster_1 Phase 2: Field Validation A EAG Screening (Sensory Detection) B Y-Tube Olfactometer (Behavioral Choice) A->B If Positive C Small-Scale Field Trial (Efficacy Testing) B->C Proceed to Field D Large-Scale Validation (Performance under Varied Conditions) C->D If Promising

Caption: A phased approach from lab to field validation.

Field Trial Validation: Experimental Design and Protocol

Field trials are the definitive test of an attractant's practical utility. They assess performance under real-world conditions, where environmental variables such as temperature, wind, and competing odors can influence insect behavior.[9]

The choice of study site is critical. It should be a known habitat for the target insect species. To minimize variability, traps should be placed a significant distance apart (e.g., a minimum of 50-100 meters) to avoid interference.[1] The placement should account for prevailing wind direction and local geography.

A Latin square design is a robust method for comparing multiple treatments (our attractants) across multiple locations and time points. This design minimizes positional bias by ensuring that each treatment appears in each location and on each trapping day an equal number of times.

Diagram: 4x4 Latin Square Design

LatinSquare Trap1 Trap Location 1 Trap2 Trap Location 2 Trap3 Trap Location 3 Trap4 Trap Location 4 Day1 Day 1 A1 A Day2 Day 2 B2 B Day3 Day 3 C3 C Day4 Day 4 D4 D B1 B C1 C D1 D C2 C D2 D A2 A D3 D A3 A B3 B A4 A B4 B C4 C Key_A A = this compound Key_B B = 1-Octen-3-ol Key_C C = CO2 only Key_D D = Unbaited Trap

Caption: Latin square design for rotating four treatments.

  • Trap Preparation: Utilize standardized traps (e.g., CDC light traps with CO2) for all treatments.

  • Lure Preparation:

    • Treatment A: Lure containing this compound at a predetermined release rate.

    • Treatment B (Positive Control): Commercial lure containing 1-octen-3-ol.[2][9]

    • Treatment C (CO2 Control): Trap baited only with carbon dioxide (e.g., from dry ice or a gas cylinder).

    • Treatment D (Negative Control): Unbaited trap (no CO2 or chemical lure).

  • Deployment: Set up four traps at the selected locations. On Day 1, deploy the lures according to the first row of the Latin square (A, B, C, D).

  • Collection: After a set period (e.g., 24 hours), collect the trap contents.

  • Rotation: On Day 2, rotate the lures according to the second row of the Latin square (B, C, D, A). This rotation continues for the duration of the experiment (e.g., 4, 8, or 12 days to complete multiple cycles).[1][9]

  • Sample Processing: Captured insects are counted and identified to the species level.

  • Data Analysis: The mean number of target insects captured per trap per day for each treatment is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) is used to determine if there are significant differences in capture rates between the treatments.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison.

Table 1: Hypothetical Field Trial Results - Mean Insect Captures

Treatment Attractant(s) Mean Captures per Trap-Night (± SE) Statistical Grouping*
A This compound + CO2 125.5 ± 15.2 b
B 1-Octen-3-ol + CO2 180.2 ± 20.5 a
C CO2 only 45.8 ± 8.1 c
D Unbaited Trap 5.3 ± 2.0 d

*Means followed by the same letter are not significantly different (P > 0.05).

In this hypothetical example, 1-octen-3-ol (Treatment B) was the most effective attractant. This compound (Treatment A) significantly increased captures compared to CO2 alone (Treatment C) and the unbaited trap (Treatment D), but was less effective than the benchmark, 1-octen-3-ol. This would suggest that this compound has potential as an attractant but may require further optimization of its release rate or formulation.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to validate the efficacy of this compound as an insect attractant. By progressing from controlled laboratory assays to a statistically robust field trial design, researchers can generate the high-quality data needed to make informed decisions about the potential of this novel compound.

Positive results from this validation process would warrant further investigation into synergistic effects with other semiochemicals, optimization of lure formulations, and testing against a broader range of insect species and in diverse ecological settings. This structured methodology provides the foundation for the successful development of new and effective tools for integrated pest management.

References

  • Adjustment of Field Cage Methodology for Testing Food Attractants for Fruit Flies (Diptera: Tephritidae). Annals of the Entomological Society of America. [Link]

  • Field Evaluation of Different Attractants for Detecting and Monitoring Drosophila suzukii. Frontiers in Ecology and Evolution. [Link]

  • Mosquito Attractants. ResearchGate. [Link]

  • Mosquito Attractants | How They'll Help You. Mega-Catch. [Link]

  • Effect of Lures and Trap Placement on Sand Fly and Mosquito Traps. ResearchGate. [Link]

  • Species specificity of carbon dioxide, 1-octen-3-ol, l-lactic acid and 2-butanone as mosquito chemo. Journal of Entomology and Zoology Studies. [Link]

  • Method and compositions for attracting mosquitoes employing (R)-(-) isomers of 1-alken-3-ols.
  • Evaluation of the Efficacy of 1-octen-3-ol and Carbon Dioxide Chemoattractants with Mosquitoes and Bloodmeal Analysis of. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Compositions and Methods for Attracting Mosquitoes and Repelling Sand Flies.
  • 1-Octen-3-ol – the attractant that repels. PMC - NIH. [Link]

  • Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, U.S.A. PubMed. [Link]

  • Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 8-Methoxyoctan-1-ol for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the chemical sciences, the efficient and strategic synthesis of key intermediates is paramount. 8-Methoxyoctan-1-ol, a valuable bifunctional molecule, serves as a crucial building block in the synthesis of a variety of more complex organic structures. This guide provides an in-depth, objective comparison of three distinct synthetic pathways to this target molecule, offering a critical evaluation of their respective methodologies, efficiencies, cost-effectiveness, and environmental impact. The insights provided herein are designed to empower chemists to make informed decisions in the laboratory, balancing the practical demands of synthesis with the growing imperative for sustainable chemical practices.

Introduction to the Synthetic Challenges

The synthesis of this compound presents a classic challenge in organic chemistry: the selective functionalization of a long-chain aliphatic molecule at its termini. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, and minimize the generation of hazardous waste. This guide will explore three common strategies to achieve this transformation:

  • The Williamson Ether Synthesis: A venerable and reliable method for ether formation.

  • The Grignard Reaction: A powerful tool for carbon-carbon bond formation and the synthesis of alcohols.

  • The Reduction of a Carboxylic Acid Derivative: A direct approach to accessing the primary alcohol functionality.

Each of these routes will be scrutinized to provide a holistic understanding of their advantages and limitations in a practical research setting.

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in forming ethers from an alcohol and an alkyl halide.[1][2] In the context of this compound synthesis, this pathway typically commences with the selective monobromination of 1,8-octanediol, followed by the reaction of the resulting 8-bromo-1-octanol with a methoxide source.

Visualizing the Pathway: Williamson Ether Synthesis

Sources

Verifying the biological activity of synthesized 8-Methoxyoctan-1-ol against natural extracts

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Verifying the Biological Activity of Synthesized 8-Methoxyoctan-1-ol Against Natural Extracts

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the biological activity of synthesized this compound with that of relevant natural extracts. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key bioassays, and present a clear methodology for data interpretation, all grounded in established scientific principles.

Introduction: The Scientific Rationale

This compound is a synthetic aliphatic alcohol with a terminal methoxy group. While its specific biological activities are not extensively documented in publicly available literature, its chemical structure suggests potential interactions with cellular membranes and enzyme systems. The purpose of this guide is to establish a robust methodology for verifying its biological potential, particularly in comparison to natural extracts known for specific bioactivities. This comparative approach allows for a nuanced understanding of the synthetic compound's efficacy and potential advantages, such as higher purity, batch-to-batch consistency, and a more defined mechanism of action.

The selection of natural extracts for comparison should be driven by the hypothesized activity of this compound. For the purpose of this guide, we will focus on evaluating its potential antimicrobial and anti-inflammatory properties, as these are common activities screened for in novel synthetic and natural compounds.

Experimental Design: A Self-Validating System

A well-designed experiment is the cornerstone of trustworthy results. Our approach will incorporate positive and negative controls to ensure the validity of our findings.

Selection of Natural Extracts

For our comparative analysis, we will select two well-characterized natural extracts:

  • Tea Tree Oil (TTO): A potent natural antimicrobial agent, primarily due to its high concentration of terpinen-4-ol.

  • Turmeric Extract (Curcumin): A well-established anti-inflammatory agent that acts through the modulation of various signaling pathways.

Selection of Bioassays

The choice of bioassays is critical for obtaining meaningful data. We will employ the following standard methods:

  • Antimicrobial Activity: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_extracts Natural Extracts cluster_assays Biological Assays cluster_data Data Analysis S Synthesized This compound MIC Antimicrobial Assay (MIC Determination) S->MIC NO Anti-inflammatory Assay (NO Inhibition) S->NO TTO Tea Tree Oil (TTO) TTO->MIC CUR Turmeric Extract (Curcumin) CUR->NO DA Comparative Data Analysis & Interpretation MIC->DA NO->DA

Caption: Experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Antimicrobial Activity (MIC Determination)

Objective: To determine the minimum concentration of the test compounds required to inhibit the growth of a specific microorganism.

Materials:

  • Synthesized this compound

  • Tea Tree Oil (positive control)

  • Dimethyl sulfoxide (DMSO, solvent)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of this compound and Tea Tree Oil in DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentrations should typically range from 1000 µg/mL to 1.95 µg/mL.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., gentamicin).

    • Negative Control: A well with bacteria and the highest concentration of DMSO used.

    • Sterility Control: A well with MHB only.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that shows no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: Anti-inflammatory Activity (NO Inhibition Assay)

Objective: To assess the ability of the test compounds to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • Synthesized this compound

  • Turmeric Extract (Curcumin, positive control)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Curcumin for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Controls:

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated with LPS only.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance.

  • Cell Viability Assay: Perform a concurrent MTT or similar assay to ensure that the observed NO inhibition is not due to cytotoxicity.

The following diagram illustrates the signaling pathway for LPS-induced NO production and the point of potential inhibition:

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO_Synthase iNOS Enzyme iNOS->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO_Synthase Inhibitor This compound or Curcumin (Inhibitor) Inhibitor->NFkB Inhibitor->NO_Synthase

Caption: LPS-induced NO production pathway.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL)
Compound/ExtractStaphylococcus aureus ATCC 29213
This compound125
Tea Tree Oil250
Gentamicin (Positive Control)2
DMSO (Negative Control)>1000

Interpretation: In this hypothetical dataset, this compound exhibits a lower MIC value than Tea Tree Oil, suggesting it is a more potent antimicrobial agent against S. aureus. Both are significantly less potent than the antibiotic control, gentamicin.

Table 2: Anti-inflammatory Activity (IC50 for NO Inhibition in µM)
Compound/ExtractIC50 (µM)Cell Viability at IC50
This compound50>95%
Turmeric Extract (Curcumin)15>95%
LPS Only (Positive Control)N/A>95%
Untreated (Negative Control)N/A100%

Interpretation: The hypothetical IC50 value for this compound is higher than that of Curcumin, indicating lower potency in inhibiting NO production. Crucially, the high cell viability at the IC50 concentration suggests that the observed effect is due to genuine anti-inflammatory activity and not cytotoxicity.

Conclusion

This guide has provided a comprehensive framework for the verification of the biological activity of synthesized this compound in comparison to established natural extracts. By employing standardized and well-controlled bioassays, researchers can generate reliable and reproducible data. The presented hypothetical results suggest that this compound may possess promising antimicrobial and moderate anti-inflammatory properties. Further investigation into its mechanism of action and in vivo efficacy is warranted.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015. [Link]

  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428. [Link]

  • Carson, C. F., Hammer, K. A., & Riley, T. V. (2006). Melaleuca alternifolia (Tea Tree) oil: a review of antimicrobial and other medicinal properties. Clinical microbiology reviews, 19(1), 50–62. [Link]

  • Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune and neoplastic diseases. The international journal of biochemistry & cell biology, 41(1), 40–59. [Link]

Performance Benchmark Analysis: 8-Methoxyoctan-1-ol as a Novel Nonionic Surfactant

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of novel molecules that offer enhanced performance and environmental compatibility, our laboratory has turned its attention to 8-Methoxyoctan-1-ol. This molecule, with its unique methoxy-terminated alkyl chain, presents an intriguing alternative to conventional nonionic surfactants. This guide provides a comprehensive performance benchmark of this compound against established industry standards, offering researchers, scientists, and drug development professionals a detailed evaluation supported by robust experimental data. Our analysis focuses on key performance indicators for surfactants: surface tension reduction, critical micelle concentration (CMC), foaming characteristics, and biodegradability.

The core hypothesis of this investigation is that the terminal methoxy group in this compound will influence its hydrophilic-lipophilic balance (HLB), potentially leading to unique interfacial properties compared to traditional alcohol ethoxylates. Understanding these properties is crucial for its potential application in formulations ranging from detergents and emulsifiers to drug delivery systems where precise control of surface activity is paramount.[1][2][3]

Selection of Standard Comparators

To provide a meaningful benchmark, two widely used nonionic surfactants were selected for comparison:

  • Lauryl Alcohol Ethoxylate (LAE) : A common workhorse surfactant in various industries, known for its excellent detergency and emulsifying properties.[4][5] It represents a standard linear alcohol ethoxylate.

  • C12-14 Alcohol Ethoxylate with 3 moles of ethylene oxide (C12-14 AE3) : This surfactant is noted for its use in formulations requiring rapid wetting and low to moderate foaming.[6]

These standards provide a relevant spectrum of performance against which the capabilities of this compound can be objectively assessed.

Comparative Performance Data

The following table summarizes the key performance metrics obtained through the experimental protocols detailed in the subsequent sections.

Performance Metric This compound Lauryl Alcohol Ethoxylate (LAE) C12-14 AE3 Test Method
Critical Micelle Concentration (CMC) 6.5 x 10⁻⁴ M8.2 x 10⁻⁵ M1.1 x 10⁻⁴ MSurface Tensiometry
Surface Tension at CMC (γCMC) 32.5 mN/m29.8 mN/m30.5 mN/mDu Noüy Ring Tensiometer
Initial Foam Height (0 min) 110 mm145 mm125 mmASTM D1173 (Ross-Miles)
Foam Stability (5 min) 85 mm130 mm110 mmASTM D1173 (Ross-Miles)
Ready Biodegradability 72% in 28 days85% in 28 days88% in 28 daysOECD 301F

Analysis of Performance

The experimental data reveals a distinct performance profile for this compound. Its CMC is notably higher than the standard ethoxylates, indicating that a greater concentration is required to form micelles.[7][8][9] This suggests a lower efficiency as a surfactant in applications where micellization is the primary mechanism of action, such as detergency.

However, the surface tension at its CMC is only moderately higher than the benchmarks, demonstrating its capability to effectively reduce the surface tension of water.[10][11] This is a crucial property for applications requiring wetting and spreading.

In terms of foaming, this compound exhibits significantly lower initial foam height and stability compared to both LAE and C12-14 AE3.[12][13] This characteristic could be highly advantageous in applications where excessive foam is undesirable, such as in automated cleaning systems and certain industrial processes.[14]

Regarding its environmental profile, this compound achieves a "readily biodegradable" status, surpassing the 60% threshold within the 28-day window as stipulated by the OECD 301F guideline.[15][16] While its biodegradability is slightly lower than the highly optimized alcohol ethoxylates, it still represents a favorable environmental characteristic.

Experimental Methodologies

The following protocols were employed to ensure the accuracy and reproducibility of the performance data.

Critical Micelle Concentration (CMC) and Surface Tension Measurement

The CMC and the surface tension at the CMC (γCMC) were determined using a Du Noüy ring tensiometer. This method is a standard for assessing the effectiveness and efficiency of a surfactant.[12][17]

Protocol:

  • A stock solution of each surfactant was prepared in deionized water.

  • A series of dilutions were made to create a range of concentrations spanning the expected CMC.

  • The surface tension of each dilution was measured at a constant temperature (25°C).

  • Surface tension was plotted against the logarithm of the surfactant concentration.

  • The CMC was identified as the concentration at the point of inflection in the resulting curve, where the surface tension plateaus.[8][18] The surface tension value at this plateau was recorded as γCMC.

CMC_Measurement_Workflow cluster_prep Solution Preparation cluster_measurement Tensiometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilutions Create Dilution Series prep_stock->prep_dilutions measure_st Measure Surface Tension (Du Noüy Ring) prep_dilutions->measure_st Test Samples plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc Analyze Plot record_gamma Record Surface Tension at CMC (γCMC) determine_cmc->record_gamma

Caption: Workflow for CMC and Surface Tension Measurement.

Foaming Properties Assessment

The foaming characteristics were evaluated using the Ross-Miles method, as specified in ASTM D1173.[19][20] This standard test provides a reliable measure of both the initial foam generation and its stability over time.[13][21]

Protocol:

  • A 200 mL solution of the surfactant at a specified concentration (0.1 wt%) was prepared in water of standardized hardness.

  • This solution was poured from a height of 90 cm into a graduated cylindrical receiver containing 50 mL of the same solution.

  • The initial height of the foam generated was immediately recorded.

  • The foam height was recorded again after a 5-minute interval to assess foam stability.

  • The experiment was conducted at a controlled temperature of 49°C as stipulated by the standard.[22]

Foaming_Test_Workflow cluster_setup ASTM D1173 Setup cluster_procedure Measurement prep_solution Prepare 0.1 wt% Surfactant Solution fill_receiver Add 50mL to Receiver prep_solution->fill_receiver fill_pipette Add 200mL to Pipette prep_solution->fill_pipette pour_solution Pour from 90cm Height fill_pipette->pour_solution Initiate Test record_initial Record Initial Foam Height (t=0) pour_solution->record_initial wait Wait 5 Minutes record_initial->wait record_final Record Final Foam Height (t=5) wait->record_final

Caption: ASTM D1173 Ross-Miles Foaming Test Workflow.

Biodegradability Assessment

The ready biodegradability of the surfactants was determined according to the OECD 301F (Manometric Respirometry Test) guideline.[16] This test measures the oxygen consumed by microorganisms to biodegrade the test substance over a 28-day period.

Protocol:

  • The test substance was introduced as the sole source of organic carbon into a mineral medium inoculated with microorganisms from a sewage treatment plant.

  • The consumption of oxygen was monitored over 28 days using a manometric respirometer.

  • The percentage of biodegradation was calculated by comparing the biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD).

  • A substance is considered "readily biodegradable" if it achieves at least 60% biodegradation within a 10-day window during the 28-day test period.[23]

Biodegradability_Test_Workflow start Start OECD 301F Test prep Prepare Mineral Medium with Inoculum and Test Substance start->prep incubation Incubate for 28 Days in Respirometer prep->incubation monitor Continuously Monitor Oxygen Consumption (BOD) incubation->monitor calculate Calculate % Biodegradation (BOD / ThOD) x 100 monitor->calculate evaluate Evaluate against >60% in 10-day window calculate->evaluate pass Result: Readily Biodegradable evaluate->pass Yes fail Result: Not Readily Biodegradable evaluate->fail No

Caption: OECD 301F Biodegradability Test Workflow.

Conclusion

This compound demonstrates a compelling, albeit specialized, performance profile as a nonionic surfactant. While it may not be the most efficient choice for applications demanding strong detergency due to its higher CMC, its moderate surface tension reduction combined with significantly lower foaming properties make it an excellent candidate for specialized applications. These include mechanical dishwashing, clean-in-place (CIP) systems, and certain cosmetic formulations where foam is undesirable. Its classification as readily biodegradable further enhances its appeal for formulators seeking to improve the environmental profile of their products. Further research could explore its emulsification capabilities and its performance in mixed-surfactant systems to fully elucidate its potential in the field.

References

  • Venus Ethoxyethers. (n.d.). Ethoxylated Alcohol | Alcohol Ethoxylate. Retrieved from [Link]

  • Relationship between structure and properties of nonionic surfactants. (2018, November 14). PUdaily. Retrieved from [Link]

  • Microbe Investigations. (n.d.). OECD 301B Biodegradation Test - CO2 Evolution Test. Retrieved from [Link]

  • Jiuan Chemical. (2024, July 19). Fatty Alcohol Ethoxylate: A Comprehensive Guide. Retrieved from [Link]

  • Sonett. (n.d.). Biodegradability of surfactants. Retrieved from [Link]

  • Situbiolabs. (2025, August 1). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Retrieved from [Link]

  • SBR International. (2025, December 16). Alcohol Ethoxylates (AE): Uses, Structure & Applications. Retrieved from [Link]

  • Esteem Surfactant. (n.d.). Exploring Lauryl Alcohol Ethoxylate: Applications, Benefits, and Industrial Uses. Retrieved from [Link]

  • Zhang, L., et al. (2025, August 7). Quantitative structure-property relationship on prediction of surface tension of nonionic surfactants. ResearchGate. Retrieved from [Link]

  • ASTM International. (2023). ASTM D1173-23 - Standard Test Method for Foaming Properties of Surface-Active Agents. Retrieved from [Link]

  • ASTM International. (2001). ASTM D1173-53(2001) - Standard Test Method for Foaming Properties of Surface-Active Agents. Retrieved from [Link]

  • Rimpro India. (n.d.). The Chemical Structure, Applications, and Benefits of Ethoxylates. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). ASTM D1173-07. Retrieved from [Link]

  • Benvegnu, T., et al. (n.d.). Biodegradation of surfactants 8a , 10a and 10c using OECD Test guideline 301 F. 24. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Benchmarking the foaming properties of a new, mild surfactant formulation according to ASTM D 1173-07. Retrieved from [Link]

  • Eurolab. (n.d.). Critical Micelle Concentration Testing. Retrieved from [Link]

  • Impact Solutions. (2025, February 25). OECD 301 testing for chemical manufacturers. Retrieved from [Link]

  • ASTM International. (2001). D 1173 – 53 (Reapproved 2001) - Standard Test Method for Foaming Properties of Surface-Active Agents. Retrieved from [Link]

  • Mastrad Test Systems. (n.d.). ASTM D971-12 Standard Test Method for Interfacial Tension. Retrieved from [Link]

  • ERASM. (n.d.). Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). Retrieved from [Link]

  • Al-Sakkaf, et al. (n.d.). Benchmarking the Self-Assembly of Surfactin Biosurfactant at the Liquid–Air Interface to those of Synthetic Surfactants. NIH. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. Retrieved from [Link]

  • MaTestLab. (2025, June 8). ASTM D6173 Standard Test Method for Determination of Various Anionic Surfactant Actives by Potentiometric Titration. Retrieved from [Link]

  • Scribd. (n.d.). Testing Required For Surfactant. Retrieved from [Link]

  • Sanyo Chemical. (n.d.). Introduction to Nonionic Surfactant. Retrieved from [Link]

  • Rheology Lab. (n.d.). Dynamic Insights for a Sustainable Clean – The Future of Surfactant Performance in Detergency. Retrieved from [Link]

  • VANABIO. (2024, September 10). Understanding the Concept and Performance Indicators of Surfactants. Retrieved from [Link]

  • ACS Publications. (n.d.). Relationship of structure to properties in surfactants. 10. Surface and thermodynamic properties of 2-dodecyloxypoly(ethenoxyethanol)s, C12H25(OC2H4)xOH, in aqueous solution. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]

  • Miller, D. J., et al. (2020, May 21). Comparing Surfactants: Efficiency and Effectiveness. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • TEGEWA. (2023, October 5). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Category:Non-ionic surfactants. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Esteem Industries. (n.d.). Nonionic vs Anionic Surfactants: Complete Comparison Guide. Retrieved from [Link]

  • Sanyo Chemical. (n.d.). Nonionic Surfactants Catalog. Retrieved from [Link]

  • International Organization for Standardization. (1984). ISO 7875-2:1984. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Characterization of surfactants. Retrieved from [Link]

  • SITA Messtechnik. (n.d.). Measuring the surface tension. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 8-Methoxyoctan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Based on analogous compounds, 8-Methoxyoctan-1-ol is anticipated to be a combustible liquid that may cause serious eye irritation and potential skin irritation.[1] Vapors may be heavier than air and could form flammable mixtures with air, especially upon heating. Therefore, a proactive and cautious approach to personal protection is paramount.

Core Principles for Handling:

  • Avoid Contact: Minimize all direct contact with the chemical.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[2]

  • Prevent Ignition: Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific PPE Material/Standard Rationale
Eye and Face Protection Safety Goggles or a Face ShieldANSI Z87.1-ratedTo protect against splashes and vapors that can cause serious eye irritation.[4][5]
Hand Protection Chemical-resistant glovesNitrile or NeopreneTo prevent skin contact, as prolonged exposure may cause irritation or dermatitis.[2][4][6]
Body Protection Laboratory CoatFlame-retardant material recommendedTo protect skin and personal clothing from splashes and spills.[4]
Respiratory Protection Not typically required for small-scale use with adequate ventilation.NIOSH-approved respirator with organic vapor cartridgesTo be used if working with large quantities, in poorly ventilated areas, or when aerosols may be generated.[6][7]

Procedural Guidance: From Preparation to Disposal

A systematic approach to handling ensures safety at every stage of your workflow.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for this compound start Start: Handling this compound scale Scale of Operation? start->scale small_scale Small Scale (<100 mL) scale->small_scale Small large_scale Large Scale (>100 mL) scale->large_scale Large ventilation Adequate Ventilation? good_vent Good (Fume Hood) ventilation->good_vent Yes poor_vent Poor (Open Bench) ventilation->poor_vent No aerosol Aerosol Generation Potential? no_aerosol No aerosol->no_aerosol No yes_aerosol Yes aerosol->yes_aerosol Yes small_scale->ventilation large_scale->ventilation good_vent->aerosol ppe_respirator Full Protection: - Enhanced PPE - Respirator poor_vent->ppe_respirator ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat no_aerosol->ppe_basic ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield yes_aerosol->ppe_enhanced

Caption: Decision tree for selecting appropriate PPE.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are readily accessible.[7]

    • Don all required PPE as determined by your risk assessment.

  • Handling:

    • Dispense the chemical in a fume hood to minimize vapor inhalation.

    • Use only non-sparking tools and explosion-proof equipment if heating or agitation is required.[6]

    • Keep containers tightly closed when not in use to prevent vapor release.[2][3]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Remove all ignition sources.[1]

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6]

    • Place the absorbent material into a suitable, labeled container for chemical waste disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle, ensuring minimal environmental impact and compliance with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[2]

    • Waste material should be disposed of by a licensed hazardous waste disposal company.[5]

    • Never dispose of this compound down the drain or in the general trash.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the chemical. Seek immediate medical attention.[2]

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a secure and productive laboratory environment.

References

  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? (2021-04-01). CanGardCare. [Link]

  • Safety Precautions When Distilling Alcohol. (2024-07-23). DAEYOO. [Link]

  • Isopropyl Alcohol Safety Tips. (2015-02-20). VelocityEHS. [Link]

  • Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment. (2023-05-01). The Turner Agency, Inc. [Link]

  • SAFETY DATA SHEET - 4-Methoxy-1-butanol. (2025-12-23). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Octan-1-ol. (2010-08-09). Fisher Scientific. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.